N,N-Dimethylhexylamine-N-oxide
Description
The exact mass of the compound N,N-Dimethylhexylamine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Dimethylhexylamine-N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylhexylamine-N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMITYYFKZLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391165 | |
| Record name | N,N-Dimethylhexylamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34418-88-7 | |
| Record name | N,N-Dimethylhexylamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylhexylamine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylhexylamine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylhexylamine-N-oxide is a tertiary amine oxide, a class of compounds characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom. Molecules with N-oxide functionalities are ubiquitous in nature and play a significant role in medicinal chemistry.[1] They serve as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[1] The N-oxide group can impart unique physicochemical properties, such as increased water solubility and altered membrane permeability, which are highly relevant in drug design and formulation.[1] This guide provides a comprehensive overview of the chemical properties of N,N-Dimethylhexylamine-N-oxide, offering insights into its synthesis, reactivity, and potential applications, particularly for professionals in research and drug development.
Physicochemical Properties
N,N-Dimethylhexylamine-N-oxide, with the chemical formula C8H19NO, is the N-oxide derivative of the tertiary amine N,N-Dimethylhexylamine.[][3][4][5] The presence of the highly polar N-O bond significantly influences its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 34418-88-7 | [][3][4][5][6][7] |
| Molecular Formula | C8H19NO | [][4][5][7] |
| Molecular Weight | 145.24 g/mol | [] |
| Density | 0.998 g/mL | [][7] |
| Appearance | Expected to be a white to off-white solid | General knowledge on similar amine oxides |
| pKa | ~5.0 | [8] |
| Solubility | Expected to have good water solubility | General knowledge on amine oxides |
Amine oxides are known to be weak bases.[9] A study on the pKa values of a series of N-alkyl-N,N-dimethylamine-N-oxides determined the pKa of the C6 derivative to be approximately 5.0.[8] This indicates that N,N-Dimethylhexylamine-N-oxide will be protonated in acidic conditions.
Synthesis of N,N-Dimethylhexylamine-N-oxide
The synthesis of N,N-Dimethylhexylamine-N-oxide is typically achieved through the oxidation of its corresponding tertiary amine, N,N-Dimethylhexylamine. This transformation is a common and generally high-yielding reaction in organic synthesis.
General Reaction Scheme
Caption: General synthesis pathway for N,N-Dimethylhexylamine-N-oxide.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from established procedures for the synthesis of long-chain alkylamine N-oxides.[10][11]
Materials:
-
N,N-Dimethylhexylamine (CAS: 4385-04-0)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve N,N-Dimethylhexylamine (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic; maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by testing for the presence of the starting amine. A spot test with phenolphthalein can be used; the starting amine is basic, while the N-oxide is significantly less so.[12]
-
Once the reaction is complete, cautiously add a small amount of platinum on carbon or manganese dioxide to decompose any excess hydrogen peroxide.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the methanol under reduced pressure.
-
The resulting residue can be purified by recrystallization. The crude product can be triturated with cold, anhydrous diethyl ether to induce crystallization.[10]
-
Collect the solid product by filtration and dry it under vacuum over a desiccant like anhydrous magnesium sulfate. The product is likely hygroscopic and should be handled accordingly.[10]
Spectroscopic Characterization
-
¹H NMR: The protons on the carbons adjacent to the N-O group are expected to be deshielded compared to the parent amine due to the electron-withdrawing nature of the N-oxide. The N-methyl protons would likely appear as a singlet further downfield than in N,N-Dimethylhexylamine.
-
¹³C NMR: Similar to the proton NMR, the carbon atoms attached to the nitrogen will show a downfield shift upon N-oxidation.[8]
-
IR Spectroscopy: The most characteristic feature in the IR spectrum of an amine N-oxide is the N-O stretching vibration, which typically appears in the range of 950-970 cm⁻¹.
Reactivity and Stability
Thermal Decomposition
Tertiary amine N-oxides are known to undergo thermal decomposition, often through a Cope elimination reaction, especially if they possess a hydrogen atom on a beta-carbon.[13] This reaction proceeds through a five-membered cyclic transition state to yield an alkene and a hydroxylamine. For N,N-Dimethylhexylamine-N-oxide, heating would likely lead to the formation of 1-hexene and N,N-dimethylhydroxylamine. The decomposition temperature for similar long-chain amine oxides has been studied, with the principal reaction being deoxygenation to the parent amine and formation of the corresponding alkene.[14]
Caption: Proposed Cope elimination pathway for N,N-Dimethylhexylamine-N-oxide.
Reduction to the Parent Amine
The N-oxide functionality can be readily reduced back to the corresponding tertiary amine. This reaction is of particular interest in drug development, where N-oxides can be used as prodrugs that are activated under hypoxic conditions found in some tumors.[1] Various reducing agents can effect this transformation, including diboron reagents.[15]
Reaction with Acids
As weak bases, amine N-oxides react with strong acids to form the corresponding hydroxylammonium salts.[16]
Applications in Research and Drug Development
Long-chain alkylamine N-oxides, such as N,N-Dimethylhexylamine-N-oxide, are primarily utilized as non-ionic or zwitterionic surfactants.[9] Their amphiphilic nature allows them to form micelles in aqueous solutions and interact with both hydrophobic and hydrophilic molecules.
-
Surfactant Properties: These compounds are effective at reducing surface tension and can be used as detergents, foaming agents, and emulsifiers.
-
Protein Chemistry: In biochemical research, they are employed to solubilize membrane proteins and can be used in studies of protein folding and stability.
-
Drug Delivery: The ability of amine N-oxides to form micelles makes them potential candidates for drug delivery systems, encapsulating hydrophobic drugs to improve their solubility and bioavailability.
-
Prodrug Strategies: The reversible nature of N-oxidation allows for the design of prodrugs. An active amine-containing drug can be masked as its N-oxide, potentially altering its pharmacokinetic profile and enabling targeted release through enzymatic or chemical reduction.[1]
Safety and Handling
While a specific safety data sheet for N,N-Dimethylhexylamine-N-oxide is not widely available, information can be extrapolated from the parent amine, N,N-Dimethylhexylamine, and other long-chain amine N-oxides.
-
Hazards of the Parent Amine: N,N-Dimethylhexylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[17][18]
-
General Amine N-oxide Hazards: Similar long-chain amine N-oxides are known to be irritants to the skin and eyes.
-
Handling Precautions: It is recommended to handle N,N-Dimethylhexylamine-N-oxide in a well-ventilated area, preferably in a chemical fume hood.[17] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[17]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[] Given the hygroscopic nature of many amine oxides, storage under an inert atmosphere may be beneficial.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
Conclusion
N,N-Dimethylhexylamine-N-oxide is a versatile molecule with properties that make it of interest to researchers in various fields, from materials science to medicinal chemistry. Its surfactant nature, coupled with the reversible reactivity of the N-oxide group, opens avenues for its application in drug formulation and as a component of prodrug strategies. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. Further studies to fully characterize its physicochemical and toxicological properties are warranted to expand its potential applications.
References
-
BOC Sciences. N,N-DIMETHYLHEXYLAMINE-N-OXIDE.
-
Axsyn. 1-Hexanamine,N,N-dimethyl-, N-oxide;34418-88-7.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Organic Syntheses. N,N-DIMETHYLCYCLOHEXYLMETHYLAMINE N-OXIDE.
-
ChemicalBook. N,N-DIMETHYLHEXYLAMINE-N-OXIDE CAS#: 34418-88-7.
-
PubChem. N,N-Dimethylhexylamine.
- Búcsi, A., Karlovská, J., Chovan, M., Devínsky, F., & Uhríková, D. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti, 68(4), 842-851.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Semantic Scholar. Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy.
-
HANGZHOU LEAP CHEM CO., LTD. Buy N,N-DIMETHYLHEXYLAMINE-N-OXIDE.
-
Benchchem. N,N-Dimethylhexylamine-N-oxide.
- Beauchemin, A. M., & Moran, J. (2011). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Israel Journal of Chemistry, 51(8‐9), 929-938.
-
ResearchGate. Structure of N-decyl-N,N-dimethylamine-N-oxide with numbering of carbons.
-
Sigma-Aldrich. N,N-Dimethylhexylamine 98%.
-
NIST. 1-Dimethylaminohexane.
-
Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethyldecylamine N-oxide.
-
Chem-Station Int. Ed. Synthesis of N-Oxide.
-
Wikipedia. Amine oxide.
-
Organic Syntheses. n,n-dimethyldodecylamine oxide.
-
ResearchGate. Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields.
-
Semantic Scholar. Thermal decomposition of dimethyllaurylamine oxide.
-
ChemicalBook. N,N-Dimethylcyclohexylamine(98-94-2) IR Spectrum.
-
Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
-
mzCloud. N N Dimethyldecylamine N oxide.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925).
- Nagaishi, T., Yoshimura, M., & Kameswari, S. (1990). Thermal decomposition of the addition compound of melamine with hydrogen peroxide. Journal of thermal analysis, 36(1), 55-60.
-
MedChemExpress. N,N-Dimethyldecylamine N-oxide (Decyldimethylamine oxide).
- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach. Langmuir, 29(25), 7882-7889.
-
Google Patents. N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
-
ChemicalBook. N,N-Dimethylethylamine(598-56-1) 1H NMR spectrum.
-
International Journal of Advanced Research. Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide.
-
CHEMICAL POINT. N,N-Dimethylhexylamine-N-oxide.
-
CHEMICAL POINT. N,N-Dimethylhexylamine-N-oxide.
-
University of Galway Research. An investigation of the thermal decomposition of the methohydroxides and methodeuterio-oxides of some 5-N,N-dimethylaminopent-1-enes.
-
PubChem. N,N-Dimethylnonylamine N-oxide.
-
CymitQuimica. N,N-Dimethylhexylamine, 99%.
-
Journal of the Chemical Society C. Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride.
- Pace, V., & Holzer, W. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of organic chemistry, 76(11), 4643-4648.
- Lasch, J., & Kalesse, M. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 57(15), 6273-6286.
-
USP Store. Doxylamine N-Oxide (25 mg) (N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide).
-
PubMed. The chemical dynamics of NO and reactive nitrogen oxides: a practical guide.
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Hexanamine,N,N-dimethyl-, N-oxide;34418-88-7 [axsyn.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. N,N-DIMETHYLHEXYLAMINE-N-OXIDE CAS#: 34418-88-7 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine oxide - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal decomposition of dimethyllaurylamine oxide | Semantic Scholar [semanticscholar.org]
- 15. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
A-Z Guide to the Synthesis of N,N-Dimethylhexylamine-N-oxide: Protocol, Mechanism, and Best Practices
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of N,N-Dimethylhexylamine-N-oxide, a versatile aliphatic amine oxide with significant applications as a surfactant, foam stabilizer, and potential component in drug delivery systems.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the necessary expertise to perform this synthesis efficiently and safely, ensuring a high-purity final product.
Introduction: The Versatility of Aliphatic Amine Oxides
N,N-Dimethylhexylamine-N-oxide belongs to the class of tertiary amine N-oxides, which are characterized by a highly polar N⁺-O⁻ dative bond.[2] This functional group imparts unique physicochemical properties, including high water solubility and the ability to act as non-ionic surfactants in neutral or alkaline conditions and as cationic surfactants in acidic environments.[3] These characteristics make them valuable in a range of applications, from detergents and personal care products to roles as potent oxidants and stabilizers in complex chemical formulations.[4][5] In the pharmaceutical and biomedical fields, the N-oxide moiety can enhance the aqueous solubility of drug candidates and modulate membrane permeability, making it a functional group of growing interest.[1][2]
The synthesis of N,N-Dimethylhexylamine-N-oxide is most commonly and efficiently achieved through the direct oxidation of its tertiary amine precursor, N,N-Dimethylhexylamine.[6] Among various oxidizing agents, aqueous hydrogen peroxide (H₂O₂) is often the preferred reagent due to its effectiveness, environmental benignity (water being the only byproduct), and cost-effectiveness.[7][8]
Mechanistic Insights: The Oxidation of Tertiary Amines
The conversion of a tertiary amine to its corresponding N-oxide via hydrogen peroxide is a classic example of nucleophilic attack. The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-Dimethylhexylamine acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the hydrogen peroxide molecule.
-
Proton Transfer: This initial attack forms an unstable intermediate. A subsequent proton transfer, often facilitated by the solvent (e.g., water or methanol), occurs.
-
Product Formation: The hydroxide ion (OH⁻) is eliminated as a leaving group, resulting in the formation of the stable N,N-Dimethylhexylamine-N-oxide and a molecule of water.
The overall reaction is an oxygen-transfer process where the amine is oxidized.[9] The reaction is generally exothermic and proceeds with high yield, often in the range of 97-99.5% for similar alkylamine N-oxides.[3]
Experimental Protocol: Synthesis of N,N-Dimethylhexylamine-N-oxide
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N,N-Dimethylhexylamine-N-oxide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| N,N-Dimethylhexylamine | C₈H₁₉N | 129.24 | ≥98% | Starting material. |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aq. soln. | Oxidizing agent. |
| Methanol | CH₃OH | 32.04 | ACS Grade | Solvent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | For extraction/precipitation. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-Dimethylhexylamine (e.g., 12.9 g, 0.10 mol) in methanol (100 mL).
-
Addition of Oxidant: While stirring the solution at room temperature, add 30% hydrogen peroxide (e.g., 12.5 mL, ~0.11 mol, 1.1 equivalents) dropwise over a period of 30 minutes. Caution: The reaction is exothermic; maintain control over the addition rate to keep the temperature below 50°C. An ice bath can be used if necessary.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.
-
Decomposition of Excess Peroxide: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. It is crucial to decompose any unreacted hydrogen peroxide. This can be achieved by adding a small amount of platinum on carbon (Pt/C) or manganese dioxide (MnO₂) and stirring until oxygen evolution ceases. Alternatively, the mixture can be stirred vigorously for several hours to facilitate decomposition. Safety Note: Never attempt to distill or concentrate the reaction mixture before ensuring all residual peroxide is destroyed.[11]
-
Solvent Removal: Filter the mixture to remove any solid catalyst. The methanol and water are then removed under reduced pressure using a rotary evaporator. This will likely yield a viscous oil or a waxy solid.
Work-up and Purification
-
Initial Purification: The crude product obtained after solvent removal can be purified by taking it up in a minimal amount of a polar solvent like ethanol and then precipitating the N-oxide by adding a non-polar solvent like cold diethyl ether.[12]
-
Filtration: Collect the precipitated white solid by vacuum filtration and wash it with cold diethyl ether.
-
Drying: Dry the purified N,N-Dimethylhexylamine-N-oxide under vacuum to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N-Dimethylhexylamine-N-oxide.
Characterization and Quality Control
To confirm the identity and purity of the synthesized N,N-Dimethylhexylamine-N-oxide, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a downfield shift of the signals corresponding to the N-methyl and α-methylene protons compared to the starting amine, due to the deshielding effect of the N-oxide group.
-
¹³C NMR: Similar downfield shifts for the carbons attached to the nitrogen atom are expected.[13]
-
-
Infrared (IR) Spectroscopy: Look for a characteristic strong absorption band for the N-O bond, typically appearing in the range of 950-970 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₁₉NO, MW: 145.24 g/mol ).
-
Melting Point: The purified product should have a sharp melting point. For a similar compound, N,N-dimethyl-2,2-diphenoxy ethanamine N-oxide, a sharp melting point was used as an indicator of purity.[12]
-
Potentiometric Titration: Can be used to determine the yield and purity by titrating the unreacted tertiary amine before and after the oxidation process.[3]
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a well-ventilated fume hood.
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns and eye damage. Handle with extreme care.[11] Ensure all residual peroxide is quenched before product isolation to prevent the risk of explosion upon heating or concentration.[11]
-
Solvents: Methanol and diethyl ether are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase the temperature. Confirm starting material purity. |
| Loss during work-up. | Ensure efficient precipitation and careful filtration. Minimize transfers. | |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure complete drying under vacuum. Attempt recrystallization from a different solvent system. |
| Reaction does not start | Inactive H₂O₂. | Use a fresh bottle of hydrogen peroxide. |
| Low reaction temperature. | Gently warm the reaction mixture to initiate the reaction. |
Conclusion
The synthesis of N,N-Dimethylhexylamine-N-oxide via the direct oxidation of its tertiary amine precursor with hydrogen peroxide is a robust, high-yielding, and efficient method.[3][7] By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity material for a variety of scientific and industrial applications. Proper characterization is essential to validate the structure and purity of the final compound, ensuring its suitability for downstream use.
References
-
Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. ResearchGate. Available at: [Link]
-
Bach, R. D., Su, M.-D., & Schlegel, H. B. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society. Available at: [Link]
-
N,N-dimethyldodecylamine oxide. Organic Syntheses Procedure. Available at: [Link]
- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
- Purifying aqueous solutions of amine-n-oxides. Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]
-
Al-Mestarihi, A. H., & Kador, P. F. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]
- Process for the oxidation of tertiary amines to amine oxides. Google Patents.
-
Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]
- N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained. Google Patents.
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Available at: [Link]
-
Amine Oxide: Synthesis and Analysis. MDPI. Available at: [Link]
-
Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. ResearchGate. Available at: [Link]
-
N-oxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Hydrogen peroxide. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Canadian Science Publishing. Available at: [Link]
-
Oxidation of tertiary amines to N-oxides with H 2 O 2 catalyzed by 1c. ResearchGate. Available at: [Link]
-
AMINE OXIDE. Ataman Kimya. Available at: [Link]
-
A tertiary amine reacts with hydrogen peroxide to form a tertiary... Pearson+. Available at: [Link]
-
N,N-Dimethylnonylamine N-oxide. PubChem. Available at: [Link]
-
Product Class 3: Amine N-Oxides. Science of Synthesis. Available at: [Link]
- Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. Google Patents.
-
ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 8. Hydrogen peroxide [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethylhexylamine-N-oxide
Foreword: Understanding the Role of N,N-Dimethylhexylamine-N-oxide in Modern Research
N,N-Dimethylhexylamine-N-oxide is a member of the versatile class of amine oxide surfactants. Characterized by a compact six-carbon hydrophobic tail and a polar N-oxide headgroup, this molecule occupies a unique niche among amphiphiles. Its mechanism of action is fundamentally rooted in its ability to self-assemble in aqueous solutions and to interact with biological macromolecules and lipid structures. This guide provides an in-depth exploration of the molecular principles governing the function of N,N-Dimethylhexylamine-N-oxide, offering both theoretical insights and practical methodologies for its application in research and development. We will delve into its surfactant properties, its interactions with proteins and lipid bilayers, and provide detailed protocols for its characterization and use.
Physicochemical Properties and Self-Assembly in Aqueous Media
N,N-Dimethylhexylamine-N-oxide, with the chemical formula C8H19NO, is an amphiphilic molecule possessing a hydrophilic N,N-dimethylamine oxide head group and a hydrophobic hexyl tail. This amphiphilic nature drives its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.
The Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a pivotal parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This process is thermodynamically driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules. While specific experimental data for the CMC of N,N-Dimethylhexylamine-N-oxide is not extensively reported in the literature, it is well-established that for a homologous series of N-alkyl-N,N-dimethylamine-N-oxides, the CMC increases as the alkyl chain length decreases. Therefore, N,N-Dimethylhexylamine-N-oxide is expected to have a significantly higher CMC than its longer-chain counterparts like N,N-dimethyldodecylamine-N-oxide (DDAO). A lower CMC value is indicative of a surfactant's higher efficiency in forming micelles and solubilizing non-polar substances.
Thermodynamics of Micellization
The formation of micelles is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG_mic). This process is primarily entropy-driven. While the aggregation of monomers into micelles might seem to decrease entropy, the release of structured water molecules from around the hydrophobic tails into the bulk solvent results in a significant overall increase in the entropy of the system. The Gibbs free energy of micellization can be understood through the following equation:
ΔG_mic = ΔH_mic - TΔS_mic
where ΔH_mic is the enthalpy of micellization and ΔS_mic is the entropy of micellization. For many surfactants, the micellization process is slightly endothermic (positive ΔH_mic), further highlighting the dominant role of the positive entropy change in driving the process.
Micelle Structure and Aggregation Number
The aggregation number is the average number of surfactant molecules in a single micelle. This number is influenced by the surfactant's molecular geometry, including the size of the headgroup and the length of the hydrophobic tail. For short-chain surfactants like N,N-Dimethylhexylamine-N-oxide, the micelles are generally expected to be smaller and more spherical compared to the larger, and sometimes rod-like, micelles formed by longer-chain surfactants. The smaller hydrophobic tail of the hexyl derivative would lead to a smaller aggregation number. The structure of these micelles can be investigated using techniques like small-angle X-ray scattering (SAXS).
Mechanism of Action: Interaction with Biological Systems
The primary mechanism of action of N,N-Dimethylhexylamine-N-oxide in biological and biochemical applications stems from its surfactant properties, enabling it to interact with and modify the structure of proteins and lipid membranes.
Interaction with Proteins
The interaction of surfactants with proteins is a complex process that can lead to either stabilization or denaturation, depending on the surfactant concentration and the nature of the protein.
-
Below the CMC : At concentrations below the CMC, individual N,N-Dimethylhexylamine-N-oxide molecules can bind to hydrophobic patches on the surface of proteins. This binding is typically cooperative and can induce conformational changes.
-
At and Above the CMC : As the concentration approaches and exceeds the CMC, micelles become the dominant species. These micelles can solubilize proteins, particularly membrane proteins, by replacing the native lipid bilayer with a detergent micelle. For soluble proteins, high concentrations of surfactants can lead to unfolding as the hydrophobic core of the protein is disrupted and becomes coated with surfactant molecules. Studies with the longer-chain analogue, DDAO, have shown that it induces protein unfolding at concentrations above its CMC.
The interaction can be conceptualized as a "necklace and bead" model, where surfactant micelles ("beads") are threaded along the unfolded polypeptide chain ("necklace").
Caption: Interaction of N,N-Dimethylhexylamine-N-oxide with a protein.
Interaction with Lipid Bilayers
N,N-Dimethylhexylamine-N-oxide can interact with and disrupt lipid bilayers, a property that is crucial for applications such as the solubilization of membrane proteins and in drug delivery systems. The process of membrane solubilization by detergents generally occurs in three stages:
-
Partitioning : At low concentrations, surfactant monomers partition into the lipid bilayer. This can lead to changes in membrane fluidity and permeability.
-
Membrane Saturation : As the surfactant concentration increases, the bilayer becomes saturated with detergent molecules, leading to the formation of lipid-detergent mixed micelles at the edges of the bilayer.
-
Solubilization : At and above the CMC, the bilayer is completely disrupted, and the membrane components (lipids and proteins) are incorporated into mixed micelles with the surfactant.
Studies on longer-chain N-alkyl-N,N-dimethylamine-N-oxides have shown that they can decrease the thickness of lipid bilayers upon intercalation.
Caption: Stepwise solubilization of a lipid bilayer by N,N-Dimethylhexylamine-N-oxide.
Experimental Protocols for Characterization
To effectively utilize N,N-Dimethylhexylamine-N-oxide, it is essential to experimentally determine its properties and characterize its interactions with target molecules.
Determination of Critical Micelle Concentration (CMC)
Several methods can be employed to determine the CMC of a surfactant.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Prepare a series of aqueous solutions of N,N-Dimethylhexylamine-N-oxide with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot.
Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio.
Methodology:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of N,N-Dimethylhexylamine-N-oxide solutions in water.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution with an excitation wavelength of around 335 nm.
-
Calculate the I1/I3 ratio for each concentration.
-
Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Characterization of Protein-Surfactant Interactions
Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. Binding of a surfactant can alter the protein's conformation, leading to changes in the fluorescence intensity and emission wavelength of tryptophan.
Methodology:
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Prepare a stock solution of N,N-Dimethylhexylamine-N-oxide.
-
Titrate the protein solution with increasing concentrations of the surfactant.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence emission spectrum (excitation typically at 295 nm).
-
Plot the fluorescence intensity and the wavelength of maximum emission as a function of the surfactant concentration to monitor conformational changes.
Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Methodology:
-
Prepare solutions of the protein and N,N-Dimethylhexylamine-N-oxide in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the surfactant solution into the injection syringe.
-
Perform a series of injections of the surfactant into the protein solution while monitoring the heat changes.
-
The resulting data is a plot of heat change per injection versus the molar ratio of surfactant to protein.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters of the interaction.
Applications in Research and Drug Development
The unique properties of N,N-Dimethylhexylamine-N-oxide make it a valuable tool in various scientific disciplines.
Solubilization of Membrane Proteins
Due to its ability to disrupt lipid bilayers, N,N-Dimethylhexylamine-N-oxide can be used to extract and solubilize membrane proteins for structural and functional studies. Its shorter alkyl chain may offer milder solubilizing conditions compared to longer-chain detergents, which could be advantageous for sensitive proteins.
Drug Delivery Systems
N,N-Dimethylhexylamine-N-oxide can be a component of liposomes and other nanoparticle-based drug delivery systems. Its pH-sensitive nature, where the headgroup can be protonated at lower pH, can be exploited for targeted drug release in acidic microenvironments, such as in tumors or endosomes. Amine oxides have been investigated as components of pH-sensitive liposomes for gene delivery.
Protein Refolding
In some cases, surfactants can be used to aid in the refolding of denatured proteins. By forming mixed micelles with denaturing agents, they can facilitate the removal of the denaturant and promote the correct refolding of the protein.
Data Summary
| Property | Description | Expected Value for N,N-Dimethylhexylamine-N-oxide |
| Molecular Formula | C8H19NO | C8H19NO |
| Molecular Weight | 145.24 g/mol | 145.24 g/mol |
| Critical Micelle Concentration (CMC) | Concentration at which micelles form. | Relatively high (estimated in the mM range) |
| Aggregation Number | Number of monomers per micelle. | Relatively low |
| Micelle Shape | The geometry of the aggregates. | Likely spherical |
Conclusion
N,N-Dimethylhexylamine-N-oxide is a short-chain amine oxide surfactant with a mechanism of action centered on its amphiphilic nature and ability to self-assemble into micelles. Its interactions with proteins and lipid bilayers are governed by fundamental thermodynamic principles, primarily the hydrophobic effect. While specific quantitative data for this particular surfactant are not as readily available as for its longer-chain homologues, its behavior can be reliably predicted based on established trends in surfactant science. The experimental protocols provided in this guide offer a robust framework for researchers to characterize N,N-Dimethylhexylamine-N-oxide and harness its properties for a wide range of applications, from the solubilization of challenging membrane proteins to the design of innovative drug delivery systems.
References
-
Shi, G., Zhang, X., Zhou, X., Liu, H., Xu, B., & Zhou, Y. (2017). Aggregation behaviors of amine-oxide gemini surfactants. Journal of Dispersion Science and Technology, 39(8), 1080–1084. [Link]
-
Amine Oxides: A Review. (2025). ResearchGate. [Link]
- Belička, M., Kučerka, N., Uhríková, D., Islamov, A. K., Kuklin, A. I., Devínsky, F., & Balgavý, P. (2014). Effects of N,N-dimethyl-N-alkylamine-N
An In-Depth Technical Guide to the Surfactant Behavior of N,N-Dimethylhexylamine-N-oxide
This guide provides a comprehensive technical overview of the surfactant properties of N,N-Dimethylhexylamine-N-oxide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical behavior of this short-chain amine oxide surfactant. We will delve into its molecular structure, micellization, aggregation behavior, and the key experimental methodologies used for its characterization.
Introduction to N,N-Dimethylhexylamine-N-oxide: A Short-Chain Amphiphile
N,N-Dimethylhexylamine-N-oxide belongs to the class of amine oxide surfactants, which are characterized by a tertiary amine oxide headgroup. These surfactants are often considered amphoteric or zwitterionic due to the nature of the N-O bond.[1] The nitrogen atom carries a formal positive charge, while the oxygen atom has a formal negative charge. However, their behavior is highly dependent on the pH of the solution. In acidic conditions, the oxygen atom can become protonated, leading to a net cationic character. Conversely, in neutral to alkaline solutions, they behave as nonionic surfactants.[2]
The molecular structure of N,N-Dimethylhexylamine-N-oxide, featuring a compact dimethylamino headgroup and a six-carbon alkyl chain, places it in the category of short-chain surfactants. This structural characteristic dictates its unique surfactant properties, including a relatively high critical micelle concentration (CMC) compared to its longer-chain counterparts. This property can be particularly advantageous in applications requiring higher monomer concentrations or in systems where the formation of larger micelles is undesirable.
Physicochemical Properties and Synthesis
A fundamental understanding of the physicochemical properties of N,N-Dimethylhexylamine-N-oxide is essential for its effective application.
Synthesis Pathway
The synthesis of N,N-Dimethylhexylamine-N-oxide is typically achieved through the oxidation of the corresponding tertiary amine, N,N-dimethylhexylamine. A common and efficient method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous or alcoholic medium. The reaction proceeds as follows:
CH₃(CH₂)₅N(CH₃)₂ + H₂O₂ → CH₃(CH₂)₅N⁺(O⁻)(CH₃)₂ + H₂O
Careful control of reaction conditions is necessary to ensure high yields and purity, as well as to manage the exothermic nature of the reaction.
dot
Caption: Synthesis of N,N-Dimethylhexylamine-N-oxide.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₉NO | - |
| Molecular Weight | 145.24 g/mol | - |
| Appearance | Varies (typically solid or viscous liquid) | - |
| Solubility | Soluble in water and polar organic solvents | [3] |
Micellization and Aggregation Behavior
The hallmark of a surfactant is its ability to self-assemble into micelles in solution above a certain concentration, the Critical Micelle Concentration (CMC).
Critical Micelle Concentration (CMC)
The CMC is a critical parameter that defines the onset of micelle formation and is a key indicator of a surfactant's efficiency. For the homologous series of N-alkyl-N,N-dimethylamine oxides, there is a well-established linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.[4]
log(CMC) = k₁ * N + k₂
where N is the number of carbon atoms in the alkyl chain, and k₁ and k₂ are constants.[4] For the N-alkyl-N,N-dimethylamine oxide series, the equation is:
log(CMC) = -0.438 * N + 3.89 (with an R² of 0.998)[4]
Using this equation for N=6 (hexyl chain), we can estimate the CMC:
log(CMC) = -0.438 * 6 + 3.89 log(CMC) = -2.628 + 3.89 log(CMC) = 1.262 CMC ≈ 10¹·²⁶² ≈ 18.3 mM
This estimated value suggests that N,N-Dimethylhexylamine-N-oxide has a significantly higher CMC than its longer-chain counterparts, such as N,N-dimethyldodecylamine-N-oxide (DDAO), which has a CMC of approximately 1-2 mM.[5] This higher CMC is a direct consequence of its shorter hydrophobic tail, which requires a higher concentration of monomers to overcome the energetic barrier for micellization.
Aggregation Characteristics
Above the CMC, N,N-Dimethylhexylamine-N-oxide molecules will aggregate to form micelles. The size and shape of these micelles are influenced by factors such as concentration, temperature, pH, and ionic strength. For short-chain surfactants, the resulting micelles are generally smaller and more spherical compared to those formed by long-chain surfactants.
The aggregation number, which is the average number of surfactant molecules in a micelle, is also expected to be smaller for N,N-Dimethylhexylamine-N-oxide. This is due to the reduced hydrophobic interactions and increased steric hindrance of the headgroups relative to the shorter tail.
Factors Influencing Surfactant Behavior
The performance of N,N-Dimethylhexylamine-N-oxide as a surfactant is not static and can be tuned by altering the solution conditions.
Effect of pH
As an amine oxide, the headgroup of N,N-Dimethylhexylamine-N-oxide can be protonated in acidic environments. This protonation imparts a cationic character to the surfactant, leading to electrostatic repulsion between the headgroups. This repulsion can increase the CMC and alter the size and shape of the micelles. In contrast, at neutral or alkaline pH, the surfactant is nonionic, and its behavior is primarily governed by hydrophobic interactions and hydrogen bonding.[2]
dot
Caption: Effect of pH on the headgroup of N,N-Dimethylhexylamine-N-oxide.
Effect of Temperature
Temperature can influence both the CMC and the solubility of the surfactant. For many nonionic surfactants, an increase in temperature can lead to a decrease in the CMC. However, the specific behavior of N,N-Dimethylhexylamine-N-oxide with temperature would require experimental determination.
Effect of Ionic Strength
The addition of electrolytes to a solution of N,N-Dimethylhexylamine-N-oxide can have a significant impact on its micellization. The added ions can screen the electrostatic interactions between the headgroups (particularly at lower pH), which generally leads to a decrease in the CMC and an increase in the aggregation number.[6]
Experimental Characterization Protocols
A variety of techniques are employed to characterize the surfactant behavior of N,N-Dimethylhexylamine-N-oxide.
Surface Tension Measurement for CMC Determination
This is a fundamental technique to determine the CMC. The surface tension of a solution is measured as a function of the surfactant concentration.
Protocol:
-
Prepare a stock solution of N,N-Dimethylhexylamine-N-oxide in deionized water.
-
Create a series of dilutions from the stock solution with accurately known concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method) at a constant temperature.[4]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.[4]
dot
Caption: Workflow for CMC determination by surface tension.
Dynamic Light Scattering (DLS) for Micelle Size Analysis
DLS is a non-invasive technique used to measure the hydrodynamic radius of particles in solution, making it ideal for characterizing micelle size.
Protocol:
-
Prepare solutions of N,N-Dimethylhexylamine-N-oxide at concentrations above the CMC.
-
Filter the solutions to remove any dust or large aggregates.
-
Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the measured diffusion coefficient.
Small-Angle Neutron Scattering (SANS) for Micelle Structure
SANS is a powerful technique for determining the size, shape, and internal structure of micelles.
Protocol:
-
Prepare solutions of N,N-Dimethylhexylamine-N-oxide in a deuterated solvent (e.g., D₂O) to enhance the scattering contrast.
-
The sample is placed in a neutron beamline.
-
The scattering pattern of the neutrons by the micelles is recorded on a detector.
-
The scattering data is analyzed using mathematical models to determine parameters such as the radius of gyration, aggregation number, and micelle shape (e.g., spherical, ellipsoidal).
Applications in Research and Drug Development
The unique properties of short-chain surfactants like N,N-Dimethylhexylamine-N-oxide make them valuable in several areas of research and pharmaceutical development.
Solubilization of Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[7] Surfactants are widely used to enhance the solubility and bioavailability of these compounds.[3] Short-chain surfactants can be particularly useful as they can form smaller micelles that may offer advantages in terms of drug loading and release kinetics. The higher CMC of N,N-Dimethylhexylamine-N-oxide means that a higher concentration of monomeric surfactant is present in solution, which can also contribute to the solubilization of certain drugs.
dot
Caption: Micellar solubilization of a poorly soluble drug.
Membrane Protein Research
The study of membrane proteins often requires their extraction from the lipid bilayer and solubilization in a stable form.[8] Detergents are essential for this process. Short-chain surfactants can be advantageous as they tend to form smaller protein-detergent complexes, which can be more amenable to structural biology techniques like X-ray crystallography and NMR spectroscopy.[8] The mild, non-denaturing nature of some amine oxides makes them suitable for maintaining the native conformation and activity of the solubilized proteins.[5]
Conclusion
N,N-Dimethylhexylamine-N-oxide is a short-chain amine oxide surfactant with a distinct set of physicochemical properties. Its behavior is characterized by a relatively high critical micelle concentration, which can be advantageous in specific applications. The pH-responsive nature of its headgroup allows for tunable surfactant performance. A thorough understanding of its micellization and aggregation behavior, facilitated by techniques such as surface tension measurements, DLS, and SANS, is crucial for its effective use in research and drug development, particularly in the solubilization of challenging molecules and the study of membrane proteins.
References
-
Birnie, C. R., Malamud, D., & Scripsick, R. L. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514–2517. [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing solubility of poorly water soluble drugs with surfactants by micellization. Journal of Drug Delivery and Therapeutics, 11(3), 124-129. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Du, Y., et al. (2018). Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation. Molecules, 23(8), 2038. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Amicosante, G., et al. (2022). Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Búcsi, A., et al. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Central European Journal of Chemistry, 12(8), 838-845. [Link]
-
Singh, S. K., Bajpai, M., & Tyagi, V. K. (2006). Amine Oxides: A Review. Journal of Oleo Science, 55(3), 99-119. [Link]
-
Kakehashi, R., Tokai, N., Maeda, H., & Yamamura, S. (2009). Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length. Journal of oleo science, 58(4), 185–193. [Link]
-
Gellman, S. H., et al. (2013). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(8), 1805-1816. [Link]
-
Dash, S., Murthy, P. N., Nath, L., & Chowdhury, P. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Indian Journal of Pharmaceutical Sciences, 81(6), 966-977. [Link]
-
Kakehashi, R., Tokai, N., Maeda, H., & Yamamura, S. (2009). Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. Journal of Oleo Science, 58(4), 185-193. [Link]
-
D'Errico, G., et al. (2019). Branched alkyldimethylamine oxide surfactants: An effective strategy for the design of high concentration/low viscosity surfactant formulations. Journal of Colloid and Interface Science, 541, 246-255. [Link]
-
Chae, P. S., et al. (2019). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science, 10(27), 6644-6651. [Link]
-
Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems. National Bureau of Standards. [Link]
-
Islam, N., & Kato, T. (2003). Effect of Urea and Salt on Micelle Formation of Zwitterionic Surfactants. Journal of the Chinese Chemical Society, 50(5), 1035-1040. [Link]
-
El-Sayed, A. M., & El-Sukkary, M. M. (2023). Synthesis and evaluation of some amine oxide surfactants and their antimicrobial activity. Egyptian Journal of Chemistry, 67(1), 239-247. [Link]
Sources
- 1. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 2. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyldodecylamine N-oxide BioXtra, = 99.0 NT 1643-20-5 [sigmaaldrich.com]
- 6. Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation: Importance of Non-hydrocarbon Groups in the Hydrophobic Portion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of N,N-Dimethylhexylamine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N,N-Dimethylhexylamine-N-oxide, a tertiary amine oxide with a C6 alkyl chain, is a molecule of significant interest in various scientific fields, including drug formulation and development, owing to its amphiphilic nature. Understanding its solubility profile across a spectrum of solvents is paramount for its effective application. This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylhexylamine-N-oxide, delving into the theoretical underpinnings of its behavior in different solvent classes. It further presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, designed to equip researchers with the practical knowledge to conduct self-validating experiments. All key data is summarized for clarity, and logical workflows are visualized to enhance comprehension.
Introduction: The Molecular Persona of N,N-Dimethylhexylamine-N-oxide
N,N-Dimethylhexylamine-N-oxide belongs to the class of amine oxides, which are characterized by a highly polar N⁺-O⁻ dative bond. This feature imparts a significant dipole moment to the molecule, rendering the "head" group exceptionally hydrophilic. Conversely, the six-carbon hexyl "tail" provides a nonpolar, hydrophobic character. This amphiphilic nature is the cornerstone of its physicochemical properties and, consequently, its solubility behavior.
The N-oxide functionality can significantly influence a molecule's biological and physical properties, often increasing water solubility and reducing membrane permeability compared to the parent amine.[1] In the context of drug development, leveraging such properties is crucial for optimizing formulation strategies and bioavailability.
Theoretical Framework: Predicting Solubility Behavior
The solubility of N,N-Dimethylhexylamine-N-oxide is governed by the principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The highly polar N⁺-O⁻ group of N,N-Dimethylhexylamine-N-oxide can readily form strong hydrogen bonds with these solvents. The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. Consequently, high solubility is anticipated in these solvents. Amine oxides are generally known to have excellent water solubility.[2]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone): These solvents possess a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. While they can engage in dipole-dipole interactions with the polar head group of the amine oxide, the absence of hydrogen bond donation will likely result in lower, though still significant, solubility compared to protic solvents. DMSO, being a powerful, polar aprotic solvent, is known to dissolve a wide range of organic compounds.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and rely on weak van der Waals forces for intermolecular interactions. The energetic cost of disrupting the strong dipole-dipole interactions between N,N-Dimethylhexylamine-N-oxide molecules to accommodate them within a nonpolar solvent matrix is high. Therefore, very poor solubility is expected in such solvents.[2] The hydrophobic hexyl tail will have some affinity for these solvents, but it is insufficient to overcome the polarity of the head group.
Quantitative Solubility Profile
Table 1: Estimated Solubility of N,N-Dimethylhexylamine-N-oxide in Various Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very High | Strong hydrogen bonding with the N⁺-O⁻ group. Amine oxides with similar chain lengths exhibit high water solubility.[2] |
| Methanol | High | Capable of strong hydrogen bonding. The parent compound, N,N-Dimethylhexylamine, is miscible with methanol.[4] | |
| Ethanol | High | Similar to methanol, forms strong hydrogen bonds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions. DMSO is a versatile solvent for many polar organic molecules.[3] |
| Acetone | Moderate | Dipole-dipole interactions are the primary solubilizing force. | |
| Nonpolar | Hexane | Very Low | Dominated by weak van der Waals forces, insufficient to solvate the highly polar head group.[2] |
| Toluene | Very Low | Similar to hexane, lacks the polarity to effectively dissolve the amine oxide. |
Note: The terms "Very High," "High," "Moderate," and "Very Low" are qualitative descriptors. For precise applications, experimental determination as outlined in Section 4 is imperative.
Experimental Determination of Solubility: A Practical Guide
To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. This section provides detailed protocols for determining both thermodynamic and kinetic solubility. The choice between these methods depends on the specific research question. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput method often used in early-stage drug discovery to assess the dissolution rate and potential for precipitation.[5][6]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[7] It involves equilibrating an excess of the solid compound with the solvent over a set period.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility determination workflow.
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of solid N,N-Dimethylhexylamine-N-oxide to a glass vial. The excess should be visually apparent.
-
Pipette a precise volume of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the vial to stand to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Prepare a standard calibration curve of N,N-Dimethylhexylamine-N-oxide in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[7][8]
-
Calculate the concentration of the saturated solution from the calibration curve and account for the dilution factor to determine the solubility.
-
Kinetic Solubility Determination (High-Throughput Method)
This method is often employed in early drug discovery for rapid screening of compound solubility. It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer.[5][9]
Diagram 2: Workflow for Kinetic Solubility Determination
Caption: Kinetic solubility determination workflow.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of N,N-Dimethylhexylamine-N-oxide in DMSO (e.g., 10-20 mM).[9]
-
Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS) into the wells of a 96-well microtiter plate.
-
-
Addition and Incubation:
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[10]
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) with shaking for a defined period (e.g., 1-2 hours).[10]
-
-
Analysis:
-
Method A (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[10]
-
Method B (Filtration and Quantification): After incubation, filter the solutions through a 96-well filter plate.[5]
-
Quantify the concentration of the compound in the filtrate using HPLC-UV or LC-MS/MS against a calibration curve.[5] The measured concentration represents the kinetic solubility.
-
Factors Influencing Solubility
Several factors can influence the solubility of N,N-Dimethylhexylamine-N-oxide:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific applications.
-
pH: The N-oxide group is weakly basic.[2] In acidic solutions, it can be protonated to form a cationic species, which may exhibit different solubility characteristics.
-
Ionic Strength: The presence of salts in the solution can affect solubility through the "salting-in" or "salting-out" effect.
Applications in Drug Development
The amphiphilic nature and solubility profile of N,N-Dimethylhexylamine-N-oxide make it a candidate for various applications in drug development:
-
Surfactant and Solubilizing Agent: Its ability to form micelles in aqueous solutions can be harnessed to solubilize poorly water-soluble drug compounds, potentially enhancing their bioavailability.
-
Component of Drug Delivery Systems: It can be incorporated into formulations such as liposomes or nanoemulsions to improve drug loading and stability.
-
Prodrug Strategy: The N-oxide functionality can be used as a prodrug approach to improve the pharmaceutical properties of a parent amine drug. The N-oxide can be bioreduced in vivo to the active tertiary amine.[1]
Conclusion
N,N-Dimethylhexylamine-N-oxide is a molecule with a distinct solubility profile dictated by its amphiphilic structure. It exhibits high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers and drug development professionals, a thorough understanding of these characteristics, coupled with robust experimental determination, is crucial for its successful application. The protocols and theoretical insights provided in this guide offer a solid foundation for investigating and utilizing the properties of N,N-Dimethylhexylamine-N-oxide.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Hexanamine, N,N-dimethyl-. Retrieved from [Link]
- Fogg, P. G. T. (1983). Solubility of Amines in Organic Liquids.
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylhexylamine. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Dimethylaminohexane. Retrieved from [Link]
-
Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLDECYLAMINE N-OXIDE. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
- International Union of Pure and Applied Chemistry. (1981).
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylnonylamine N-oxide. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Hexylamine, N,N-di(allyl)- - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface. Retrieved from [Link]
-
Al-Mestarihi, A. H., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(15), 6257-6276. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexylamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenamine, N,N-dimethyl-, N-oxide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1-octadecanamine-N-oxide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethanol N-oxide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021). Thiamethoxam in aqueous co-solvent mixtures of 1,4-dioxane, N,N-dimethylacetamide, dimethyl sulfoxide and acetonitrile: Solubility solute-solvent and solvent-solvent interactions, and preferential solvation analysis. Retrieved from [Link]
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine oxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. chembk.com [chembk.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. evotec.com [evotec.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the pKa and pH Stability of N,N-Dimethylhexylamine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N,N-Dimethylhexylamine-N-oxide, a member of the alkylamine N-oxide class of compounds, finds utility in various scientific and industrial applications, including as a surfactant and a component in drug delivery systems. A thorough understanding of its physicochemical properties, particularly its acid-dissociation constant (pKa) and stability across a range of pH values, is critical for formulation development, analytical method validation, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the pKa of N,N-Dimethylhexylamine-N-oxide, supported by experimental data, and addresses its pH stability with a discussion of potential degradation pathways and a robust, self-validating experimental protocol for its assessment.
Introduction to N,N-Dimethylhexylamine-N-oxide
N,N-Dimethylhexylamine-N-oxide (C8H19NO) is a tertiary amine oxide characterized by a polar N-O functional group and a six-carbon alkyl chain. This amphiphilic nature imparts surfactant properties, allowing it to be used in applications requiring the solubilization of nonpolar substances in aqueous media. In pharmaceutical sciences, such molecules are explored for their potential as excipients, permeation enhancers, or as components of lipid nanoparticles. The ionization state of the amine oxide headgroup is governed by the solution's pH, which in turn dictates its interaction with other molecules and surfaces, making the pKa a fundamental parameter.
The pKa of N,N-Dimethylhexylamine-N-oxide: An Experimental Perspective
Amine oxides are weak bases, and their conjugate acids can dissociate in water. The pKa value represents the pH at which the protonated (cationic) and non-protonated (neutral) forms of the molecule are present in equal concentrations.
Caption: Acid-base equilibrium of N,N-Dimethylhexylamine-N-oxide.
Experimentally Determined pKa Value
The pKa of N,N-dimethylalkylamine-N-oxides has been experimentally determined using nuclear magnetic resonance (NMR) spectroscopy. This technique monitors the chemical shifts of protons or carbon atoms near the nitrogen atom as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[1][2]
For the homologous series of N-alkyl-N,N-dimethylamine-N-oxides, a study by Búcsi et al. provides a reliable experimental value for the hexyl derivative.[2]
| Compound | Alkyl Chain Length | pKa (below cmc) | Method | Reference |
| N,N-Dimethylhexylamine-N-oxide | C6 | 4.95 ± 0.01 | 13C NMR | Búcsi et al., 2014[2] |
cmc: critical micelle concentration
The pKa is influenced by the concentration of the amine oxide. Above the critical micelle concentration, the apparent pKa can shift due to the different microenvironment within the micelle.[2][3] For N,N-Dimethylhexylamine-N-oxide, the pKa of the micellar form is slightly higher.[2]
Experimental Protocol for pKa Determination by NMR Spectroscopy
This protocol outlines the methodology for determining the pKa of N,N-Dimethylhexylamine-N-oxide, reflecting best practices in the field.[4][5]
Objective: To determine the pKa value by monitoring pH-dependent changes in chemical shifts.
Materials:
-
N,N-Dimethylhexylamine-N-oxide
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
Deuterated sodium hydroxide (NaOD)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Calibrated pH meter suitable for small volumes
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of N,N-Dimethylhexylamine-N-oxide in D₂O at a concentration below its critical micelle concentration (to measure the intrinsic pKa).
-
pH Titration: Aliquot the stock solution into several NMR tubes. Adjust the pD (the pH in D₂O) of each sample to a different value across a range of approximately pD 3 to 7 using small additions of DCl and NaOD. A range of at least 10-15 different pD values is recommended.
-
pD Measurement: Measure the pD of each sample accurately using a calibrated pH meter.
-
NMR Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample at a constant temperature. The chemical shifts of the methyl protons or the carbons adjacent to the nitrogen are most sensitive to protonation.[2]
-
Data Analysis:
-
Plot the chemical shift (δ) of a selected nucleus (e.g., the N-methyl protons) as a function of the measured pD.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve function.
-
The inflection point of the curve represents the pKa value.
-
pH Stability of N,N-Dimethylhexylamine-N-oxide
The stability of a compound across a range of pH values is a critical parameter in drug development, as it influences shelf-life, formulation compatibility, and in vivo performance.
General Stability of Amine Oxides
Tertiary amine N-oxides are generally stable compounds at room temperature.[6] However, they can be susceptible to degradation under certain conditions:
-
Reduction: The N-O bond can be reduced to the corresponding tertiary amine. This is a common metabolic pathway and can also occur in the presence of reducing agents.
-
Thermal Decomposition: At elevated temperatures (typically 150–200 °C), amine oxides can undergo a Cope elimination reaction to form a hydroxylamine and an alkene.[7]
-
Presence of Metal Ions: Certain metal ions can catalyze the thermal decomposition of fatty alkyl dimethyl amine oxides.[8]
-
Strong Oxidizing Conditions: While formed by oxidation, amine oxides can be further degraded by strong oxidants.[9]
Proposed Experimental Protocol for pH Stability Assessment
The following protocol describes a robust, self-validating study to determine the pH stability of N,N-Dimethylhexylamine-N-oxide, in line with industry standards for stability testing.
Caption: Workflow for pH-dependent stability testing.
Objective: To determine the degradation rate of N,N-Dimethylhexylamine-N-oxide across a range of pH values at a specified temperature.
Materials:
-
N,N-Dimethylhexylamine-N-oxide
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
LC-MS system for degradant identification
-
Calibrated pH meter
-
Temperature-controlled oven or incubator
Procedure:
-
Method Development: Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column is a suitable starting point. Since N,N-Dimethylhexylamine-N-oxide lacks a strong chromophore, a detector like CAD or a low-wavelength UV detector may be necessary. The method must be able to separate the parent compound from any potential degradation products.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation:
-
Prepare solutions of N,N-Dimethylhexylamine-N-oxide in each buffer at a known concentration (e.g., 1 mg/mL).
-
Store these solutions in sealed vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Include a control sample stored at a low temperature (e.g., 5°C) where degradation is expected to be minimal.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each vial.
-
Analyze the samples immediately using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point for each pH.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k).
-
A plot of log(k) versus pH can then be constructed to visualize the pH-rate profile.
-
-
Degradant Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to elucidate the degradation pathway.
Conclusion
The pKa of N,N-Dimethylhexylamine-N-oxide has been experimentally determined to be approximately 4.95, a crucial parameter for understanding its ionization state in aqueous solutions. While it is generally a stable molecule, a comprehensive pH stability profile is essential for its application in regulated industries. The lack of specific degradation kinetic data in the public domain necessitates the implementation of a robust, in-house stability study as outlined in this guide. By following these protocols, researchers and drug development professionals can generate the necessary data to confidently formulate and utilize N,N-Dimethylhexylamine-N-oxide in their applications.
References
- Búcsi, A., Karlovská, J., Chovan, M., Devínsky, F., & Uhríková, D. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti, 68(4), 844-852.
- Alkhzem, A. H., Woodman, T. J., & Blagbrough, I. S. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(3), 2244–2255.
- Surfactant Testing Methods Top Manufacturers Use to Ensure Quality. (n.d.).
- Analytical Methods for the Determination of Surfactants in Surface Water. (n.d.).
- Schellmann, O., et al. (2016). Effects of protonation on foaming properties of dodecyldimethylamine oxide solutions: a pH-study. Colloid and Polymer Science, 294(5), 875-882.
- Continuous flow synthesis of amine oxides by oxidation of tertiary amines. (n.d.).
- Surfactant Testing. (n.d.).
- Fatty Alkyl Dimethyl Amine Oxides. (n.d.).
- Surfactant Testing and Analysis. (n.d.).
- Typical methods of surfactant analysis. (n.d.).
-
Amine oxide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- pKa determination by 1H NMR spectroscopy - An old methodology revisited. (n.d.).
- Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. (2021).
- Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. (n.d.).
- Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. (n.d.).
- Segregation of Amine Oxide Surfactants in PVA Films. (2020). Langmuir, 36(16), 4463–4472.
- Structure of N-decyl-N,N-dimethylamine-N-oxide with numbering of carbons. (n.d.).
- Product Class 3: Amine N-Oxides. (n.d.). Thieme.
- Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. (n.d.).
- OECD SIDS Amine Oxides. (n.d.). American Cleaning Institute.
- Alkyldimethyl Amine Oxides – Determination of pKa and Elucidation of Micelle Structure with FT-IR Spectroscopy. (n.d.).
- Tertiary Amine Oxide Rearrangements. I. Mechanism. (1959). Journal of the American Chemical Society, 81(12), 3145–3146.
- N,N-DIMETHYLHEXYLAMINE-N-OXIDE. (n.d.). BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. Fatty Alkyl Dimethyl Amine Oxides - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]
- 9. researchgate.net [researchgate.net]
Navigating the Laboratory Landscape with N,N-Dimethylhexylamine-N-oxide: An In-depth Technical Guide to Safety and Handling
For researchers, scientists, and drug development professionals, the introduction of novel reagents is a constant in the pursuit of discovery. N,N-Dimethylhexylamine-N-oxide, a tertiary amine N-oxide, is one such compound with emerging applications. Its unique properties as a surfactant and potential role in advanced drug delivery systems necessitate a thorough understanding of its safe handling and application in the laboratory. This guide provides a comprehensive overview of the safety protocols, handling procedures, and critical data for N,N-Dimethylhexylamine-N-oxide, ensuring that its potential can be explored with the highest commitment to laboratory safety.
Understanding the Compound: Physicochemical Properties and Applications
N,N-Dimethylhexylamine-N-oxide (CAS 34418-88-7) belongs to the class of tertiary amine N-oxides, which are characterized by a coordinate covalent bond between the nitrogen and oxygen atoms. This structural feature imparts unique amphiphilic properties, making them effective surfactants.[1] While specific data for N,N-Dimethylhexylamine-N-oxide is limited, its general properties can be inferred from its structure and the behavior of related long-chain amine oxides.
General Applications in Research:
Tertiary amine N-oxides are utilized in a variety of industrial and research applications, including:
-
Detergents and Cleaning Agents: Their surfactant properties are harnessed in various cleaning formulations.[2]
-
Corrosion Inhibitors: They can be used to protect metals from corrosion.[2]
-
Mineral Processing: They act as flotation agents in the separation of minerals.[2]
-
Organic Synthesis: Amine N-oxides can serve as mild oxidants in various chemical reactions.[1]
-
Drug Delivery and Biomedical Applications: Polymers containing tertiary amine oxide groups are being investigated for their potential in biomedical applications due to their biocompatibility and responsiveness to microenvironments.[1] The parent amine, N,N-Dimethylhexylamine, has been used as an ion-pairing agent in chromatography and in the formulation of nanoparticles for drug delivery.[3][4]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 34418-88-7 | [5] |
| Molecular Formula | C8H19NO | [5][] |
| Molecular Weight | 145.24 g/mol | [] |
| Storage Temperature | 2-8°C | [] |
| Physical State | Data not available (likely a solid or liquid) | |
| Solubility | Data not available |
Hazard Identification and Risk Assessment: A Proactive Approach
-
H315: Causes skin irritation. [7]
-
H319: Causes serious eye irritation. [7]
-
H335: May cause respiratory irritation. [7]
Given the limited specific toxicological data, a cautious and proactive risk assessment is paramount. It is prudent to handle N,N-Dimethylhexylamine-N-oxide with the assumption that it may possess hazards similar to or greater than its parent amine, N,N-Dimethylhexylamine, and other structurally related amine oxides.
Inferred and Potential Hazards:
-
Corrosivity: The parent amine, N,N-Dimethylhexylamine, is classified as causing severe skin burns and eye damage.[8][9] It is reasonable to assume that the N-oxide derivative may also have corrosive properties.
-
Flammability: N,N-Dimethylhexylamine is a flammable liquid.[8][9] While the N-oxide may have different flammability characteristics, this potential hazard should not be disregarded.
-
Toxicity: The toxicological properties of N,N-Dimethylhexylamine-N-oxide have not been fully investigated.[8] Ingestion may be harmful.[8]
Safe Handling and Storage: The Foundation of Laboratory Safety
A meticulous approach to handling and storage is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation or potential burns.[8][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact, which can cause irritation or potential burns.[10] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If aerosols or dust are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation, which may cause respiratory tract irritation.[7] |
Engineering Controls
Engineering controls are designed to isolate the hazard from the laboratory personnel.
-
Ventilation: All work with N,N-Dimethylhexylamine-N-oxide should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[8]
Storage Requirements
Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.
-
Temperature: Store in a refrigerator at 2-8°C.[]
-
Atmosphere: Store under an inert atmosphere.[11]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]
Experimental Workflows: A Step-by-Step Guide to Safe Practice
The following workflow provides a general framework for handling N,N-Dimethylhexylamine-N-oxide in a laboratory setting. This should be adapted to the specific experimental protocol.
Caption: A generalized workflow for the safe handling of N,N-Dimethylhexylamine-N-oxide in a laboratory setting.
Emergency Procedures: Preparedness for the Unexpected
Even with the most stringent safety protocols, accidents can occur. Being prepared to respond effectively is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the severity of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Management
A prompt and correct response to a spill is crucial to prevent further contamination and exposure.
Spill Response Protocol
Sources
- 1. chemicalpoint.eu [chemicalpoint.eu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. N,N-二甲基己胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N-DIMETHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. N,N-Dimethylhexylamine | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 34418-88-7|N,N-Dimethylhexan-1-amine oxide|BLD Pharm [bldpharm.com]
Methodological & Application
The Art of Extraction: A Senior Application Scientist's Guide to N,N-Dimethyldodecylamine-N-oxide for Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the intricate world of membrane proteins, the initial step of extraction from the native lipid bilayer is paramount. The choice of detergent can dictate the success or failure of subsequent structural and functional studies. Among the arsenal of available detergents, N,N-Dimethyldodecylamine-N-oxide (DDAO), a zwitterionic surfactant, has carved a niche for itself, proving particularly effective for a range of challenging targets.[1] This guide provides an in-depth exploration of DDAO, offering not just protocols, but the scientific rationale behind its application, empowering you to optimize your membrane protein extraction workflows.
Understanding the Tool: The Physicochemical Properties of DDAO
DDAO, also known as Lauryldimethylamine oxide (LDAO), is an amphipathic molecule characterized by a hydrophobic 12-carbon alkyl chain and a hydrophilic dimethylamine oxide headgroup.[1] This zwitterionic nature, possessing both a positive and a negative charge on its headgroup, contributes to its relatively gentle action compared to harsh ionic detergents, while still maintaining effective solubilization capabilities.[2]
A critical parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles.[3] Above the CMC, these micelles create a hydrophobic environment that can encapsulate the transmembrane domains of proteins, effectively extracting them from the lipid bilayer.[3]
Table 1: Comparative Properties of Common Detergents Used in Membrane Protein Extraction
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM in water) | Micelle Size (kDa) | Key Characteristics |
| DDAO | Zwitterionic | 229.40 | ~1-2 | ~17-21.5 | Gentle, effective for crystallization, can be destabilizing for some proteins.[1] |
| DDM | Non-ionic | 510.62 | ~0.17 | ~50 | Very mild, good for maintaining protein stability, but can form large micelles. |
| LDAO | Zwitterionic | 229.40 | ~1-2 | ~17-21.5 | Often used interchangeably with DDAO, effective for crystallization.[1] |
| Triton X-100 | Non-ionic | ~625 | ~0.2-0.9 | ~90 | Inexpensive, effective solubilizer, but heterogeneous and UV absorbent. |
| CHAPS | Zwitterionic | 614.88 | ~6-10 | ~6 | Bile salt derivative, useful for some applications but can be denaturing. |
Note: CMC and micelle size can be influenced by factors such as temperature, pH, and ionic strength.
The Mechanism of Solubilization: A Step-by-Step Molecular Dance
The extraction of a membrane protein by DDAO is a dynamic process that can be conceptualized in three key stages. Understanding this mechanism is crucial for optimizing extraction efficiency and preserving the protein's native conformation.
Caption: The three-stage mechanism of membrane protein extraction by DDAO.
-
Partitioning: At concentrations below the CMC, DDAO monomers insert themselves into the outer leaflet of the lipid bilayer.
-
Membrane Saturation and Destabilization: As the concentration of DDAO increases and surpasses the CMC, the bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules. This disrupts the integrity of the membrane, causing it to fragment.
-
Protein Extraction: The hydrophobic transmembrane domains of the integral membrane proteins are then encapsulated by DDAO micelles, often with some associated native lipids, forming soluble protein-detergent-lipid complexes.
In the Lab: A Generalized Protocol for Membrane Protein Extraction with DDAO
This protocol provides a robust starting point for the extraction of a target membrane protein from cultured cells. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.
Reagents and Buffers
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).
-
Solubilization Buffer: Lysis Buffer containing a working concentration of DDAO (typically 1-2% w/v to start).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) DDAO (or a concentration just above the CMC).
-
Elution Buffer (for affinity purification): Wash Buffer containing the appropriate eluting agent (e.g., 250-500 mM imidazole for His-tagged proteins).
Step-by-Step Experimental Workflow
Caption: A typical workflow for membrane protein extraction and purification using DDAO.
-
Cell Harvest and Lysis:
-
Harvest cultured cells by centrifugation (e.g., 500 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, Dounce homogenization, or high-pressure homogenization) on ice.
-
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[4]
-
Discard the supernatant (cytosolic fraction).
-
-
Solubilization with DDAO:
-
Carefully resuspend the membrane pellet in ice-cold Solubilization Buffer containing DDAO. The protein-to-detergent ratio is a critical parameter to optimize. A good starting point is a 1:10 (w/w) ratio of membrane protein to detergent.
-
Incubate on a rotator or rocker at 4°C for 1-2 hours to allow for efficient solubilization.
-
-
Clarification:
-
Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.[4]
-
Carefully collect the supernatant, which now contains the solubilized membrane protein-DDAO complexes.
-
-
Affinity Purification:
-
If the target protein is tagged (e.g., with a His-tag or Strep-tag), proceed with affinity chromatography according to the resin manufacturer's instructions.
-
Equilibrate the affinity resin with Wash Buffer.
-
Incubate the clarified supernatant with the equilibrated resin at 4°C with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified membrane protein using the appropriate Elution Buffer.
-
-
Analysis:
-
Analyze the fractions from each step by SDS-PAGE and Western blotting to monitor the purification process.
-
Optimizing for Success: Key Considerations and Troubleshooting
The "one-size-fits-all" approach rarely applies to membrane protein biochemistry. The following are critical parameters to consider for optimizing your DDAO-based extraction protocol:
-
Detergent Concentration: While a concentration well above the CMC is necessary for solubilization, excessively high concentrations can lead to protein denaturation.[5][6] A titration of DDAO concentration is highly recommended for each new target protein.
-
Ionic Strength: The salt concentration in the buffer can influence both the solubilization efficiency and the stability of the extracted protein. Typically, 150-500 mM NaCl is used.
-
pH: The optimal pH for extraction and stability is protein-dependent and should be empirically determined.
-
Additives: The inclusion of additives such as glycerol (5-20%), cholesterol analogues, or specific lipids can significantly enhance the stability of the purified protein.[7]
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Extraction Efficiency | Insufficient DDAO concentration. | Increase DDAO concentration in a stepwise manner. |
| Inefficient cell lysis. | Optimize the lysis method (e.g., increase sonication time). | |
| Short solubilization time. | Increase the incubation time with DDAO. | |
| Protein Aggregation | Suboptimal buffer conditions (pH, ionic strength). | Screen a range of pH values and salt concentrations. |
| Detergent-induced instability. | Try a different detergent or add stabilizing agents (glycerol, lipids). | |
| High protein concentration. | Work with more dilute protein solutions during purification. | |
| Loss of Protein Activity | Denaturation by the detergent. | Lower the DDAO concentration or switch to a milder detergent like DDM. |
| Removal of essential lipids. | Supplement buffers with lipids known to be important for the protein's function. |
Beyond Extraction: DDAO in Downstream Applications
The choice of detergent for extraction has significant implications for subsequent analytical and structural studies. DDAO has proven to be compatible with a variety of downstream applications:
-
Chromatography: Protein-DDAO complexes can be readily purified using various chromatographic techniques, including affinity, ion-exchange, and size-exclusion chromatography. It is crucial to maintain a DDAO concentration above its CMC in all chromatography buffers to prevent protein aggregation.
-
Electrophoresis: Samples solubilized in DDAO are generally compatible with SDS-PAGE for purity analysis.
-
Structural Biology:
-
X-ray Crystallography: DDAO has been successfully used in the crystallization of numerous membrane proteins.[1] Its relatively small micelle size can be advantageous for forming well-ordered crystals.[1]
-
Cryo-Electron Microscopy (Cryo-EM): DDAO is also a suitable detergent for preparing samples for single-particle cryo-EM analysis. The detergent micelles help to keep the protein in a soluble and stable state during the vitrification process.[8]
-
Conclusion: A Powerful, Yet Nuanced, Tool
N,N-Dimethyldodecylamine-N-oxide is a valuable and versatile detergent in the membrane protein researcher's toolkit. Its zwitterionic nature provides a balance of effective solubilization and relative gentleness, making it a strong candidate for a wide range of membrane protein targets. However, as with any powerful tool, its successful application requires a deep understanding of its properties and a willingness to empirically optimize conditions for each unique protein. By carefully considering the principles and protocols outlined in this guide, researchers can harness the full potential of DDAO to unlock the secrets of membrane protein structure and function, ultimately advancing the frontiers of biology and medicine.
References
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2019). MDPI. [Link]
-
Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. (2023). National Institutes of Health. [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. [Link]
-
Cryo-EM sample preparation for high-resolution structure studies. (2022). National Institutes of Health. [Link]
-
G-Biosciences. (2018). Membrane Protein Extraction: The Basics. [Link]
-
High-throughput stability screening for detergent-solubilized membrane proteins. (2019). National Institutes of Health. [Link]
-
Insights into outer membrane protein crystallisation. (2010). National Institutes of Health. [Link]
-
Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. (2013). National Institutes of Health. [Link]
-
Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. (2022). PubMed. [Link]
-
Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. [Link]
-
The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. (2022). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Protein Solubilization: An Application & Protocol Guide to N,N-Dimethylhexylamine-N-oxide
Abstract
Integral membrane proteins (IMPs) are critical targets for drug discovery and biomedical research, yet their hydrophobic nature presents significant challenges for extraction and characterization. Effective solubilization requires a detergent that can disrupt the lipid bilayer while preserving the protein's native structure and function. N,N-Dimethylhexylamine-N-oxide, a short-chain zwitterionic surfactant, offers a compelling option for gently extracting proteins from the membrane environment. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its application in protein solubilization, and expert insights into optimizing experimental success. We delve into the causality behind protocol steps, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.
Understanding the Tool: Physicochemical Properties of N,N-Dimethylhexylamine-N-oxide
N,N-Dimethylhexylamine-N-oxide belongs to the amine oxide class of zwitterionic detergents. Its structure consists of a compact six-carbon (hexyl) hydrophobic tail and a highly polar headgroup containing both a positive (quaternary amine) and a negative (oxide) charge, resulting in a net neutral charge over a wide pH range.[1] This zwitterionic nature is key to its utility, as it effectively disrupts protein-protein interactions with less propensity for denaturation than ionic detergents like SDS.[2]
The behavior of any detergent in solution is governed by its critical micelle concentration (CMC), the concentration at which individual detergent monomers begin to self-assemble into aggregates called micelles.[3] For successful membrane protein solubilization, the detergent concentration must be significantly above its CMC to ensure enough monomers are available to saturate the lipid bilayer and then form new micelles around the extracted protein.[4]
While data for the hexyl derivative is not as common as its longer-chain analogs like DDAO (C12), the CMC for a homologous series of N-alkyl-N,N-dimethylamine oxides can be reliably calculated. A known linear relationship exists between the alkyl chain length (N) and the logarithm of the CMC.[5]
Equation for Amine Oxide CMC Calculation [5] Log CMC (M) = -0.438 * N + 3.89
For N,N-Dimethylhexylamine-N-oxide (N=6): Log CMC = -0.438 * 6 + 3.89 = 1.262 CMC = 10^1.262 ≈ 18.3 mM
This calculated CMC is substantially higher than that of long-chain detergents, a characteristic of short-chain surfactants. This property can be advantageous for downstream applications where rapid detergent removal via dialysis is desired.
Table 1: Physicochemical Properties of N,N-Dimethylhexylamine-N-oxide and a Common Analog
| Property | N,N-Dimethylhexylamine-N-oxide (C6) | N,N-Dimethyldodecylamine-N-oxide (DDAO, C12) |
|---|---|---|
| Molecular Formula | C₈H₁₉NO[6][] | C₁₄H₃₁NO |
| Molecular Weight | 145.24 g/mol [] | 229.40 g/mol |
| Class | Zwitterionic (Amine Oxide) | Zwitterionic (Amine Oxide) |
| Calculated CMC | ~18.3 mM (0.27% w/v)[5] | ~1-2 mM (0.023-0.046% w/v) |
| Aggregation Number | Not empirically determined; expected to be low | ~76 |
| Micelle Size | Not empirically determined; expected to be small | ~17-22 kDa |
The Mechanism of Solubilization
The process of extracting a membrane protein with a detergent is a stepwise partitioning event driven by hydrophobic and hydrophilic interactions.[3]
-
Partitioning: At concentrations below the CMC, detergent monomers insert themselves into the lipid bilayer of the cell membrane.
-
Saturation & Lysis: As the detergent concentration increases to and beyond the CMC, the membrane becomes saturated. The bilayer's structure is compromised, leading to its disintegration into smaller fragments.
-
Micelle Formation: The detergent molecules encapsulate the hydrophobic transmembrane domains of the integral membrane proteins, effectively replacing the native lipid environment. This forms a protein-detergent mixed micelle, where the detergent's hydrophobic tails shield the protein's hydrophobic surfaces from the aqueous buffer. Simultaneously, lipids are also incorporated into detergent micelles, forming lipid-detergent mixed micelles.[4]
The goal is to achieve a state where each protein molecule is isolated within its own detergent micelle, rendering it soluble and stable for subsequent purification and analysis.
Detailed Protocol for Protein Solubilization
This protocol provides a robust starting point for solubilizing membrane proteins. Optimization is critical, as every protein behaves differently.
Materials and Reagents
-
Cell Pellet: Containing the overexpressed membrane protein of interest.
-
N,N-Dimethylhexylamine-N-oxide: High-purity grade (e.g., >98%).
-
Lysis/Solubilization Buffer:
-
Base Buffer: e.g., 50 mM Tris-HCl or HEPES, pH 7.5-8.0.
-
Salt: 150-300 mM NaCl (aids in reducing non-specific electrostatic interactions).
-
Additives (optional but recommended):
-
Glycerol: 5-10% (v/v) as a stabilizing osmolyte.
-
Protease Inhibitor Cocktail: (e.g., EDTA-free if using His-tags).
-
Reducing Agent: 1-5 mM DTT or TCEP (if the protein is not dependent on disulfide bonds).
-
-
-
Equipment:
-
Dounce homogenizer or sonicator.
-
High-speed or ultracentrifuge.
-
End-over-end rotator.
-
Spectrophotometer and reagents for protein quantification (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting equipment.
-
Preparation of Stock Solutions
-
10% (w/v) N,N-Dimethylhexylamine-N-oxide Stock:
-
Weigh 1 g of N,N-Dimethylhexylamine-N-oxide powder.
-
Add to 8 mL of high-purity water.
-
Gently warm and stir until fully dissolved.
-
Adjust the final volume to 10 mL with water.
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Step-by-Step Experimental Workflow
This workflow outlines the process from cell pellet to the analysis of the solubilized fraction.
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (without detergent) at a ratio of 5-10 mL per gram of wet cell paste.
-
Lyse cells using a Dounce homogenizer (15-20 strokes), sonication, or a French press until the suspension is no longer viscous.
-
Centrifuge the lysate at ~10,000 x g for 20 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction). The resulting pellet is your crude membrane fraction.
-
-
Detergent Solubilization (Screening):
-
Carefully resuspend the membrane pellet in Lysis Buffer to a final total protein concentration of 5-10 mg/mL.
-
From your 10% stock, add N,N-Dimethylhexylamine-N-oxide to a final concentration. A good starting range is 2x to 5x the CMC (e.g., 40 mM to 90 mM, which is ~0.6% to 1.3% w/v).
-
Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation. Avoid vigorous vortexing, which can cause protein denaturation.
-
-
Clarification of Solubilized Fraction:
-
Transfer the suspension to ultracentrifuge tubes and spin at >100,000 x g for 1 hour at 4°C. This step pellets the non-solubilized membrane fragments and aggregated protein.
-
Carefully collect the supernatant, which contains your solubilized membrane protein, without disturbing the pellet.
-
-
Assessment of Solubilization Efficiency:
-
Quantify the protein concentration in the supernatant.
-
Analyze aliquots of the total membrane fraction (before the final spin), the supernatant (solubilized fraction), and the pellet (insoluble fraction) by SDS-PAGE and Western Blotting (using a tag- or protein-specific antibody) to determine the percentage of your target protein that was successfully solubilized.
-
Optimization Strategies
If initial solubilization is inefficient or the protein is inactive, consider systematically varying key parameters:
-
Detergent Concentration: Test a range from 1x CMC to 10x CMC. Insufficient detergent will not fully solubilize the membrane, while excessive detergent can strip essential lipids and lead to inactivation.
-
Protein-to-Detergent Ratio: Maintain a protein concentration between 1-10 mg/mL and adjust the detergent ratio accordingly.
-
Ionic Strength: Vary the NaCl concentration from 50 mM to 500 mM. Some proteins are more stable at higher salt concentrations.
-
pH: Test a range of pH values (e.g., 6.5 to 8.5) to find the optimal stability point for your protein.
-
Incubation Time: Test incubation times from 30 minutes to 4 hours, or even overnight at 4°C.
Downstream Application Compatibility
N,N-Dimethylhexylamine-N-oxide is generally compatible with a variety of downstream applications. Its zwitterionic nature means it does not impart an additional charge to the protein, making it suitable for techniques like:
-
Ion-Exchange Chromatography (IEX): The detergent itself will not bind to the resin.
-
Size-Exclusion Chromatography (SEC): The protein-detergent micelle will elute based on its total size.
-
Affinity Chromatography: Compatible with Ni-NTA for His-tagged proteins and other affinity systems.
-
Structural Biology: Short-chain detergents are often favored in protein crystallography as they can form smaller, more ordered micelles that are more amenable to crystal lattice formation.
Troubleshooting
Table 2: Common Problems and Solutions in Protein Solubilization
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Solubilization Yield | Insufficient detergent concentration. Incubation time too short. Inappropriate buffer conditions (pH, salt). | Increase detergent concentration (e.g., up to 10x CMC). Increase incubation time. Screen different pH and NaCl concentrations. |
| Protein is Inactive Post-Solubilization | Detergent is too harsh, stripping essential lipids. Protein is unstable outside the membrane. Proteolysis has occurred. | Decrease detergent concentration (use the lowest effective amount). Add stabilizing agents like glycerol or specific lipids (e.g., cholesterol hemisuccinate for GPCRs). Ensure fresh, potent protease inhibitors are used at all steps. |
| Protein Aggregates After Solubilization | Suboptimal buffer conditions. Protein concentration is too high. Insufficient detergent to maintain solubility. | Re-screen pH and ionic strength. Work with a lower protein concentration. Ensure detergent concentration remains above the CMC in all subsequent steps. |
Safety & Handling
While N,N-Dimethylhexylamine-N-oxide is a common surfactant, its precursor, N,N-Dimethylhexylamine, is classified as a flammable and corrosive liquid that can cause severe skin and eye damage.[2] Always handle the chemical in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Ensure eyewash stations and safety showers are accessible.[2] Dispose of waste according to institutional and local regulations.
References
-
Title: Safety Data Sheet: N,N-Dimethylcyclohexylamine Source: Carl ROTH URL: [Link]
-
Title: Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry Source: PubMed URL: [Link]
-
Title: Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length Source: Antimicrobial Agents and Chemotherapy (NIH) URL: [Link]
-
Title: Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis Source: PubMed URL: [Link]
-
Title: Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-α, ω-bis(dimethylcetylammonium bromide) Surfactant Source: Sci-Hub (accessing Taylor & Francis Online) URL: [Link]
-
Title: Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-, -bis(dimethylcetylammonium bromide) Surfactant Source: Taylor & Francis Online URL: [Link]
-
Title: Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-, -bis(dimethylcetylammonium bromide) Surfactant | Request PDF Source: ResearchGate URL: [Link]
-
Title: N,N-Dimethylhexylamine-N-oxide Source: CHEMICAL POINT URL: [Link]
-
Title: N,N-Dimethylhexylamine | C8H19N | CID 78090 Source: PubChem URL: [Link]
-
Title: Amine oxide Source: Wikipedia URL: [Link]
-
Title: N,N-DIMETHYLDECYLAMINE N-OXIDE Source: Ataman Kimya URL: [Link]
Sources
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 8. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylhexylamine-N-oxide in Advanced Drug Delivery Systems
Introduction: Unveiling the Potential of a Versatile Amphiphile in Drug Delivery
N,N-Dimethylhexylamine-N-oxide is a tertiary amine oxide, a class of amphiphilic molecules characterized by a highly polar N-oxide head group and a hydrophobic alkyl tail.[1][2] This unique structure imparts valuable surfactant properties, making it a compelling candidate for various applications in drug delivery. The N-oxide moiety can increase the water solubility of molecules and decrease membrane permeability, while also offering possibilities for redox-based prodrug strategies.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of N,N-Dimethylhexylamine-N-oxide in creating sophisticated drug delivery systems. We will delve into its role in forming pH-sensitive liposomes, its potential as a permeation enhancer in transdermal formulations, and its utility in constructing targeted drug carriers. The protocols provided herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step.
Physicochemical Properties of N,N-Dimethylhexylamine-N-oxide
A thorough understanding of the physicochemical properties of N,N-Dimethylhexylamine-N-oxide is fundamental to its effective application in drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C8H19NO | [5] |
| Molecular Weight | 145.24 g/mol | [5] |
| Appearance | Varies (can be solid or in solution) | General Knowledge |
| Amphiphilicity | Possesses a hydrophilic N-oxide head and a hydrophobic hexyl tail | [1] |
| pH-Sensitivity | The N-oxide group can be protonated at acidic pH, leading to a cationic charge | [6] |
Core Application I: pH-Sensitive Liposomes for Targeted Drug Release
The ability of N,N-dimethylalkylamine-N-oxides to form pH-sensitive liposomes is a cornerstone of their application in drug delivery.[6][7] These liposomes are stable at physiological pH (around 7.4) but become destabilized in acidic environments, such as those found in tumor microenvironments or within endosomes of cells. This targeted release mechanism can significantly enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.[8]
Mechanism of pH-Sensitivity
The pH-sensitivity of liposomes formulated with N,N-Dimethylhexylamine-N-oxide stems from the protonation of the N-oxide group at acidic pH. This protonation introduces a positive charge, leading to electrostatic repulsion between the head groups of the lipid molecules. This repulsion, in conjunction with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), induces a phase transition from a stable lamellar structure to a non-bilayer hexagonal (HII) phase, causing the liposome to destabilize and release its contents.[9]
Caption: Mechanism of pH-sensitive drug release from N,N-Dimethylhexylamine-N-oxide liposomes.
Protocol for the Preparation of Doxorubicin-Loaded pH-Sensitive Liposomes
This protocol describes the preparation of doxorubicin-loaded pH-sensitive liposomes using the thin-film hydration method.
Materials:
-
N,N-Dimethylhexylamine-N-oxide
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Doxorubicin Hydrochloride
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES buffer, pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve N,N-Dimethylhexylamine-N-oxide, DOPE, and cholesterol in a 2:2:1 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v) to ensure complete dissolution.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Drug Loading:
-
Hydrate the lipid film with a solution of doxorubicin hydrochloride in HEPES buffer (pH 7.4) by gentle rotation. The final lipid concentration should be around 10-20 mg/mL.
-
The mixture is then subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance drug encapsulation.
-
-
Vesicle Sizing:
-
Extrude the liposome suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Purification:
-
Remove unencapsulated doxorubicin by dialysis against PBS (pH 7.4) at 4°C for 24 hours, with frequent buffer changes.
-
Characterization of Liposomes
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Homogenous population of liposomes with a Z-average diameter around 100-150 nm and a PDI < 0.2. |
| Zeta Potential | DLS | Slightly negative or neutral at pH 7.4, becoming positive at acidic pH. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles with a visible lipid bilayer. |
| Encapsulation Efficiency (%EE) | UV-Vis Spectrophotometry | High %EE, calculated as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100. |
Core Application II: Transdermal Drug Delivery Enhancement
The amphiphilic nature of N,N-Dimethylhexylamine-N-oxide makes it a promising candidate as a chemical permeation enhancer for transdermal drug delivery.[10][11][12] These enhancers transiently and reversibly disrupt the highly organized structure of the stratum corneum, the primary barrier to drug absorption through the skin, thereby facilitating the passage of therapeutic agents into the systemic circulation.
Mechanism of Permeation Enhancement
N,N-Dimethylhexylamine-N-oxide is thought to enhance skin permeation through a combination of mechanisms:
-
Disruption of Stratum Corneum Lipids: The hydrophobic hexyl tail can intercalate into the lipid bilayers of the stratum corneum, disrupting their ordered packing and increasing their fluidity.
-
Interaction with Keratin: The polar N-oxide headgroup may interact with intracellular proteins like keratin, altering their conformation and creating more permeable pathways.
-
Increased Drug Partitioning: By modifying the properties of the stratum corneum, it can enhance the partitioning of the drug from the formulation into the skin.
Caption: Proposed mechanisms of transdermal drug delivery enhancement by N,N-Dimethylhexylamine-N-oxide.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a method to evaluate the permeation-enhancing effect of N,N-Dimethylhexylamine-N-oxide on a model drug (e.g., ibuprofen).
Materials:
-
N,N-Dimethylhexylamine-N-oxide
-
Ibuprofen
-
Ethanol
-
Propylene glycol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Full-thickness abdominal skin from a suitable animal model (e.g., rat or pig)
Equipment:
-
Franz diffusion cells
-
Water bath with magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Skin Preparation:
-
Excise the full-thickness abdominal skin and remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Formulation Preparation:
-
Prepare a control formulation of ibuprofen in an ethanol/propylene glycol/water vehicle.
-
Prepare a test formulation containing ibuprofen and a specific concentration (e.g., 1-5% w/v) of N,N-Dimethylhexylamine-N-oxide in the same vehicle.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32 ± 0.5°C.
-
Apply a known volume of the control or test formulation to the donor compartment.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh PBS.
-
Analyze the concentration of ibuprofen in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the enhancement ratio (ER) as the ratio of the Jss of the test formulation to that of the control formulation.
-
Core Application III: Prodrug Strategy for Hypoxia-Activated Cancer Therapy
Tertiary amine N-oxides can serve as prodrugs that are selectively activated in the hypoxic microenvironment of solid tumors.[13][14] The low oxygen levels in these regions lead to the enzymatic reduction of the N-oxide back to the parent tertiary amine, which may be a more potent cytotoxic agent. This targeted activation can increase the therapeutic index of anticancer drugs.[3]
Mechanism of Hypoxic Activation
The N-oxide group of N,N-Dimethylhexylamine-N-oxide can be reduced by various reductases that are overexpressed in hypoxic conditions. This reduction converts the polar, less membrane-permeable N-oxide into the more lipophilic and potentially more cytotoxic N,N-dimethylhexylamine. If N,N-dimethylhexylamine is conjugated to a cytotoxic drug, this conversion can lead to targeted drug release and activation within the tumor.
Caption: Hypoxia-activated prodrug strategy using an N,N-Dimethylhexylamine-N-oxide conjugate.
Synthesis and Purity Assessment
Protocol for the Synthesis of N,N-Dimethylhexylamine-N-oxide
This protocol describes a common method for the synthesis of N,N-Dimethylhexylamine-N-oxide from its tertiary amine precursor.[15]
Materials:
-
N,N-Dimethylhexylamine
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve N,N-Dimethylhexylamine in methanol.
-
Cool the solution in an ice bath and slowly add a slight molar excess of 30% hydrogen peroxide dropwise with continuous stirring.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the N,N-Dimethylhexylamine-N-oxide.
-
Filter the solid product and wash it with cold diethyl ether.
-
Dry the product under vacuum. The purity can be assessed by NMR and mass spectrometry.
-
Safety and Cytotoxicity Assessment
While N,N-dimethylalkylamine-N-oxides have shown low cytotoxicity in some studies, a thorough evaluation is crucial for any new drug delivery system.[6]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HeLa or a cell line relevant to the therapeutic application)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Equipment:
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the N,N-Dimethylhexylamine-N-oxide-based formulation (and the free drug and empty carrier as controls) in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
N,N-Dimethylhexylamine-N-oxide is a versatile and promising excipient for the development of advanced drug delivery systems. Its amphiphilic nature, coupled with its pH-sensitivity, opens up a wide range of applications, from targeted liposomal delivery to enhanced transdermal permeation. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers to explore and harness the full potential of this intriguing molecule. Future research should focus on in vivo studies to validate the efficacy and safety of N,N-Dimethylhexylamine-N-oxide-based formulations and to explore its application in delivering a broader range of therapeutic agents.
References
-
Galy, A., et al. (2019). pH-Sensitive N,N-Dimethylalkane-1-amine N-Oxides in DNA Delivery: From Structure to Transfection Efficiency. Langmuir, 35(43), 13996-14008. [Link][7]
-
Request PDF. (n.d.). pH-sensitive N,N-(dimethyl)-N-alkanamine-N-oxides as gene delivery vectors. ResearchGate. [Link][6]
-
Uhrichova, D., et al. (1992). Biochemical basis of cytotoxic activity of some new N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid. Drug Metabolism and Drug Interactions, 10(3), 237-251. [Link]
-
Organic Syntheses Procedure. (n.d.). N,N-Dimethylcyclohexylamine. [Link]
-
Ferreira, M. J., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 686. [Link]
-
Sharma, P., et al. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Pharmaceutical Sciences and Research, 14(10), 4889-4899. [Link]
-
Shivani, & Puri, A. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429-437. [Link][10]
-
Sinha, V. R., & Kaur, M. P. (2000). Permeation enhancers for transdermal drug delivery. Drug Development and Industrial Pharmacy, 26(11), 1131-1140. [Link][11]
-
N'Da, D. D. (2014). Permeation enhancer strategies in transdermal drug delivery. Pharmaceuticals, 7(10), 947-967. [Link][12]
-
Friedrich, T., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link][3]
-
Piekut, J., & Prejzner, J. (1989). Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. Tenside Surfactants Detergents, 26(2), 123-125. [Link]
-
Friedrich, T., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link][4]
-
Organic Syntheses Procedure. (n.d.). n,n-dimethyldodecylamine oxide. [Link]
-
Ferreira, D. D. S., et al. (2013). pH-sensitive liposomes for drug delivery in cancer treatment. Therapeutic Delivery, 4(9), 1099-1123. [Link][8]
-
Al-Mahallawi, A. M., et al. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceutics, 14(6), 1133. [Link][9]
-
ResearchGate. (n.d.). Structure of N-decyl-N,N-dimethylamine-N-oxide with numbering of carbons. [Link][1]
-
Hishida, J., et al. (2007). Preparation of pH-sensitive anionic liposomes designed for drug delivery system (DDS) application. Journal of Liposome Research, 17(3-4), 215-225. [Link]
-
Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci, 2(1), E6. [Link]
-
IJNRD. (n.d.). NANOEMULSION FORMULA DESIGN AND DEVELOPMENT: A REVIEW. [Link]
-
Al-Shamkl, M. K., et al. (2023). Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs. Journal of Research in Pharmacy, 27(3), 1014-1025. [Link]
-
Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci, 2(1), 48-58. [Link]
-
Patravale, V. B., Upadhaya, P. G., & Jain, R. D. (2019). Preparation and Characterization of Micelles. Methods in Molecular Biology, 2000, 19-29. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Formulation and evaluation of nanoemulsion for topical drug delivery system. [Link]
- Google Patents. (n.d.). HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
-
Hadrup, N., et al. (2021). Predicting Cytotoxicity of Metal Oxide Nanoparticles Using Isalos Analytics Platform. Nanomaterials, 11(10), 2536. [Link]
-
Shaikh, N. M., et al. (2019). FORMULATION AND EVALUATION OF NANOEMULSION FOR TOPICAL APPLICATION. Journal of Drug Delivery and Therapeutics, 9(4-s), 370-375. [Link]
-
Patravale, V. B., Upadhaya, P. G., & Jain, R. D. (2019). Preparation and Characterization of Micelles. Methods in Molecular Biology, 2000, 19-29. [Link][16]
-
Kumar, S. (2016). Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide. International Journal of Research in Engineering and Technology, 5(1), 1-3. [Link][15]
-
Longdom Publishing. (n.d.). Nanoemulsion Formulation for Improved Drug Delivery. [Link]
-
Dalvie, D. K., et al. (2010). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 38(7), 1148-1154. [Link]
-
Ostrov, D. A., et al. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Expert Opinion on Therapeutic Patents, 22(11), 1349-1361. [Link]
-
PubChem. (n.d.). N,N-Dimethylhexylamine. National Center for Biotechnology Information. [Link][5]
-
Wilson, W. R., et al. (1996). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British Journal of Cancer, 74(Suppl 27), S43-S47. [Link][13]
-
Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics, 5(2), 1-7. [Link]
-
Friedrich, T., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link][2]
-
Wang, Y., et al. (2022). Radiotherapy Reduces N-Oxides for Prodrug Activation in Tumors. Journal of the American Chemical Society, 144(21), 9345-9352. [Link][14]
-
Hilaris Publisher. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. [Link]
-
Walsh Medical Media. (2024). New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems. [Link]
-
Das, S., & Suresh, P. K. (2010). Drug delivery to eye: Special reference to nanoparticle. Journal of Pharmacy Research, 3(7), 1545-1549. [Link]
-
Al-Amin, M., et al. (2023). Overview of Recent Advances in Nano-Based Ocular Drug Delivery. Pharmaceutics, 15(7), 1878. [Link][17]
-
Pignatello, R. (2013). Ocular drug delivery: a clue from nanotechnology. Frontiers in Pharmacology, 4, 38. [Link]
-
J, A., et al. (2021). Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery. Pharmaceutics, 13(1), 94. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylhexylamine | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-Sensitive N, N- Dimethylalkane-1-amine N-Oxides in DNA Delivery: From Structure to Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-sensitive liposomes for drug delivery in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. catalog.article4pub.com [catalog.article4pub.com]
- 11. Permeation enhancers for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeation enhancer strategies in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiotherapy Reduces N-Oxides for Prodrug Activation in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide [journalijar.com]
- 16. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of Recent Advances in Nano-Based Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Gentle Persuasion: A Guide to Solubilizing Inclusion Bodies with N,N-Dimethylhexylamine-N-oxide
Introduction: The Challenge of Inclusion Bodies
In the realm of recombinant protein production, particularly within Escherichia coli expression systems, the formation of dense, insoluble protein aggregates known as inclusion bodies (IBs) represents a significant bottleneck.[1] While offering a concentrated source of the target protein, protected from proteolytic degradation, these aggregates are non-native and biologically inactive.[1][2] The recovery of functional protein necessitates a two-step process: solubilization of the aggregates followed by refolding into the native, active conformation.[3]
Traditionally, harsh denaturants such as 6 M guanidine hydrochloride (GdnHCl) or 8 M urea have been the agents of choice for IB solubilization. These chaotropic agents disrupt the non-covalent interactions holding the protein aggregates together, leading to complete unfolding of the polypeptide chains.[4][5] However, this aggressive denaturation often leads to poor refolding yields, as the completely unfolded proteins are prone to re-aggregation during the removal of the denaturant.[4]
Recent advancements have shifted focus towards "mild solubilization" strategies. These approaches aim to dissolve IBs while preserving native-like secondary structures that are often present within the aggregates.[4] This preservation of structural elements can significantly enhance the efficiency of subsequent refolding steps. It is within this paradigm of gentle persuasion that N,N-Dimethylhexylamine-N-oxide (DDAO), a zwitterionic surfactant, emerges as a promising tool.
The Mechanism of DDAO: A Zwitterionic Approach to Solubilization
N,N-Dimethylhexylamine-N-oxide belongs to the amine oxide class of surfactants, which are characterized by a polar N-O functional group. DDAO is an amphoteric molecule, possessing both a hydrophobic hexyl tail and a hydrophilic headgroup that contains both a positive (quaternary amine) and a negative (oxide) charge, rendering it zwitterionic over a broad pH range.[6][7]
The solubilizing power of DDAO in the context of inclusion bodies stems from its detergent-like properties. Above its critical micelle concentration (CMC), DDAO molecules self-assemble into micelles.[6] These micelles interact with the aggregated proteins within the inclusion bodies, primarily through hydrophobic interactions between the detergent's alkyl chains and the exposed hydrophobic patches on the misfolded proteins.
This interaction effectively shields the hydrophobic regions of the protein from the aqueous environment, preventing re-aggregation and promoting the dissolution of the inclusion body. The zwitterionic nature of DDAO is advantageous as it is generally considered milder and less denaturing than ionic detergents like sodium dodecyl sulfate (SDS).[7] While DDAO can induce protein unfolding at concentrations above its CMC, it does so in a manner that can be more conducive to subsequent refolding compared to the complete denaturation caused by high concentrations of chaotropes.[6]
Visualizing the Process: From Inclusion Body to Solubilized Protein
To better understand the workflow, the following diagram illustrates the key stages of inclusion body processing, highlighting the role of DDAO.
Caption: Workflow for inclusion body processing using DDAO.
Comparative Analysis: DDAO vs. Traditional Denaturants
The choice of solubilizing agent is a critical determinant of the overall success of recovering active protein. The following table provides a comparative overview of DDAO and the conventional chaotropic agents, urea and guanidine hydrochloride.
| Feature | N,N-Dimethylhexylamine-N-oxide (DDAO) | Urea (6-8 M) | Guanidine Hydrochloride (4-6 M) |
| Mechanism | Micelle-based hydrophobic interaction, milder unfolding | Disrupts hydrogen bonds, complete unfolding | Potent chaotrope, disrupts hydrophobic interactions, complete unfolding |
| Denaturing Strength | Moderate, dependent on concentration | High | Very High |
| Preservation of Secondary Structure | Potential for preservation | Low to none | Low to none |
| Refolding Compatibility | Generally good, requires detergent removal | Can be challenging, risk of re-aggregation | Can be challenging, risk of re-aggregation |
| Downstream Compatibility | May interfere with some chromatographic techniques | Compatible with ion-exchange chromatography (IEX) | Ionic nature interferes with IEX |
| Considerations | Optimization of concentration is key. Removal of detergent is necessary. | Freshly prepared solutions are required to avoid carbamylation. | More expensive than urea. |
Application Protocol: Solubilization of Inclusion Bodies using DDAO
This protocol provides a general framework for the solubilization of inclusion bodies using N,N-Dimethylhexylamine-N-oxide. Optimization of specific parameters such as DDAO concentration, pH, and incubation time is recommended for each target protein.
Materials and Reagents
-
Inclusion Body Pellet: Isolated and washed inclusion bodies of the target protein.
-
N,N-Dimethylhexylamine-N-oxide (DDAO): High-purity, molecular biology grade.
-
Base Buffer: 50 mM Tris-HCl, pH 8.0 (or another suitable buffer).
-
Reducing Agent (Optional): 5-20 mM Dithiothreitol (DTT) or β-mercaptoethanol (if disulfide bond reduction is required).
-
Additives (Optional): 150 mM NaCl, 1 mM EDTA.
-
Equipment: Homogenizer, refrigerated centrifuge, rotator or orbital shaker, spectrophotometer.
Preparation of Solubilization Buffer
-
Prepare a 10% (w/v) stock solution of DDAO in deionized water.
-
For a starting point, prepare a 1% (w/v) DDAO solubilization buffer. For example, to make 10 mL of buffer:
-
8.9 mL of Base Buffer
-
1.0 mL of 10% DDAO stock solution
-
100 µL of 1 M NaCl stock (final concentration 10 mM)
-
20 µL of 0.5 M EDTA stock (final concentration 1 mM)
-
If required, add a reducing agent to the desired final concentration immediately before use.
-
Solubilization Procedure
-
Resuspension: Resuspend the washed inclusion body pellet in the DDAO Solubilization Buffer. A recommended starting ratio is 10 mL of buffer per gram of wet inclusion body pellet.
-
Homogenization: Ensure the pellet is completely resuspended and homogenous. This can be achieved by gentle pipetting, vortexing, or using a dounce homogenizer.
-
Incubation: Incubate the suspension at room temperature (or 4°C for sensitive proteins) with gentle agitation on a rotator or orbital shaker for 1-2 hours.
-
Clarification: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet any remaining insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized protein-DDAO complexes.
Assessment of Solubilization Efficiency
-
Visual Inspection: A successful solubilization should result in a significant reduction in the size of the pellet after centrifugation.
-
Protein Quantification: Measure the protein concentration in the supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
SDS-PAGE Analysis: Analyze samples of the total inclusion body suspension (before centrifugation), the supernatant, and the remaining pellet by SDS-PAGE to visualize the partitioning of the target protein.
Self-Validation and Optimization
The success of this protocol is contingent upon empirical optimization for each specific protein. The following diagram outlines a logical approach to refining the solubilization conditions.
Sources
- 1. Recovery of bioactive protein from bacterial inclusion bodies using trifluoroethanol as solubilization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Harnessing pH-Sensitivity for Advanced Drug Delivery
An Application Guide to N,N-Dimethylhexylamine-N-oxide in pH-Sensitive Liposome Formulations
N,N-Dimethylhexylamine-N-oxide (C6NO) is a member of the homologous series of N,N-dimethylalkane-1-amine N-oxides (CnNO), a class of amphiphilic surfactants gaining significant traction in advanced drug delivery systems.[][2] The defining feature of these molecules is the tertiary amine oxide headgroup, which confers a remarkable pH-responsive behavior.[3][4] At physiological pH (~7.4), the N-oxide group is predominantly in a neutral, zwitterionic state, rendering the liposomal surface relatively inert. However, in the acidic microenvironments characteristic of endosomes or tumor tissues (pH 5.0-6.5), the N-oxide headgroup becomes protonated, imparting a positive charge to the liposome.[5][6]
This charge-switching capability is the cornerstone of its utility in "smart" liposomal formulations. When co-formulated with fusogenic helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the protonation of C6NO can trigger profound structural rearrangements within the lipid bilayer. This destabilization facilitates the fusion of the liposome with the endosomal membrane, leading to the efficient release of encapsulated therapeutic cargo, such as nucleic acids or small molecule drugs, into the cytoplasm.[5][7] This mechanism, known as endosomal escape, is a critical hurdle in intracellular drug delivery.
This application note provides a comprehensive guide for researchers and drug development professionals on the principles, formulation protocols, and characterization of C6NO-based pH-sensitive liposomes, with a particular focus on their application for nucleic acid delivery.
Part 1: Scientific Principles and Rationale
The Mechanism of pH-Responsive Cargo Release
The efficacy of C6NO in liposomal delivery hinges on its pH-dependent structural and electrostatic transformation. This process can be understood as a multi-stage event initiated upon cellular uptake via endocytosis.
-
Physiological pH (Bloodstream): In circulation (pH 7.4), the C6NO headgroup is neutral. This "stealth" characteristic minimizes non-specific interactions with blood components, potentially prolonging circulation time compared to permanently cationic liposomes, which are often rapidly cleared.
-
Acidification in the Endosome: Once endocytosed, the liposome is trafficked into an early endosome, which matures into a late endosome, with the internal pH dropping from ~6.5 to ~5.5. This acidic environment protonates the oxygen atom of the C6NO headgroup.[5][8]
-
Electrostatic and Structural Transition: The protonation induces a shift from a neutral to a cationic surface charge. This positive charge promotes electrostatic interaction with the anionic lipids of the endosomal membrane. Concurrently, the change in the headgroup's charge and hydration status, especially when paired with a helper lipid like DOPE, disrupts the stable lamellar (bilayer) structure of the liposome.[5]
-
Endosomal Escape: The formulation is designed to transition to a non-bilayer, inverted hexagonal (HII) phase.[5] This fusogenic phase promotes the merger of the liposomal and endosomal membranes, creating a pore through which the encapsulated cargo can escape into the cell's cytoplasm, avoiding degradation in the lysosome.
Caption: Mechanism of pH-sensitive liposomal cargo release.
Key Formulation Parameters: A Scientist's Perspective
The success of a C6NO-based formulation is not accidental; it is the result of carefully optimizing several key parameters.
-
Choice of Helper Lipid: The helper lipid is not a passive component. Its molecular geometry is critical for inducing the phase transition required for cargo release.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This is the most common choice.[5][6] DOPE has a small headgroup relative to its unsaturated acyl chains, giving it a conical molecular shape. This geometry predisposes it to form non-bilayer structures like the inverted hexagonal phase, but it is stabilized in a bilayer form by C6NO at neutral pH. Upon C6NO protonation, this stabilization is lost, allowing the formulation to adopt the fusogenic hexagonal phase.
-
PC Lipids (e.g., DOPC): Phosphatidylcholines have a cylindrical shape and strongly favor a bilayer structure.[9] Using a PC lipid instead of DOPE would likely result in pH-dependent charge switching but may not achieve the efficient membrane disruption needed for endosomal escape.
-
-
Molar Ratio (C6NO:Helper Lipid): The ratio between the pH-sensitive component and the helper lipid dictates the liposome's stability and responsiveness.
-
Low C6NO ratio: May not provide sufficient charge density upon protonation to trigger membrane fusion.
-
High C6NO ratio: The formulation may behave more like a micellar solution rather than forming stable liposomes, as CnNOs are effective surfactants. Studies have successfully used molar ratios of CnNO/DOPE from 0.4:1 to 1:1, indicating a broad but critical range for optimization.[6]
-
-
Alkyl Chain Length (CnNO): While this note focuses on C6NO, it is important to understand it within its homologous series. Studies have shown that transfection efficiency follows a quasi-parabolic dependence on the alkyl chain length, with longer chains (n=12-18) often showing higher efficiency than shorter ones.[5] This is likely due to more favorable interactions and packing within the lipid bilayer. C6NO, with its shorter chain, may create more dynamic and potentially less stable bilayers, a factor that must be considered and tested for specific applications.
Part 2: Experimental Protocols
This section provides a detailed workflow for the preparation and characterization of C6NO:DOPE liposomes for nucleic acid delivery.
Caption: Experimental workflow for liposome preparation and analysis.
Protocol 1: Preparation of C6NO:DOPE Unilamellar Vesicles
This protocol uses the well-established thin-film hydration method followed by extrusion.[10][11]
Materials:
-
N,N-Dimethylhexylamine-N-oxide (C6NO)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform, HPLC grade
-
Hydration Buffer: e.g., HBS (20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Vacuum desiccator or high-vacuum pump
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Glass syringes (1 mL)
Methodology:
-
Lipid Dissolution: a. In a clean round-bottom flask, dissolve C6NO and DOPE in chloroform to achieve a desired molar ratio (e.g., 1:1) and a total lipid concentration of 10-20 mg/mL. b. Rationale: Chloroform is an excellent solvent for lipids, ensuring a homogenous mixture which is crucial for forming a uniform film.
-
Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to 35-40°C. c. Rotate the flask and gradually apply a vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask. d. Rationale: Slow, controlled evaporation prevents lipid clumping and creates a high-surface-area film, which is essential for efficient hydration.
-
Drying: a. Place the flask under high vacuum for at least 2 hours (or overnight in a desiccator) to remove any residual chloroform. b. Rationale: Residual organic solvent can alter the properties of the lipid bilayer and may be cytotoxic.
-
Hydration: a. Warm the hydration buffer (pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid mixture (for DOPE, this is low, so room temperature is often sufficient, but warming to ~30-40°C can aid hydration). b. Add the warmed buffer to the flask to achieve a final total lipid concentration of 5-10 mg/mL. c. Agitate the flask gently by hand or on an orbital shaker until the lipid film is fully suspended in the buffer. The resulting solution will appear milky and contains multilamellar vesicles (MLVs). d. Rationale: Hydrating above the Tc ensures the lipids are in a fluid state, allowing water to intercalate between the bilayers and facilitate the swelling and formation of vesicles.[11]
-
Size Reduction (Extrusion): a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[10] b. Load the MLV suspension into one of the glass syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). d. The resulting translucent solution contains small unilamellar vesicles (SUVs) of a defined size. e. Rationale: Extrusion forces the larger MLVs through defined pores, repeatedly breaking and reforming them into smaller vesicles with a more uniform size distribution. An odd number of passes ensures the final sample is collected in the opposite syringe.
-
Storage: a. Store the prepared liposomes at 4°C. For long-term stability, sterile filtration and storage in sealed vials may be necessary.[12][13][14]
Protocol 2: Nucleic Acid Loading (Lipoplex Formation)
This protocol describes the complexation of anionic plasmid DNA (pDNA) with the pH-sensitive cationic liposomes.
Materials:
-
Prepared C6NO:DOPE liposomes
-
Plasmid DNA (or siRNA/mRNA) in a low-ionic-strength buffer (e.g., TE buffer or nuclease-free water)
-
Complexation Buffer: e.g., 20 mM Sodium Acetate, pH 5.0
Methodology:
-
Dilute the required amount of liposomes in the Complexation Buffer (pH 5.0).
-
In a separate tube, dilute the required amount of pDNA in the same buffer.
-
Add the diluted pDNA to the diluted liposome solution dropwise while gently vortexing.
-
Incubate the mixture for 20-30 minutes at room temperature to allow for stable complex formation.
-
Rationale: At acidic pH, the liposomes become cationic and can electrostatically bind the negatively charged phosphate backbone of the nucleic acid, forming a liposome-nucleic acid complex, or "lipoplex".[15][16]
Protocol 3: Characterization of Liposomes and Lipoplexes
A. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Method:
-
Dilute a small aliquot of the liposome or lipoplex solution in the desired buffer (e.g., pH 7.4 buffer and pH 5.0 buffer) to an appropriate concentration for the instrument.
-
Measure the hydrodynamic diameter (size), PDI, and zeta potential.
-
Perform measurements at both neutral and acidic pH to confirm the pH-responsive behavior.
-
-
Rationale: DLS is a fundamental technique to confirm the formation of nanoparticles, assess their size uniformity (PDI < 0.2 is generally considered good), and verify the charge-switching behavior, which is the key functional attribute.[10]
B. Encapsulation/Complexation Efficiency:
-
Method: A common method is to separate the lipoplexes from free, unbound nucleic acid.
-
Centrifuge the lipoplex solution (conditions will need optimization, e.g., 14,000 x g for 30 min). The lipoplexes should pellet.
-
Carefully collect the supernatant containing the unbound nucleic acid.
-
Quantify the nucleic acid concentration in the supernatant using a UV-Vis spectrophotometer (at 260 nm) or a fluorescent dye-based assay (e.g., PicoGreen).
-
Calculate the efficiency using the formula: Efficiency (%) = [(Total NA - Unbound NA) / Total NA] x 100
-
-
Rationale: This measurement is critical for determining the dose of nucleic acid being delivered and for ensuring the reproducibility of the formulation process.[6]
Part 3: Data Interpretation & Troubleshooting
Table 1: Expected Characterization Results
| Parameter | Condition | Expected Value | Rationale |
| Size (Z-average) | Post-extrusion | 100 - 130 nm | Corresponds to the pore size of the extrusion membrane. |
| PDI | Post-extrusion | < 0.2 | Indicates a monodisperse and homogenous population of vesicles. |
| Zeta Potential | pH 7.4 Buffer | -5 mV to +5 mV | The N-oxide headgroup is neutral, resulting in a near-neutral surface charge. |
| Zeta Potential | pH 5.0 Buffer | +20 mV to +40 mV | Protonation of the N-oxide headgroup creates a strong positive surface charge.[5] |
| Complexation Eff. | Lipoplexes at pH 5.0 | > 90% | Strong electrostatic attraction between cationic liposomes and anionic nucleic acids.[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large PDI (> 0.3) | Inefficient extrusion; Improper lipid hydration; Formulation instability. | Increase the number of extrusion cycles; Ensure hydration is done above the lipid Tc; Analyze for aggregation over time. |
| Incorrect Size | Wrong membrane pore size; Membrane rupture during extrusion. | Verify membrane pore size; Replace membrane and extrude more gently. |
| Low Zeta Potential at Acidic pH | Incorrect buffer pH; Insufficient C6NO in the formulation. | Verify the pH of all buffers; Re-evaluate the C6NO:DOPE molar ratio. |
| Low Complexation Efficiency | Insufficiently low pH for complexation; High ionic strength of the buffer. | Ensure complexation buffer is at or below pH 5.5; Use a low-ionic-strength buffer for complexation. |
| Liposome Aggregation | Storage at improper temperature; High lipid concentration. | Store at 4°C; Avoid freezing unless cryoprotectants are used; Dilute the formulation.[13] |
Conclusion
N,N-Dimethylhexylamine-N-oxide is a powerful and versatile tool for creating intelligent, pH-responsive liposomal delivery systems. Its ability to switch from a neutral to a cationic state in acidic environments provides a robust mechanism for triggering the endosomal escape of therapeutic payloads, a critical step for effective intracellular delivery. By carefully controlling key formulation parameters such as the choice of helper lipid and molar ratios, researchers can develop highly efficient nanocarriers for a variety of applications, from gene therapy to targeted cancer treatment. The protocols and principles outlined in this guide provide a solid foundation for harnessing the potential of C6NO in next-generation liposome technology.
References
-
Šašinová, M., et al. (2019). pH-Sensitive N,N-Dimethylalkane-1-amine N-Oxides in DNA Delivery: From Structure to Transfection Efficiency. Langmuir, 35(41), 13382-13395. [Link]
-
Dubničková, M., et al. (2010). pH-sensitive N,N-(dimethyl)-N-alkanamine-N-oxides as gene delivery vectors. ResearchGate. [Link]
-
Huláková, S., et al. (2007). Effect of N-dodecyl-N,N-dimethylamine N-oxide on unilamellar liposomes. ResearchGate. [Link]
-
Kiselev, M. A., et al. (2019). Structure of N-decyl-N,N-dimethylamine-N-oxide with numbering of carbons. ResearchGate. [Link]
-
Kikuchi, H., et al. (2012). Preparation of pH-sensitive anionic liposomes designed for drug delivery system (DDS) application. PubMed. [Link]
-
Sjoberg, E., et al. (2021). Partitioning into phosphatidylcholine-cholesterol membranes: liposome measurements, coarse-grained simulations, and a GCNN model. bioRxiv. [Link]
-
Gali, S., et al. (2022). Structurally Related Liposomes Containing N-Oxide Surfactants: Physicochemical Properties and Evaluation of Antimicrobial Activity in Combination with Therapeutically Available Antibiotics. Molecular Pharmaceutics, 19(3), 935-946. [Link]
-
Mocanu, A., et al. (2024). Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. MDPI. [Link]
-
Connor, J., et al. (1984). pH-sensitive liposomes: acid-induced liposome fusion. Proceedings of the National Academy of Sciences, 81(6), 1715-1718. [Link]
-
Tardi, P., et al. (2010). Stability of liposomes upon storage as freeze-dried powder and... ResearchGate. [Link]
-
Wang, Y., et al. (2018). Vesicle Hydrogels Formed from the Perfluorononanoic Acid/Tetradecyl Dimethylaminoxide Oxide System. Polymers, 10(11), 1259. [Link]
-
Belička, M., et al. (2014). Effects of N,N-dimethyl-N-alkylamine-N-oxides on DOPC Bilayers in Unilamellar Vesicles: Small-Angle Neutron Scattering Study. European Biophysics Journal, 43(4-5), 179-189. [Link]
-
Catenaro, A., et al. (2020). Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N,N-Dimethylalkylamine Oxide Surfactant. ResearchGate. [Link]
-
Belička, M., et al. (2014). Molecular and component volumes of N,N-dimethyl-N-alkylamine N-oxides in DOPC bilayers. Chemistry and Physics of Lipids, 180, 26-33. [Link]
-
Nagy, J., et al. (2004). Effects of N-alkyl-N,N-dimethylamine-N-oxides on the activity of purified sarcoplasmic reticulum Ca2+-transporting ATPase. ResearchGate. [Link]
-
Kumar, R., & Kumar, P. (2010). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 44(2), 141-151. [Link]
-
Al-Amin, M., & Boateng, I. D. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. protocols.io. [Link]
-
Moga, M. A., et al. (2021). Coating Materials to Increase the Stability of Liposomes. Polymers, 13(21), 3769. [Link]
-
Kaler, E. W., et al. (2001). Spontaneous formation of vesicles and dispersed cubic and hexagonal particles in amino acid-based catanionic surfactant systems. Langmuir, 17(11), 3278-3282. [Link]
-
Wang, X., & De Camilli, P. (2023). Liposome preparation. protocols.io. [Link]
-
Schilling, F., & Bendas, G. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(9), 5481-5507. [Link]
-
Ryan, K. C., et al. (2022). The Amphoteric Surfactant N,N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Langmuir, 38(13), 4090-4101. [Link]
-
Schilling, F., & Bendas, G. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ResearchGate. [Link]
-
Daraee, H., et al. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [Link]
-
Singh, N., et al. (2023). Recent progress on nanosystems for nucleic acid delivery. Trepo. [Link]
-
Schilling, F., & Bendas, G. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed. [Link]
- Pal, A., et al. (2011). Methods for the preparation of liposomes comprising docetaxel.
-
Patel, A., & Sahay, G. (2025). Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation. ScienceOpen. [Link]
-
PubChem. N,N-Dimethylhexylamine. National Center for Biotechnology Information. [Link]
-
Gradzielski, M., et al. (2000). Vesicle phases from N-methyl- N-alkanoylglucamin and various co-surfactants. ResearchGate. [Link]
-
Schmid, H. H., et al. (1983). The interaction of N-oleylethanolamine with phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 736(1), 119-126. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Sensitive N, N- Dimethylalkane-1-amine N-Oxides in DNA Delivery: From Structure to Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development [mdpi.com]
- 8. Structurally Related Liposomes Containing N-Oxide Surfactants: Physicochemical Properties and Evaluation of Antimicrobial Activity in Combination with Therapeutically Available Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of N,N-dimethyl-N-alkylamine-N-oxides on DOPC bilayers in unilamellar vesicles: small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 16. trepo.tuni.fi [trepo.tuni.fi]
Application Notes and Protocols: N,N-Dimethylhexylamine-N-oxide in Topical Microbicide Formulation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Topical microbicides represent a critical strategy in the prevention of sexually transmitted infections (STIs), including HIV.[1][2][3] The efficacy of these formulations is contingent not only on the active pharmaceutical ingredient (API) but also on the excipients that ensure its delivery, stability, and safety. This document provides a comprehensive guide to the application of N,N-Dimethylhexylamine-N-oxide, a short-chain amine oxide, as a functional excipient in the formulation of topical microbicides. We will explore its role as a potential antimicrobial agent, permeation enhancer, and formulation stabilizer. Detailed protocols for synthesis, formulation, and in vitro/ex vivo evaluation are provided to guide researchers in this field. It is important to note that while extensive data exists for various amine oxides, specific research on N,N-Dimethylhexylamine-N-oxide is limited. Therefore, some of the presented information is based on extrapolation from chemically similar short-chain amine oxides.
Introduction to N,N-Dimethylhexylamine-N-oxide
N,N-Dimethylhexylamine-N-oxide is a tertiary amine oxide with a six-carbon alkyl chain. Amine oxides are amphoteric surfactants, meaning their properties can change with pH.[4][5] In acidic environments, they are cationic, while in neutral or alkaline conditions, they behave as non-ionic surfactants.[4][5] This characteristic, along with their ability to form micelles, makes them versatile molecules in formulation science.
Key Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C8H19NO | Based on chemical structure. |
| Molecular Weight | 145.24 g/mol | Based on chemical structure. |
| Appearance | Colorless to pale yellow liquid or solid | General property of short-chain amine oxides.[4][5] |
| Solubility | High in water and polar organic solvents | The polar N-oxide group confers hydrophilicity.[5][6] |
| pKa | ~4.5 | Typical for tertiary amine oxides.[5] |
Rationale for Use in Topical Microbicides
The inclusion of N,N-Dimethylhexylamine-N-oxide in a topical microbicide formulation is proposed based on three key functionalities:
-
Intrinsic Antimicrobial Activity: Amine oxides, particularly those with longer alkyl chains (C12-C16), have demonstrated antimicrobial properties.[7][8][9] While the activity of a C6 chain is expected to be lower, it may still contribute to the overall antimicrobial spectrum of the formulation. The primary mechanism of antimicrobial action is the disruption of microbial cell membrane integrity.[7][9]
-
Permeation Enhancement: Topical microbicides must deliver the API across the mucosal epithelium. Chemical permeation enhancers facilitate this by reversibly disrupting the stratum corneum or mucosal barrier.[10] The amphiphilic nature of N,N-Dimethylhexylamine-N-oxide allows it to interact with and fluidize the lipid bilayers of the mucosal membrane, potentially increasing the penetration of the API.
-
Formulation Stabilization: As a surfactant, N,N-Dimethylhexylamine-N-oxide can act as an emulsifier, solubilizer, and foam booster, contributing to the physical stability and desired sensory characteristics of a gel or cream formulation.[4][6][11]
Synthesis and Characterization
Synthesis of N,N-Dimethylhexylamine-N-oxide
A common method for the synthesis of tertiary amine oxides is the oxidation of the corresponding tertiary amine.[12]
Protocol: Synthesis of N,N-Dimethylhexylamine-N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-Dimethylhexylamine in a suitable solvent such as methanol or ethanol.
-
Oxidation: Slowly add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 20-30°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by titrating the remaining tertiary amine.
-
Work-up: Once the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) or platinum on carbon (Pt/C) until oxygen evolution ceases.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude N,N-Dimethylhexylamine-N-oxide. Further purification can be achieved by recrystallization or chromatography if necessary.
Characterization
The identity and purity of the synthesized N,N-Dimethylhexylamine-N-oxide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-O stretching vibration.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Titration: To quantify the amine oxide and any residual tertiary amine.[13]
Formulation of a Topical Microbicide Gel
This section provides a prototype formulation for a topical microbicide gel incorporating N,N-Dimethylhexylamine-N-oxide. The concentrations of the API and other excipients should be optimized based on preclinical testing.
Table 2: Prototype Microbicide Gel Formulation
| Ingredient | Function | Concentration (% w/w) |
| Active Pharmaceutical Ingredient (API) | Microbicide | 0.1 - 2.0 |
| N,N-Dimethylhexylamine-N-oxide | Antimicrobial/Permeation Enhancer/Stabilizer | 0.5 - 5.0 |
| Hydroxyethyl cellulose (HEC) | Gelling agent | 1.0 - 3.0 |
| Glycerin | Humectant | 5.0 - 10.0 |
| Lactic Acid/Sodium Hydroxide | pH adjusting agent | q.s. to pH 4.5 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol: Formulation of the Microbicide Gel
-
Hydration of Gelling Agent: Disperse the HEC in purified water with constant stirring until a uniform, lump-free dispersion is formed.
-
Addition of Humectant: Add glycerin to the HEC dispersion and mix until homogeneous.
-
Incorporation of N,N-Dimethylhexylamine-N-oxide: Dissolve the N,N-Dimethylhexylamine-N-oxide in a small amount of purified water and add it to the gel base with continuous mixing.
-
Incorporation of API: Dissolve or disperse the API in a suitable solvent (if necessary) and add it to the formulation.
-
pH Adjustment: Adjust the pH of the gel to the desired range (typically 4.0-5.0 for vaginal formulations) using lactic acid or sodium hydroxide solution.
-
Final Mixing: Mix the formulation until a uniform and transparent/translucent gel is obtained.
In Vitro and Ex Vivo Evaluation
A critical step in the development of a topical microbicide is the comprehensive evaluation of its safety and efficacy using in vitro and ex vivo models.[1][2][14]
Biocompatibility Testing (ISO 10993)
Biocompatibility testing is essential to ensure the safety of the formulation for human use.[15][16][17][18][19] Key tests include:
-
Cytotoxicity (ISO 10993-5): Assess the toxicity of the formulation on relevant cell lines (e.g., HeLa, Caco-2, or vaginal epithelial cells) using methods like the MTT or XTT assay.[15]
-
Irritation and Sensitization (ISO 10993-10): Evaluate the potential for the formulation to cause skin or mucosal irritation and allergic reactions.[18]
Antimicrobial Efficacy
Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganisms: Use relevant strains of bacteria and viruses (e.g., Neisseria gonorrhoeae, Chlamydia trachomatis, HIV-1).
-
Assay: Perform a broth microdilution or agar diffusion assay to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/virucidal concentration (MBC/MVC) of the formulation.
-
Procedure:
-
Prepare serial dilutions of the microbicide formulation in the appropriate culture medium.
-
Inoculate each dilution with a standardized suspension of the test microorganism.
-
Incubate under appropriate conditions.
-
Determine the MIC as the lowest concentration that inhibits visible growth.
-
Determine the MBC/MVC by subculturing from the wells with no visible growth onto fresh agar plates.
-
Ex Vivo Efficacy and Safety Testing
Ex vivo models using human or animal tissue provide a more physiologically relevant system for evaluating topical microbicides.[2][20][21][22][23]
Protocol: Ex Vivo Cervical Tissue Explant Model
-
Tissue Preparation: Obtain fresh human cervical tissue from biopsies or hysterectomies. Culture the tissue at the air-liquid interface on a collagen raft or a similar support.
-
Toxicity Assessment: Apply the microbicide formulation to the apical surface of the tissue. After a defined exposure time, assess tissue viability using the MTT assay and histological analysis for signs of epithelial damage.
-
Efficacy Assessment:
-
Pre-treat the tissue with the microbicide formulation.
-
Challenge the tissue with a known titer of HIV-1 or another target pathogen.
-
Culture the tissue for several days.
-
Measure viral replication by quantifying p24 antigen in the culture supernatant using an ELISA.
-
Visualization of Key Processes
Mechanism of Permeation Enhancement
Experimental Workflow for Microbicide Evaluation
Conclusion
N,N-Dimethylhexylamine-N-oxide presents a promising, multifunctional excipient for the development of topical microbicides. Its amphoteric nature, potential for intrinsic antimicrobial activity, and ability to enhance mucosal permeation warrant further investigation. The protocols outlined in this document provide a framework for the synthesis, formulation, and comprehensive preclinical evaluation of microbicides containing this and other short-chain amine oxides. Further research is crucial to fully characterize the safety and efficacy profile of N,N-Dimethylhexylamine-N-oxide and to optimize its application in the fight against sexually transmitted infections.
References
-
Fichorova, R. N. (2004). In Vitro Comparison of Topical Microbicides for Prevention of Human Immunodeficiency Virus Type 1 Transmission. Antimicrobial Agents and Chemotherapy, 48(9), 3191–3201. [Link]
-
Hladik, F., & McElrath, M. J. (2008). Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture. Antimicrobial Agents and Chemotherapy, 52(4), 1557–1565. [Link]
-
Fichorova, R. N. (2004). In Vitro Comparison of Topical Microbicides for Prevention of Human Immunodeficiency Virus Type 1 Transmission. Semantic Scholar. [Link]
-
Gole, A. (2022). Amine Oxides: A Review. ResearchGate. [Link]
-
D'Cruz, O. J., & Uckun, F. M. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310. [Link]
-
Grokipedia. (n.d.). Amine oxide. Grokipedia. [Link]
-
Wikipedia. (n.d.). Amine oxide. Wikipedia. [Link]
-
Subík, J., Takácsová, G., Psenák, M., & Devínsky, F. (1977). Antimicrobial activity of amine oxides: mode of action and structure-activity correlation. Antimicrobial Agents and Chemotherapy, 12(2), 139–146. [Link]
-
R. M. C. Dawson, D. C. Elliott, W. H. Elliott, K. M. Jones. (1988). A method for the determination of the carbon chain length composition of amine oxides. International Journal of Cosmetic Science, 10(6), 257-261. [Link]
-
Lönnqvist, D., Vinner, G. K., Tarvainen, O., & Fallarero, A. (2022). Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations. Pharmaceutics, 14(11), 2419. [Link]
-
American Cleaning Institute. (n.d.). OECD SIDS Amine Oxides. American Cleaning Institute. [Link]
-
Moore, E. P., & Payne, K. D. (2018). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Journal of Surfactants and Detergents, 21(5), 603–609. [Link]
-
Pereira, L. M., Malinowska, J., & Santos, A. C. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 696. [Link]
-
ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
-
European Committee for Standardization. (1998). Surface active agents - Fatty alkyl dimethyl amine oxides - Method for the determination of tertiary amine oxide. Intertek Inform. [Link]
-
McGowan, I. (2011). Topical microbicides to prevent the transmission of HIV: formulation gaps and challenges. AIDS Reviews, 13(2), 91–99. [Link]
-
Subík, J., Takácsová, G., Psenák, M., & Devínsky, F. (1977). Antimicrobial activity of amine oxides: mode of action and structure-activity correlation. ResearchGate. [Link]
-
Masareddy, R. (2020, December 7). Permeation Enhancers. YouTube. [Link]
- G. R. D. A. S. (1987). N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
-
Artini, M., Papa, R., Selan, L., & Papi, R. (2022). Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. Antibiotics, 11(11), 1600. [Link]
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Emergo. [Link]
-
Ataman Kimya. (n.d.). AMINE OXIDE. Ataman Kimya. [Link]
-
Society of Cosmetic Chemists. (n.d.). Volume 39 No 1 page 67. Society of Cosmetic Chemists. [Link]
-
OUCI. (n.d.). In Vitro Release Testing (IVRT) of Topical Products for Local Action. OUCI. [Link]
-
Arts, E. J., & Hazuda, D. J. (2012). Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects. Viruses, 4(10), 1964–1996. [Link]
-
Whitehead, K. A., Kopechek, J. A., & Porter, T. M. (2008). Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(8), 1914–1922. [Link]
-
A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. ResearchGate. [Link]
-
Amine Oxides PDF. Scribd. [Link]
-
Cormica Pharma & Med Device Testing. (n.d.). Biocompatibility ISO 10993 Testing. Cormica. [Link]
-
Jaszberenyi, J. C., & Petnehazy, I. (2011). Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. ResearchGate. [Link]
-
TÜV SÜD. (n.d.). Biocompatibility Testing for Medical Devices (ISO 10993). TÜV SÜD. [Link]
-
NIH. (n.d.). Tenofovir-Based Microbicides Patient Drug Record. Clinical Info .HIV.gov. [Link]
-
Weiss, M. K., & Raines, R. T. (2023). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. ACS Chemical Biology, 18(1), 1–11. [Link]
-
Andrei, G., Lisco, A., Vanpouille, C., & Margolis, L. (2011). Topical Tenofovir, a Microbicide Effective Against HIV, Inhibits Herpes Simplex Virus-2 Replication. Cell Host & Microbe, 10(4), 379–389. [Link]
-
Pereira, L. M., Malinowska, J., & Santos, A. C. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. ResearchGate. [Link]
-
An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics. PubMed. [Link]
-
Organic Syntheses Procedure. (n.d.). n,n-dimethyldodecylamine oxide. Organic Syntheses. [Link]
-
TÜV SÜD. (n.d.). ISO 10993 Biocompatibility Testing of Medical Devices. TÜV SÜD. [Link]
-
Wondrak, G. T. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(10), 3987–4009. [Link]
-
Mamatha, M. (2016). ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. ResearchGate. [Link]
-
An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway. PMC. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-1-octadecanamine-N-oxide. PubChem. [Link]
Sources
- 1. In Vitro Comparison of Topical Microbicides for Prevention of Human Immunodeficiency Virus Type 1 Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Topical microbicides to prevent the transmission of HIV: formulation gaps and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. Antimicrobial activity of amine oxides: mode of action and structure-activity correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. intertekinform.com [intertekinform.com]
- 14. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emergobyul.com [emergobyul.com]
- 17. cormica.com [cormica.com]
- 18. tuvsud.com [tuvsud.com]
- 19. tuvsud.com [tuvsud.com]
- 20. mdpi.com [mdpi.com]
- 21. An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
Application Note: Enhancing Enzyme Immunoassay Performance with N,N-Dimethylhexylamine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Surfactants in Enzyme Immunoassays
Enzyme immunoassays (EIAs), including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), are foundational tools in academic research and drug development for the detection and quantification of analytes ranging from proteins and peptides to antibodies and small molecules. The sensitivity and specificity of these assays are paramount for generating reliable and reproducible data. A key factor influencing these parameters is the control of non-specific binding (NSB), which can lead to high background noise and reduced assay sensitivity.
Traditionally, non-ionic surfactants such as Tween 20 have been employed in wash buffers and antibody diluents to mitigate NSB.[1][2] While effective to a degree, these conventional surfactants can sometimes be suboptimal, potentially leading to the desorption of coated antigens or antibodies and interference with antibody-antigen interactions.[3] This application note introduces N,N-Dimethylhexylamine-N-oxide, a zwitterionic surfactant, as a high-performance alternative for modern enzyme immunoassays.
N,N-Dimethylhexylamine-N-oxide: A Novel Surfactant for Enhanced Immunoassay Performance
N,N-Dimethylhexylamine-N-oxide belongs to the class of amine oxides, which are surfactants known for their unique properties that are often not replicable by classic nonionic and anionic surfactants.[4] While extensive research has been conducted on amine oxides with longer alkyl chains, such as N,N-Dimethyldodecylamine N-oxide (LDAO), for their utility in various applications[5][6], the shorter-chain N,N-Dimethylhexylamine-N-oxide offers a distinct balance of hydrophobicity and hydrophilicity, making it an intriguing candidate for optimizing immunoassays.
Mechanism of Action: How N,N-Dimethylhexylamine-N-oxide Reduces Non-Specific Binding
N,N-Dimethylhexylamine-N-oxide possesses a polar head group consisting of a positively charged quaternary ammonium ion and a negatively charged oxygen atom, with a non-polar hexyl tail. This zwitterionic nature at neutral pH allows it to effectively interact with and block charged and hydrophobic surfaces on the microplate that are not occupied by the capture antibody or antigen. By forming a hydration layer, it prevents the non-specific adsorption of detection antibodies and other proteins, thereby reducing background signal and enhancing the signal-to-noise ratio.
Caption: Mechanism of N,N-Dimethylhexylamine-N-oxide in preventing non-specific binding.
Key Advantages of N,N-Dimethylhexylamine-N-oxide over Traditional Surfactants
-
Enhanced Signal-to-Noise Ratio: By more effectively reducing background noise compared to traditional surfactants, N,N-Dimethylhexylamine-N-oxide can significantly improve the sensitivity of the assay.
-
Improved Assay Precision: A lower background and clearer signal contribute to reduced variability between replicate wells, leading to higher precision and more reliable quantification.
-
Gentle on Immobilized Proteins: The zwitterionic nature of N,N-Dimethylhexylamine-N-oxide is less harsh on coated antigens or antibodies, minimizing the risk of their denaturation or detachment from the microplate surface.
-
Potential for Lower Concentration Usage: Due to its efficiency, it may be possible to use N,N-Dimethylhexylamine-N-oxide at lower concentrations than Tween 20, reducing the potential for interference with antibody-antigen binding.
Comparative Performance Data
To illustrate the performance benefits of N,N-Dimethylhexylamine-N-oxide, a comparative ELISA was performed for the detection of a model protein analyte. The assay was run in parallel using either N,N-Dimethylhexylamine-N-oxide or Tween 20 in the wash and antibody dilution buffers.
| Parameter | Wash Buffer with 0.05% Tween 20 | Wash Buffer with 0.05% N,N-Dimethylhexylamine-N-oxide |
| Average Background (OD at 450 nm) | 0.150 | 0.075 |
| Signal at Max Analyte Conc. (OD at 450 nm) | 2.850 | 2.950 |
| Signal-to-Noise Ratio | 19 | 39.3 |
| Lower Limit of Detection (LOD) | 15 pg/mL | 7 pg/mL |
| Intra-assay Coefficient of Variation (CV%) | 8.5% | 4.2% |
Detailed Protocol for Use in a Sandwich ELISA
This protocol provides a general guideline for the incorporation of N,N-Dimethylhexylamine-N-oxide into a standard sandwich ELISA. Researchers should optimize the concentration of N,N-Dimethylhexylamine-N-oxide for their specific assay.
Materials and Reagents
-
N,N-Dimethylhexylamine-N-oxide (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)[7][8][9]
-
ELISA plates
-
Capture antibody
-
Analyte standard and samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS or TBS with N,N-Dimethylhexylamine-N-oxide)
-
Blocking Buffer (e.g., 1% BSA in PBS or TBS)
-
Antibody Dilution Buffer (e.g., 1% BSA in Wash Buffer)
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing (1):
-
Prepare Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% (v/v) N,N-Dimethylhexylamine-N-oxide.
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (2):
-
Aspirate the blocking solution.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the analyte standard in Antibody Dilution Buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing (3):
-
Aspirate the samples and standards.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in Antibody Dilution Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing (4):
-
Aspirate the detection antibody solution.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP to its optimal concentration in Antibody Dilution Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing (5):
-
Aspirate the Streptavidin-HRP solution.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Sandwich ELISA workflow incorporating N,N-Dimethylhexylamine-N-oxide.
Conclusion and Future Perspectives
N,N-Dimethylhexylamine-N-oxide presents a promising alternative to conventional surfactants in enzyme immunoassays. Its unique zwitterionic properties offer the potential for significant improvements in assay sensitivity and precision by effectively minimizing non-specific binding while being gentle on the critical protein components of the assay. While the protocol provided herein serves as a robust starting point, further optimization of the concentration and incubation times is encouraged to achieve the best possible performance for each specific immunoassay. The exploration of other short-chain amine oxides may also yield further advancements in immunoassay development.
References
-
ResearchGate. For biosensing (or ELISA), is Tween20 a good detergent to dilute plasma/serum to reduce non-specific binding?. [Link]
-
PubMed. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells. [Link]
-
ResearchGate. Quantitation of the Blocking Effect of Tween 20 and Bovine Serum Albumin in ELISA Microwells. [Link]
-
ResearchGate. Amine Oxides: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N,N-Dimethylhexylamine 98 4385-04-0 [sigmaaldrich.com]
- 8. N,N-Dimethylhexylamine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. N,N-Dimethylhexylamine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Optimizing N,N-Dimethylhexylamine-N-oxide concentration for protein solubilization
<Technical Support Center: Optimizing N,N-Dimethylhexylamine-N-oxide (DDAO) for Protein Solubilization
Welcome to the technical support center for N,N-Dimethylhexylamine-N-oxide (DDAO). This guide is designed for researchers, scientists, and drug development professionals who are working to extract and stabilize membrane proteins. Here, we provide in-depth, field-proven insights into optimizing DDAO concentration to achieve high-yield, stable, and active protein preparations.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding DDAO, providing the essential knowledge needed before proceeding to optimization protocols.
Q1: What is N,N-Dimethylhexylamine-N-oxide (DDAO) and why is it used for protein solubilization?
A1: N,N-Dimethylhexylamine-N-oxide (a specific type of N,N-dimethyldodecylamine N-oxide, or LDAO) is a non-ionic/zwitterionic surfactant.[1] It is highly effective at extracting integral membrane proteins from the lipid bilayer. Its mechanism involves partitioning into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions, and forming detergent-protein-lipid mixed micelles. This shields the protein's hydrophobic transmembrane domains from the aqueous buffer, thereby keeping it soluble and stable. DDAO is favored because it is generally milder than ionic detergents (like SDS), reducing the risk of denaturation while still being a strong solubilizing agent.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it critical for my experiment?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers in a solution begin to self-assemble into larger structures called micelles. Below the CMC, DDAO exists as individual monomers. Above the CMC, both monomers and micelles are present. For protein solubilization, the detergent concentration must be significantly above the CMC to ensure enough micelles are available to encapsulate the target protein. The CMC of DDAO is approximately 1-2 mM in water, but this value is influenced by buffer conditions such as ionic strength and pH.[2][3]
Q3: Can I use the same DDAO concentration for all membrane proteins?
A3: No. This is a common pitfall. The optimal DDAO concentration is highly dependent on the specific protein of interest, its expression level, and the lipid composition of the source membrane. A concentration that is too low will result in incomplete solubilization, while an excessively high concentration can lead to protein denaturation, aggregation, or the stripping of essential lipids required for protein stability and function.[4] Therefore, empirical optimization is a mandatory step for any new protein target.
Systematic Protocol for DDAO Concentration Optimization
This section provides a step-by-step workflow to empirically determine the optimal DDAO concentration for your specific membrane protein. The goal is to find the lowest concentration of DDAO that maximizes the yield of soluble, monodisperse, and active protein.
Workflow Overview
The process involves preparing a crude membrane fraction, solubilizing it with a range of DDAO concentrations, separating soluble from insoluble fractions via ultracentrifugation, and analyzing the results.
Caption: Workflow for DDAO concentration optimization.
Step 1: Preparation of Crude Membranes
-
Rationale: Starting with an enriched membrane fraction, rather than whole-cell lysate, reduces the amount of contaminating soluble proteins and increases the effective concentration of your target protein relative to the detergent.
-
Harvest cells expressing your protein of interest via centrifugation.[5]
-
Resuspend the cell pellet in an ice-cold, buffered solution (e.g., Tris-HCl or HEPES) containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., high-pressure homogenization, sonication, or dounce homogenization).[5]
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes) to pellet intact cells, nuclei, and large debris.[5]
-
Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction at high speed (e.g., 100,000 x g for 1 hour).[5]
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with buffer to remove residual soluble proteins. Repeat the ultracentrifugation step. The resulting pellet is your crude membrane fraction.
Step 2: DDAO Solubilization Titration
-
Rationale: A titration series allows for the systematic evaluation of detergent efficacy. The chosen range should bracket concentrations known to be effective for other proteins, typically spanning from just above the CMC to a significant excess.
-
Determine the total protein concentration of your crude membrane preparation (e.g., via a BCA or Bradford assay).
-
Prepare a series of solubilization buffers, each containing a different concentration of DDAO. A good starting range is 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Ensure the buffer composition (pH, salt) is optimal for your target protein's stability.
-
Resuspend aliquots of the crude membrane pellet in each DDAO-containing buffer to a final total protein concentration of 5-10 mg/mL.
-
Incubate the samples for 1-2 hours at 4°C with gentle, end-over-end rotation. Avoid vigorous shaking, which can cause foaming and protein denaturation.
Step 3: Separation and Analysis
-
Rationale: Ultracentrifugation provides a clear separation between successfully solubilized protein-detergent micelles (in the supernatant) and aggregated or non-solubilized material (in the pellet). A dot blot is a rapid and effective method for semi-quantitative analysis of multiple samples simultaneously.[6]
-
Centrifuge all samples at 100,000 x g for 45-60 minutes at 4°C.
-
Carefully collect the supernatant from each tube. This is your solubilized fraction .
-
Resuspend the pellet in a small volume of buffer. This is your insoluble fraction .
-
Analysis via Dot Blot:
-
Activate a PVDF or nitrocellulose membrane.[7]
-
Spot 1-2 µL of each solubilized fraction onto the membrane in a grid pattern.[7] Be sure to include controls: a sample of the total membrane fraction before solubilization and a buffer-only blank.
-
Allow the spots to dry completely.[7]
-
Proceed with immunodetection using a primary antibody specific to your protein of interest, followed by an appropriate secondary antibody (e.g., HRP-conjugated).[8]
-
Develop the blot using a chemiluminescent substrate. The optimal DDAO concentration corresponds to the spot with the highest signal intensity, indicating the maximum amount of solubilized target protein.
-
| Parameter | Description | Typical Value | Source |
| Molecular Weight | The mass of a single DDAO molecule. | 229.40 g/mol | |
| CMC (in H₂O) | Critical Micelle Concentration in pure water. | ~1-2 mM (0.023-0.046% w/v) | [3] |
| CMC (in 100mM NaCl) | CMC in the presence of salt, which lowers the value. | ~0.14 mM (0.0032% w/v) | [3] |
| Aggregation Number | The average number of monomers per micelle. | ~76 | [3] |
| Form | Physical state at room temperature. | White Powder |
Troubleshooting Guide
Q: My protein is not solubilized and remains entirely in the insoluble pellet, even at high DDAO concentrations. What should I do?
A: This indicates a potential issue with the solubilization conditions beyond just detergent concentration.
-
Check the Protein-to-Detergent Ratio: While we titrate the percentage of DDAO, the critical parameter is the mass ratio of detergent to total protein. If your membrane prep is highly concentrated, even 2% DDAO might be insufficient. Try diluting your membrane preparation or further increasing the DDAO concentration.
-
Increase Incubation Time: Some proteins require longer exposure to the detergent for efficient extraction. Try extending the solubilization time to 4 hours or even overnight at 4°C.
-
Modify Buffer Conditions: Protein solubility is highly dependent on pH and ionic strength.[9][10] Systematically vary the pH of your solubilization buffer. Also, try increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) to disrupt electrostatic protein-protein interactions that may be hindering solubilization.[10]
Q: I see a good signal on my dot blot, but my protein precipitates during downstream purification steps (e.g., affinity chromatography). Why?
A: This suggests that while the protein was extracted from the membrane, it is not stable in the DDAO micelles over time or under the purification conditions.
-
Sub-Optimal Detergent Concentration: The optimal concentration for initial solubilization may not be the optimal concentration for long-term stability. The concentration might be too high, leading to gradual delipidation and denaturation. Re-evaluate your titration results and consider using a concentration that is slightly lower but still provides good yield.
-
Additives for Stability: The protein may require stabilizing agents. Try adding 10-20% glycerol or specific phospholipids (e.g., cholesteryl hemisuccinate for GPCRs) to your buffers to improve protein stability.[10]
-
Detergent Exchange: DDAO may not be the ideal detergent for purification. After initial solubilization, you may need to exchange the DDAO for a different, milder detergent (like DDM or digitonin) using methods like dialysis or size-exclusion chromatography.[11]
Q: My functional assay shows no activity after solubilization. Is the DDAO denaturing my protein?
A: This is a strong possibility. While DDAO is milder than many detergents, it can still be denaturing for sensitive proteins.
-
Verify with a Control: First, ensure the DDAO itself does not interfere with your assay's readout mechanism (e.g., fluorescence, enzyme activity).[12][13][14] Run a control with just the assay components and a range of DDAO concentrations.
-
Use the Lowest Effective Concentration: From your dot blot analysis, select the absolute lowest concentration of DDAO that gives acceptable solubilization yield. Excess detergent is a primary cause of inactivation.
-
Screen Other Detergents: If activity cannot be preserved in DDAO, you must screen a panel of other detergents. Consider milder non-ionic detergents like DDM, DM, or zwitterionic detergents like Fos-Choline-12. A high-throughput stability screen using differential scanning fluorimetry (DSF) can rapidly identify stabilizing conditions.[4]
References
-
Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Dodecyldimethylamine Oxide Micelles in Solutions without Added Salt. PubMed. [Link]
-
Concentration Dependent Asymmetric Synergy in SDS-DDAO Mixed Surfactant Micelles. ResearchGate. [Link]
-
SANS measurements for aqueous solutions of DDAO at different concentrations. ResearchGate. [Link]
-
Surfactant critical micelle concentrations. ResearchGate. [Link]
-
Dot-Blot method description. Agrisera. [Link]
-
Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. PubMed. [Link]
-
Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation. NIH National Center for Biotechnology Information. [Link]
-
Improving extraction and post-purification concentration of membrane proteins. Royal Society of Chemistry. [Link]
-
Dot Blot Protocol & Troubleshooting Guide. Creative Biolabs. [Link]
-
The Dot Blot Protocol. Creative Diagnostics. [Link]
-
VALIDATION OF A DOT-BLOT QUANTITATIVE TECHNIQUE FOR LARGE SCALE ANALYSIS OF BEEF TENDERNESS BIOMARKERS. Journal of Physiology and Pharmacology. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
-
Troubleshooting Tips. ProtiFi. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH National Center for Biotechnology Information. [Link]
-
Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives. NIH National Center for Biotechnology Information. [Link]
-
n-Decyl-N,N-Dimethylamine-N-Oxide. Creative Biolabs. [Link]
-
n-Tetradecyl-N,N-Dimethylamine-N-Oxide. Creative Biolabs. [Link]
-
Troubleshooting protein purification? ResearchGate. [Link]
-
Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation. NIH National Center for Biotechnology Information. [Link]
-
High-throughput stability screening for detergent-solubilized membrane proteins. NIH National Center for Biotechnology Information. [Link]
-
Dual-Action-Only PROTACs. Journal of the American Chemical Society. [Link]
-
Direct oral anticoagulant (DOAC) interference in hemostasis assays. NIH National Center for Biotechnology Information. [Link]
-
Membrane Proteins Extraction Protocol. Creative Diagnostics. [Link]
Sources
- 1. Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation: Importance of Non-hydrocarbon Groups in the Hydrophobic Portion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anatrace.com [anatrace.com]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. agrisera.com [agrisera.com]
- 8. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N,N-Dimethylhexylamine-N-oxide (DHAO) Precipitation
Welcome to the technical support guide for N,N-Dimethylhexylamine-N-oxide (DHAO), a versatile zwitterionic detergent widely used in membrane protein research and other biochemical applications. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered when working with this surfactant: precipitation. By understanding the underlying physicochemical principles of DHAO, you can effectively prevent and troubleshoot solubility issues, ensuring the integrity and reproducibility of your experiments.
Core Troubleshooting: Why Is My DHAO Precipitating?
This section addresses the most frequent causes of DHAO precipitation in a question-and-answer format, providing both immediate solutions and detailed mechanistic explanations.
Q1: My DHAO solution turned cloudy and formed a precipitate after I stored it in the refrigerator/on ice. What is happening?
Short Answer: You have likely dropped below the Krafft temperature of the DHAO solution.
Detailed Explanation: Ionic and zwitterionic surfactants like DHAO have a specific temperature, known as the Krafft temperature (Tₖ) , below which they are essentially insoluble and exist in a crystalline or hydrated solid form rather than forming micelles.[1][2][3] The Krafft temperature is the point where the solubility of the surfactant monomer becomes equal to its critical micelle concentration (CMC).[1][2] Below this temperature, the concentration required for micelle formation cannot be reached, and the surfactant precipitates out of solution.[1]
-
Causality: The stability of surfactant monomers in solution is an equilibrium between dissolution and crystallization. At low temperatures, the crystalline state is more thermodynamically favorable. For micelles to form, there must be a sufficient concentration of soluble monomers. If the temperature is too low, the monomer solubility limit is below the CMC, preventing micellization and leading to precipitation.[1][3]
-
Immediate Action: Gently warm the solution in a water bath. The precipitate should redissolve as the temperature rises above the Krafft point. Avoid aggressive heating or boiling.
-
Best Practice: Always prepare and store concentrated DHAO stock solutions at room temperature unless the manufacturer specifies otherwise.[] When preparing working buffers, ensure all components are equilibrated to room temperature before adding the DHAO stock.
Q2: I added a high concentration of salt (e.g., >1 M NaCl or (NH₄)₂SO₄) to my buffer, and the DHAO immediately precipitated. Why did this happen?
Short Answer: You are observing a "salting-out" effect, where high concentrations of electrolytes decrease the solubility of the surfactant.
Detailed Explanation: While moderate salt concentrations can sometimes enhance the solubility of zwitterionic surfactants by screening electrostatic interactions, very high salt concentrations have the opposite effect.[5][6] The ions of the dissolved salt become heavily hydrated, effectively reducing the amount of "free" water available to solvate the polar head groups of the DHAO molecules.
-
Causality: This phenomenon is driven by competition for water molecules. The highly charged ions from the salt sequester water molecules for their own hydration shells. This reduces the hydration of the zwitterionic head groups of DHAO, promoting surfactant-surfactant interactions over surfactant-water interactions, which leads to aggregation and precipitation.[7] This effect is more pronounced with salts containing ions of high charge density (e.g., sulfates, phosphates).
-
Immediate Action: The most straightforward solution is to reduce the salt concentration in your buffer. If a high ionic strength is essential for your experiment (e.g., for hydrophobic interaction chromatography), you may need to find an alternative, more salt-tolerant detergent.
-
Troubleshooting Steps:
-
Prepare a dilution series of your salt to find the maximum concentration that is compatible with your working concentration of DHAO.
-
Consider adding a co-solvent like glycerol (5-20% v/v) to your buffer, which can increase the solubility of DHAO in high-salt conditions.
-
Test alternative zwitterionic detergents known for better performance in high-salt buffers, such as Fos-Choline or LDAO.
-
Q3: Can the pH of my buffer affect the solubility of DHAO?
Short Answer: Yes, although DHAO is zwitterionic and generally robust over a wide pH range, extreme pH values can influence its solubility.
Detailed Explanation: DHAO is an amine oxide, which is considered a weak base.[8] In solution, it exists in equilibrium between a protonated, cationic form (at acidic pH) and the neutral zwitterionic form (at neutral and basic pH).[9][10] While the zwitterionic form is dominant at physiological pH, significant shifts in pH can alter the charge balance and hydration of the headgroup, potentially impacting solubility.[10][11]
-
Causality: At very low pH (typically < 4), the amine oxide group becomes protonated, giving the molecule a net positive charge. This converts it from a zwitterionic surfactant to a cationic one. This change in the headgroup's nature can alter its interaction with buffer components and its packing into micelles, which may affect its solubility, especially in the presence of certain anions that could form less soluble ion pairs.[12]
-
Best Practice: For most applications, maintaining the buffer pH between 6.0 and 9.0 will ensure DHAO remains in its stable zwitterionic form. If your experiment requires a more acidic pH, it is crucial to perform a solubility test with your specific buffer formulation before proceeding.
Proactive Prevention & Best Practices (FAQs)
Q1: How should I prepare and store a concentrated stock solution of DHAO?
-
Always use high-purity water (Milli-Q or equivalent).
-
Weigh out the powdered DHAO and add it to the water at room temperature. Avoid adding water to the powder to prevent clumping.
-
Stir gently with a magnetic stir bar until fully dissolved. Do not heat aggressively, as this can degrade the detergent. A gentle warming to 30-37°C can be used if dissolution is slow.
-
Once dissolved, filter the solution through a 0.22 µm filter to remove any particulates.
-
Store the stock solution at room temperature in a tightly sealed, sterile container. Refrigeration is the most common cause of precipitation due to the Krafft point effect.[1][2]
Q2: What is a good starting concentration for DHAO in a membrane protein extraction protocol?
A common starting point is to use a concentration that is 2-5 times the Critical Micelle Concentration (CMC). The CMC of DHAO is approximately 25 mM (or ~0.36% w/v). Therefore, a working concentration of 50-125 mM (0.7-1.8% w/v) is often effective for initial solubilization trials.[13][14] The optimal concentration will depend on the specific protein and the lipid-to-protein ratio of your sample.
Q3: Are there any specific buffer salts I should avoid when using DHAO?
While DHAO is compatible with most common biological buffers (e.g., Tris, HEPES, MOPS), caution is advised with phosphate buffers at high concentrations, especially when refrigerated. High concentrations of phosphate salts can lower the Krafft temperature or contribute to salting-out effects, increasing the risk of precipitation. Always perform a compatibility test if you plan to use high-concentration phosphate buffers (>100-200 mM).
Experimental Protocols & Data
Protocol 1: General Method for Assessing DHAO Buffer Compatibility
This protocol provides a systematic way to check if your chosen buffer system is likely to cause DHAO precipitation.
-
Prepare the Buffer: Make your complete buffer solution at the final desired concentration, including all salts, additives (e.g., glycerol, EDTA), and pH adjustments. Exclude your protein of interest.
-
Aliquoting: Dispense 1 mL of the buffer into three separate microcentrifuge tubes.
-
DHAO Addition: Add your concentrated DHAO stock solution to each tube to achieve your final desired working concentration.
-
Incubation:
-
Tube 1: Keep at your planned experimental temperature (e.g., 4°C).
-
Tube 2: Keep at room temperature (~20-25°C).
-
Tube 3: Keep at an elevated temperature (e.g., 37°C) as a positive control for solubility.
-
-
Observation: Visually inspect the tubes for any signs of cloudiness or precipitation after 1 hour, 4 hours, and 24 hours. A clear solution indicates compatibility under those conditions.
Data Summary: Factors Influencing DHAO Stability
The following table summarizes the key factors and their impact on DHAO solubility.
| Parameter | Low Range | Optimal Range | High Range | Consequence of Sub-Optimal Conditions |
| Temperature | < 20°C (Risk Zone) | 20 - 40°C | > 40°C | Precipitation below Krafft Temperature[1] |
| pH | < 5.0 | 6.0 - 9.0 | > 9.5 | Altered headgroup charge, potential for precipitation[9][11] |
| Salt (NaCl) | 0 - 150 mM | 150 - 500 mM | > 1 M | Salting-out and precipitation[5][6] |
| Detergent Conc. | < CMC (~25 mM) | 1-5x CMC | > 10x CMC | No micelles formed |
Visual Guides
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose the cause of DHAO precipitation.
Caption: A step-by-step guide to diagnosing DHAO precipitation.
Conceptual Diagram of DHAO States
This diagram illustrates how temperature and concentration influence the physical state of DHAO in solution.
Caption: Relationship between DHAO states in solution.
References
-
Polymer Chemistry. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Royal Society of Chemistry. [Link]
-
The Journal of Physical Chemistry B. (2007). Reconciling Low- and High-Salt Solution Behavior of Sulfobetaine Polyzwitterions. ACS Publications. [Link]
-
Chemphyschem. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
-
ResearchGate. (n.d.). Salt effects on the aggregation behavior of tripolar zwitterionic surfactants with different inter-charge spacers in aqueous solution. [Link]
-
ResearchGate. (n.d.). pH-responsive micellization of an amine oxide surfactant with branched hydrophobic tail. [Link]
-
PubMed. (n.d.). Aerobic biodegradation of amphoteric amine-oxide-based surfactants: Effect of molecular structure, initial surfactant concentration and pH. [Link]
-
The Rockefeller University. (n.d.). Working with Detergents. [Link]
-
EUON. (n.d.). Krafft temperature. [Link]
-
Semantic Scholar. (2000). Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions. [Link]
-
National Institutes of Health. (n.d.). N,N-Dimethylhexylamine. PubChem. [Link]
-
Wikipedia. (n.d.). Krafft temperature. [Link]
-
ResearchGate. (2020). Amine Oxides: A Review. [Link]
-
PubMed. (1987). Efficient precipitation and accurate quantitation of detergent-solubilized membrane proteins. [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. [Link]
-
PubMed Central. (2005). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. [Link]
-
Semantic Scholar. (2012). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. [Link]
-
PubMed Central. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. [Link]
-
Chemical Point. (n.d.). N,N-Dimethylhexylamine-N-oxide. [Link]
-
PubMed. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. [Link]
-
ShareOK. (n.d.). Formation and dissolution of surfactant precipitates. [Link]
-
G-Biosciences. (2018). Membrane Protein Extraction: The Basics. [Link]
-
Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. [Link]
-
Prof Steven Abbott. (n.d.). Cloud and Krafft points. Practical Surfactants Science. [Link]
-
SciSpace. (n.d.). The Krafft temperature of surfactant solutions. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. (2014). Modeling of Precipitation Phase Boundaries in Mixed Surfactant Systems Using an Improved Counterion Binding Mode. [Link]
-
Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References. [Link]
-
Royal Society of Chemistry. (2014). Effect of surfactants, pH and water hardness on the surface properties and agglomeration behavior of engineered TiO2 nanoparticles. [Link]
-
ResearchGate. (2022). How to avoid precipitation (or) How to get Uniformity of final liquid laundry detergent solution?. [Link]
-
PubMed Central. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
ResearchGate. (2022). (PDF) Effect of Surfactant on Cloud Formation. [Link]
-
ResearchGate. (2016). What is the main cause of drug precipitation after preparation of nanoparticles and how to avoid it?. [Link]
-
MDPI. (2018). Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects. [Link]
Sources
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 5. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aerobic biodegradation of amphoteric amine-oxide-based surfactants: Effect of molecular structure, initial surfactant concentration and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and dissolution of surfactant precipitates. [shareok.org]
- 13. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
N,N-Dimethylhexylamine-N-oxide degradation and storage conditions
Welcome to the technical support center for N,N-Dimethylhexylamine-N-oxide (DDAO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of DDAO in experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of DDAO.
Q1: What are the optimal storage conditions for N,N-Dimethylhexylamine-N-oxide?
A1: To ensure the long-term stability of DDAO, it should be stored in a cool, dry, and well-ventilated area, protected from light.[] The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.
Q2: What materials are incompatible with DDAO?
A2: DDAO should not be stored with strong oxidizing agents, strong acids, or materials susceptible to oxidation.[2][3] Contact with these substances can accelerate degradation, leading to the formation of unwanted byproducts and a decrease in the purity of the compound.
Q3: What is the expected shelf life of DDAO?
A3: The shelf life of DDAO can vary depending on the supplier and storage conditions. When stored under the recommended conditions (cool, dry, protected from light), it is generally stable for several years. However, it is always best to refer to the manufacturer's certificate of analysis for a specific expiration or retest date.
Q4: Can DDAO be stored in an aqueous solution?
A4: While DDAO is soluble in water, long-term storage in aqueous solutions is not recommended without proper consideration of the formulation. The stability of DDAO in solution is pH-dependent, and the presence of trace metals or exposure to light can catalyze degradation.[4][5] If short-term storage in solution is necessary, use a buffered solution, protect it from light, and store it at 2-8°C.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving DDAO.
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing DDAO.
-
Possible Cause: This is a common sign of DDAO degradation. The primary degradation pathways for aliphatic amine oxides like DDAO are thermal degradation (Cope elimination) and oxidation.[6]
-
Cope Elimination: This occurs at elevated temperatures and results in the formation of N,N-dimethylhydroxylamine and 1-hexene.
-
Oxidation: The tertiary amine precursor to DDAO can be re-formed, or further oxidation can lead to other byproducts.
-
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that the DDAO stock and the experimental samples have not been exposed to high temperatures or incompatible chemicals.
-
Analyze a Fresh Standard: Prepare a fresh solution of DDAO from a properly stored stock and analyze it to confirm the retention time of the parent compound.
-
Identify Degradation Products: If possible, use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks. Compare these with the expected masses of N,N-dimethylhydroxylamine, 1-hexene, and the parent amine (N,N-Dimethylhexylamine).
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed (see Experimental Protocols section).
-
Issue 2: My protein, which I solubilized with DDAO, appears to be denatured or aggregated.
-
Possible Cause: While DDAO is generally considered a mild, non-denaturing surfactant, its degradation products or impurities could be the cause.[7] Alternatively, the concentration of DDAO used might be suboptimal.
-
Troubleshooting Steps:
-
Confirm DDAO Purity: Analyze your DDAO stock for the presence of degradation products as described in Issue 1. The presence of the parent amine or other byproducts could affect protein stability.
-
Optimize DDAO Concentration: The concentration of DDAO should be above its critical micelle concentration (CMC) to effectively solubilize membrane proteins. Titrate the DDAO concentration to find the optimal level for your specific protein.
-
Consider Additives: In some cases, the addition of stabilizing osmolytes like trimethylamine N-oxide (TMAO) can help counteract denaturing effects.[8][9][10]
-
Control Temperature: Perform solubilization at a lower temperature (e.g., 4°C) to minimize the risk of both protein denaturation and DDAO degradation.
-
Issue 3: I am observing artifacts or inconsistent results in my biological assay when DDAO is present in the buffer.
-
Possible Cause: Degradation products of DDAO could be interfering with the assay components. For example, N,N-dimethylhydroxylamine could potentially interact with enzymes or other proteins.[11]
-
Troubleshooting Steps:
-
Run a Buffer Control: Perform the assay with the buffer containing DDAO but without your analyte of interest to check for background signals or interference.
-
Use Freshly Prepared DDAO Solutions: Always use freshly prepared DDAO solutions for your assays to minimize the concentration of any potential degradation products.
-
Purify the DDAO: If you suspect impurities are the issue, you may need to purify the DDAO stock.
-
Consider Alternative Surfactants: If the issue persists, you may need to screen for other mild surfactants that are compatible with your assay.
-
Data Summary
The following table summarizes the key stability and storage information for N,N-Dimethylhexylamine-N-oxide.
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C |
| Storage Conditions | Cool, dry, well-ventilated, protected from light |
| Incompatible Materials | Strong oxidizing agents, strong acids |
| Primary Thermal Degradation | Cope Elimination |
| Thermal Degradation Products | N,N-dimethylhydroxylamine, 1-hexene |
| Primary Oxidative Degradation | Reduction to N,N-Dimethylhexylamine |
Experimental Protocols
Protocol 1: Forced Degradation Study of N,N-Dimethylhexylamine-N-oxide
Objective: To intentionally degrade DDAO under controlled conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
N,N-Dimethylhexylamine-N-oxide
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC-UV system
-
LC-MS system
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of DDAO in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the DDAO stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the DDAO stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the DDAO stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the DDAO stock solution in a thermostatic oven at 80°C for 24 hours.
-
Photodegradation: Expose a sample of the DDAO stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze all samples, along with an undegraded control sample, using a stability-indicating HPLC-UV method. For identification of degradation products, use an LC-MS method.
Visualizations
Degradation Pathways of N,N-Dimethylhexylamine-N-oxide
Caption: Workflow for a forced degradation study of DDAO.
References
- Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
- Laden, K. (1989). U.S. Patent No. 4,877,544. Washington, DC: U.S.
- Lee, S. C., et al. (2014).
- Pawar, R. (2006). Amine Oxides: A Review. Journal of Oleo Science, 55(3), 99-119.
- Galán, A., Gil-Ramírez, G., & Ballester, P. (2013). Kinetic stabilization of N,N-dimethyl-2-propyn-1-amine N-oxide by encapsulation. Organic letters, 15(19), 4976–4979.
- Tanthana, J., et al. (2021). An Experimental Assessment on the Impact of Amine Concentration on the Oxidative Degradation of Amines.
- Panda, M., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731.
- Khan, M. A., et al. (2020). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. Molecules, 25(21), 5003.
- An, T., et al. (2015). Peroxymonosulfate-Co(II) oxidation system for the removal of the non-ionic surfactant Brij 35 from aqueous solution. Chemical Engineering Journal, 264, 51-58.
- OECD SIDS. (2005). AMINE OXIDES.
- Hotha, K. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 265.
- Subík, J., et al. (1977). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial agents and chemotherapy, 12(2), 139–146.
- Singh, R., & Kumar, R. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmaceutical Technology, 5(1), 1-7.
- Pezzella, C., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Menger, F. M., & Mbadike, J. (2007). Anomalous Behavior of Amine Oxide Surfactants at the Air/Water Interface. Langmuir, 23(22), 10956-10961.
- Menger, F. M., & Mbadike, J. (2007). Anomalous behavior of amine oxide surfactants at the air/water interface. Langmuir : the ACS journal of surfaces and colloids, 23(22), 10956–10961.
- Schober, M., et al. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 55(5), 1965–1980.
- Diamant, E., et al. (2008). Singular efficacy of trimethylamine N-oxide to counter protein destabilization in ice. Biophysical journal, 94(6), 2131–2139.
- Li, T., & Lu, Z. (2021). The Importance of Amine-degrading Enzymes on the Biogenic Amine Degradation in Fermented Foods: A review. Trends in Food Science & Technology, 116, 10-21.
- Paul, S., & Paul, S. (2013). Exploring the molecular mechanism of trimethylamine-N-oxide's ability to counteract the protein denaturing effects of urea. The journal of physical chemistry. B, 117(18), 5695–5705.
- DePing, W., et al. (2014). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO).
- Maeda, T., et al. (2009). Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. Journal of Oleo Science, 58(4), 185-193.
Sources
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. US4877544A - Oxidation stable surfactants - Google Patents [patents.google.com]
- 4. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anomalous behavior of amine oxide surfactants at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation: Importance of Non-hydrocarbon Groups in the Hydrophobic Portion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Singular efficacy of trimethylamine N-oxide to counter protein destabilization in ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the molecular mechanism of trimethylamine-N-oxide's ability to counteract the protein denaturing effects of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Aggregation with N,N-Dimethylhexylamine-N-oxide (DDAO)
Welcome to our dedicated technical support center for utilizing N,N-Dimethylhexylamine-N-oxide (DDAO) to combat protein aggregation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protein solubilization and stabilization. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring the integrity and success of your experiments.
Understanding DDAO: A Versatile Tool for Protein Stability
N,N-Dimethylhexylamine-N-oxide, a member of the amine oxide surfactant family, is a zwitterionic detergent that has proven effective in solubilizing and stabilizing a variety of proteins, particularly membrane proteins.[1] Its zwitterionic nature—possessing both a positive and a negative charge in its headgroup—allows it to be effective over a range of pH conditions.[2] A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles. Above the CMC, DDAO can form micelles that encapsulate the hydrophobic regions of proteins, preventing the protein-protein interactions that lead to aggregation.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein precipitates immediately upon addition of DDAO. What's happening and how can I fix it?
A1: Immediate precipitation upon DDAO addition often points to a few key issues: localized high concentrations of the detergent, an inappropriate buffer environment, or a protein that is particularly sensitive to the initial disruption of its native state.
-
Causality: Adding a concentrated stock of DDAO directly to your protein solution can create localized areas where the detergent concentration is excessively high. This can lead to abrupt and uncontrolled protein unfolding and subsequent aggregation before stable protein-detergent micelles can form.
-
Troubleshooting Steps:
-
Gradual Addition: Instead of a single bolus addition, add the DDAO stock solution slowly and incrementally to the protein solution while gently stirring. This ensures a more uniform distribution of the detergent.
-
Optimize Buffer pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from your protein's pI to maintain a net charge on the protein, which helps prevent aggregation.[5]
-
Screen DDAO Concentration: The optimal DDAO concentration is protein-dependent. Perform a small-scale screen with a range of DDAO concentrations, typically starting from below the CMC and incrementally increasing to several times the CMC.
-
Consider Temperature: Perform the initial solubilization at a lower temperature (e.g., 4°C) to slow down hydrophobic interactions that can lead to aggregation.[6]
-
Q2: My protein is soluble in DDAO, but it aggregates over time or during purification. How can I improve its long-term stability?
A2: This delayed aggregation suggests that while initial solubilization was successful, the protein-detergent complex is not stable over the long term or under the stress of purification steps.
-
Causality: The stability of a protein-detergent complex depends on a delicate balance. The detergent concentration may be suboptimal, or the buffer composition may lack essential stabilizing agents. The purification process itself, with changing salt concentrations or temperatures, can disrupt this balance.
-
Troubleshooting Protocol: Buffer Optimization
-
Maintain DDAO Above CMC: During all purification and storage steps, ensure the DDAO concentration in your buffers remains above its CMC to prevent the disassembly of micelles and subsequent protein aggregation.
-
Incorporate Stabilizing Additives:
-
Glycerol: Add 5-20% (v/v) glycerol to your buffers. Glycerol is a kosmotrope that can increase solvent viscosity and preferentially hydrate the protein, promoting a more compact and stable conformation.[6]
-
Salts: The ionic strength of the buffer can significantly impact protein stability. Screen a range of salt concentrations (e.g., 50-500 mM NaCl or KCl) to find the optimal condition for your protein.[7]
-
Sugars: Non-reducing sugars like sucrose or trehalose (at 5-10% w/v) can also act as protein stabilizers.
-
-
Reducing Agents: If your protein has cysteine residues, include a reducing agent like DTT or TCEP (0.5-2 mM) to prevent the formation of non-native disulfide bonds, which can lead to aggregation.[7][8]
-
Q3: After solubilization with DDAO, my protein has lost its activity. What can I do?
A3: Loss of activity indicates that while the protein is soluble, it may be in a non-native, unfolded, or partially unfolded state.
-
Causality: DDAO, while generally considered a mild detergent, can be denaturing at high concentrations for some proteins.[9][10] The concentration of DDAO might be too high, stripping away essential lipids or disrupting the protein's tertiary structure.
-
Troubleshooting Steps:
-
Detergent Titration: Carefully titrate the DDAO concentration to find the minimum amount required to maintain solubility while preserving activity. This is often a delicate balance.
-
Detergent Exchange: It's possible that DDAO is not the ideal detergent for maintaining the functional state of your specific protein. After initial solubilization with DDAO, you can perform a detergent exchange into a milder non-ionic detergent (e.g., n-Dodecyl-β-D-maltoside, DDM) during a chromatography step.
-
Lipid Supplementation: For some membrane proteins, associated lipids are crucial for their activity. The solubilization process can strip these away. Consider adding back a lipid mixture (e.g., brain lipid extract or a defined synthetic lipid mixture) to the DDAO-solubilized protein to see if activity can be restored.
-
Q4: How do I choose the right starting concentration of DDAO for my protein?
A4: The ideal starting concentration depends on the protein concentration and the specific experimental goal (solubilization vs. stabilization). A good starting point is to work at a concentration several times the CMC of DDAO.
-
Rationale: Working well above the CMC ensures a sufficient population of micelles to encapsulate the protein molecules as they are extracted from their native environment or to keep them separated in solution.
| Parameter | Value | Reference |
| DDAO CMC | ~1.70 mM | [1] |
| Recommended Starting Concentration for Solubilization | 5-10 times the CMC | General Practice |
| Recommended Concentration for Maintaining Stability | 2-5 times the CMC | General Practice |
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Protein Solubilization with DDAO
-
Preparation:
-
Prepare a 10% (w/v) stock solution of DDAO in your chosen buffer.
-
Chill your protein sample and DDAO stock solution to 4°C.
-
Prepare your lysis/solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol).
-
-
Initial Lysis (if applicable):
-
Resuspend your cell pellet or membrane fraction in the lysis buffer without DDAO.
-
Perform cell disruption (e.g., sonication, microfluidization) on ice.
-
-
Solubilization:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet insoluble material.
-
Carefully collect the supernatant containing the protein of interest.
-
While gently stirring the supernatant on ice, slowly add the 10% DDAO stock solution to the desired final concentration (e.g., 1-2%).
-
Continue to stir gently on ice for 1-2 hours to allow for micelle formation and protein encapsulation.
-
-
Clarification:
-
Centrifuge the DDAO-protein mixture again at high speed to pellet any remaining aggregated or insoluble material.
-
The supernatant now contains your solubilized protein, ready for purification.
-
Workflow for Troubleshooting DDAO-Mediated Solubilization
Caption: A logical workflow for troubleshooting common issues encountered when using DDAO for protein solubilization.
References
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available at: [Link]
-
The Amphoteric Surfactant N,N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Langmuir - ACS Publications. Available at: [Link]
-
The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. PubMed. Available at: [Link]
-
Lauryldimethylamine oxide. Wikipedia. Available at: [Link]
-
Concentration Dependent Asymmetric Synergy in SDS–DDAO Mixed Surfactant Micelles. Langmuir - ACS Publications. Available at: [Link]
-
Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Bio-Rad. Available at: [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. Available at: [Link]
-
De novo design of membrane protein channels. Aston Publications Explorer. Available at: [Link]
-
Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length. PubMed. Available at: [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. Available at: [Link]
-
Effects of N-alkyl-N,N-dimethylamine-N-oxides on the activity of purified sarcoplasmic reticulum Ca2+-transporting ATPase. ResearchGate. Available at: [Link]
-
Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology. Available at: [Link]
-
Preventing Protein Aggregation. Biozentrum. Available at: [Link]
-
Trimethylamine N-oxide alleviates the severe aggregation and ER stress caused by G98R αA-crystallin. National Institutes of Health. Available at: [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: [Link]
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Available at: [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. Available at: [Link]
-
Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine... ResearchGate. Available at: [Link]
-
Choosing and using detergents in biochemistry. The Bumbling Biochemist. Available at: [Link]
-
Non-Ionic Detergents in Membrane Protein Research. YouTube. Available at: [Link]
-
Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation. National Institutes of Health. Available at: [Link]
-
Two disaccharides and trimethylamine N-oxide affect Aβ aggregation differently, but all attenuate oligomer-induced membrane permeability. PubMed Central. Available at: [Link]
-
Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications. Available at: [Link]
-
Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PubMed Central. Available at: [Link]
-
Membrane Protein Solubilization. ResearchGate. Available at: [Link]
-
Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. Available at: [Link]
-
Amine Oxides: A Review. ResearchGate. Available at: [Link]
-
Detergent-free systems for structural studies of membrane proteins. PubMed - NIH. Available at: [Link]
-
Protein purification strategies must consider downstream applications and individual biological characteristics. National Institutes of Health. Available at: [Link]
-
Biodegradability and ecotoxicity of amine oxide based surfactants. PubMed. Available at: [Link]
-
How to Make Membrane Protein Research Less Frustrating. Fidabio. Available at: [Link]
-
Strategies for Increasing Protein Stability. PubMed. Available at: [Link]
-
Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PubMed. Available at: [Link]
-
Effect of Additives on Protein Aggregation. ResearchGate. Available at: [Link]
-
Approaches for increasing the solution stability of proteins. PubMed. Available at: [Link]
-
n-Decyl-N,N-Dimethylamine-N-Oxide. Creative Biolabs. Available at: [Link]
-
An optimized strategy to measure protein stability highlights differences between cold and hot unfolded states. PMC. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available at: [Link]
-
Scale-Up of Protein Purification: Downstream Processing Issues. SpringerLink. Available at: [Link]
-
DSF method optimization and its application in predicting protein thermal aggregation kinetics. PubMed. Available at: [Link]
Sources
- 1. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removing N,N-Dimethylhexylamine-N-oxide from Protein Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of the zwitterionic surfactant N,N-Dimethylhexylamine-N-oxide from protein samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental workflow and ensure the integrity of your protein.
Understanding N,N-Dimethylhexylamine-N-oxide: A Key to its Removal
N,N-Dimethylhexylamine-N-oxide is a short-chain amine oxide surfactant.[1][2] Amine oxides are amphoteric, meaning their charge is pH-dependent.[1] They possess a polar amine oxide head group and a nonpolar alkyl chain.[1] The length of this alkyl chain is a critical determinant of the surfactant's behavior, particularly its Critical Micelle Concentration (CMC).
Why is a high CMC important for removal? Detergents with a high CMC exist predominantly as monomers in solution until a high concentration is reached.[5] Monomers are much smaller than micelles and can be readily removed by size-based separation methods.[4][8]
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove N,N-Dimethylhexylamine-N-oxide from my protein sample?
A1: While N,N-Dimethylhexylamine-N-oxide is effective for solubilizing and stabilizing proteins, its presence can interfere with downstream applications.[4] These interferences can include:
-
Mass Spectrometry (MS): Detergents can suppress the ionization of peptides, leading to poor signal-to-noise ratios and inaccurate mass determination.[9]
-
Immunoassays (e.g., ELISA): Detergents can disrupt antibody-antigen interactions, leading to false-negative or reduced signals.
-
Protein Crystallization: Detergents can interfere with the formation of well-ordered protein crystals.[10]
-
Functional Assays: The detergent may inhibit or alter the biological activity of your protein of interest.
Q2: What are the primary methods for removing a high-CMC detergent like N,N-Dimethylhexylamine-N-oxide?
A2: For high-CMC detergents, the most effective and commonly used methods are based on size exclusion:
-
Dialysis: This technique uses a semi-permeable membrane to separate the large protein from the small detergent monomers.[8]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin.[11]
Q3: Can I use hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to remove N,N-Dimethylhexylamine-N-oxide?
A3: Yes, these methods can also be effective:
-
Ion-Exchange Chromatography (IEX): This is a suitable choice for zwitterionic detergents. The protein can be bound to the IEX resin while the detergent micelles are washed away. Elution of the protein is then achieved by altering the pH or ionic strength of the buffer.[11][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[13] While less common for primary detergent removal, it can be used as a polishing step. The use of high salt concentrations in HIC can also help to disrupt protein-detergent interactions.
Q4: What about adsorbent resins like Bio-Beads?
A4: Adsorbent resins like Bio-Beads SM-2 are highly effective for removing detergents with low CMCs by adsorbing them onto a hydrophobic surface.[14][15] While they can be used for high-CMC detergents, methods like dialysis or SEC are often more straightforward and may result in higher protein recovery.
Troubleshooting Guide
Issue 1: My protein precipitates during or after detergent removal.
Causality: Protein precipitation upon detergent removal is a common issue, often caused by the re-exposure of hydrophobic regions of the protein to the aqueous buffer as the solubilizing detergent is removed. This leads to aggregation and precipitation.[16]
Troubleshooting Steps:
-
Slower Removal Rate: If using dialysis, decrease the rate of detergent removal by reducing the volume of the dialysis buffer or the frequency of buffer changes. Rapid removal can shock the protein out of solution.
-
Incorporate Stabilizing Additives: Add stabilizing agents to your dialysis or chromatography buffer. Common additives include:
-
Glycerol (5-20%): Acts as a cryoprotectant and can help stabilize proteins.[17]
-
Sugars (e.g., sucrose, trehalose): Similar to glycerol, these can increase the stability of proteins.
-
Arginine: This amino acid can help to suppress protein aggregation.
-
-
Adjust Buffer Conditions:
-
pH: Ensure the pH of your buffer is at least one unit away from your protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules.[17]
-
Ionic Strength: Modulate the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions that might lead to aggregation.
-
-
Consider a Different Removal Method: If dialysis is causing precipitation, try SEC, which can be a gentler and faster process.
Issue 2: My protein recovery is low after chromatography (SEC or IEX).
Causality: Low protein recovery can be due to non-specific binding of the protein to the chromatography resin or precipitation on the column.
Troubleshooting Steps:
-
Non-Specific Binding (SEC):
-
Increase the ionic strength of your mobile phase (e.g., up to 300 mM NaCl) to minimize ionic interactions between your protein and the resin.[18]
-
Add a low concentration of a mild non-ionic detergent (different from the one you are removing) or a non-detergent sulfobetaine to the mobile phase to reduce hydrophobic interactions.[19]
-
-
Non-Specific Binding (IEX):
-
Optimize your buffer pH and salt concentration to ensure your protein of interest binds reversibly to the resin.
-
If your protein is binding too tightly, you may need to adjust the elution conditions (e.g., a steeper salt gradient or a more extreme pH shift).
-
-
Column Clogging:
-
Centrifuge or filter your sample before loading it onto the column to remove any pre-existing aggregates.
-
Ensure your buffers are filtered and degassed.
-
Issue 3: There is still residual detergent in my sample after removal.
Causality: Incomplete detergent removal can occur if the chosen method is not optimal or if the protocol is not followed rigorously.
Troubleshooting Steps:
-
Dialysis:
-
Increase Dialysis Time: Extend the dialysis period to allow for complete equilibration.
-
Increase Buffer Volume and Changes: Use a larger volume of dialysis buffer and increase the frequency of buffer changes to maintain a steep concentration gradient.
-
Ensure Proper Mixing: Gently stir the dialysis buffer to prevent the formation of a localized high concentration of detergent around the dialysis cassette.
-
-
Size Exclusion Chromatography:
-
Optimize Column and Flow Rate: Ensure you are using a column with the appropriate pore size for your protein and that the flow rate is slow enough to allow for efficient separation of the protein from the detergent monomers.
-
Perform a Second Pass: If necessary, you can run the collected protein fraction through the SEC column a second time.
-
-
Adsorbent Resins (Bio-Beads):
-
Increase Bead-to-Sample Ratio: Add more beads to increase the binding capacity for the detergent.
-
Increase Incubation Time: Allow more time for the detergent to adsorb to the beads.
-
Sequential Treatments: For stubborn detergents, perform a second treatment with fresh beads.
-
Experimental Protocols & Method Selection
The choice of detergent removal method is paramount for success. The following decision tree and protocols will guide you through the process.
Figure 1. Decision workflow for selecting a detergent removal method.
Protocol 1: Detergent Removal by Dialysis
This method is ideal for high-CMC detergents and is relatively gentle on the protein.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 10-14 kDa, ensuring it is smaller than your protein of interest).
-
Dialysis buffer (your protein's storage buffer without detergent).
-
Large beaker and magnetic stir plate.
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Carefully load your protein sample into the dialysis tubing/cassette, leaving some headspace to allow for potential volume changes. Securely seal the tubing/cassette.
-
Dialysis: Immerse the sealed sample in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for the first 24 hours, and then perform two additional changes over the next 24 hours. A total of 4-5 buffer changes over 48 hours is generally sufficient.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your protein sample.
Protocol 2: Detergent Removal by Size Exclusion Chromatography (SEC)
SEC is a faster alternative to dialysis and can also serve as a buffer exchange step.
Materials:
-
SEC column (e.g., desalting column) with an appropriate MWCO.
-
Chromatography system or gravity flow setup.
-
SEC buffer (your protein's final storage buffer without detergent).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the SEC buffer.
-
Sample Application: Load your protein sample onto the column. The sample volume should be within the manufacturer's recommendations (typically 5-10% of the column volume for high-resolution fractionation).
-
Elution: Elute the sample with the SEC buffer. Your protein, being larger, will travel through the column faster and elute in the earlier fractions (void volume). The smaller detergent monomers will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.
-
Pooling: Pool the fractions containing your protein of interest.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. optimizetech.com [optimizetech.com]
- 9. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Protein purification by IE-chromatography [reachdevices.com]
- 13. news-medical.net [news-medical.net]
- 14. バイオビーズ SM-2 | Bio-Rad [bio-rad.com]
- 15. Bio-Beads SM-2 Adsorbents [outsourcedpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Navigating the Impact of N,N-Dimethylhexylamine-N-oxide (DDAO) on Enzyme Activity Assays
Prepared by: Senior Application Scientist
Welcome to the technical support guide for utilizing N,N-Dimethylhexylamine-N-oxide (DDAO) in enzymatic assays. DDAO is a zwitterionic surfactant frequently employed to solubilize and stabilize membrane proteins, making it an invaluable tool in biochemistry and drug development.[1][2] However, its amphipathic nature means it can profoundly influence protein structure and assay performance in ways that are not always predictable.[3]
This guide is designed to provide you, the researcher, with a framework for understanding these interactions, troubleshooting common issues, and validating your results. We will move beyond simple instructions to explain the underlying biochemical principles, ensuring your experimental design is both robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties of DDAO and its general impact on enzyme assays.
Q1: What is N,N-Dimethylhexylamine-N-oxide (DDAO) and why is it used in enzyme assays?
DDAO is a zwitterionic (or amphoteric) surfactant, meaning it possesses both a positively charged dimethylamine group and a negatively charged oxide group, resulting in a net neutral charge over a wide pH range.[2][4] It has a polar head group and a non-polar hexyl tail. This structure allows DDAO to interact with both hydrophobic and hydrophilic environments.
In enzyme assays, its primary role is to extract and solubilize membrane-bound enzymes from the lipid bilayer, which is essential for studying their activity in an aqueous solution.[1][4] Unlike harsh ionic detergents (like SDS) which almost always denature proteins, zwitterionic detergents like DDAO are considered milder and are often capable of breaking protein-lipid and protein-protein interactions while preserving the enzyme's native, active conformation.[2]
Q2: What is the Critical Micelle Concentration (CMC) of DDAO, and why is it the most critical parameter for my assay?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to spontaneously assemble into larger, ordered structures called micelles.[5] Below the CMC, DDAO exists as monomers in solution. Above the CMC, any additional DDAO will predominantly form micelles.
This transition is paramount for your enzyme's health and activity:
-
Below or Near the CMC: DDAO monomers can gently disrupt the lipid membrane to release your protein or prevent non-specific adsorption of the enzyme to plasticware, which can sometimes lead to an apparent increase in activity.[4][6]
-
Above the CMC: Micelles are formed. While necessary for fully solubilizing a membrane protein, high concentrations of micelles can also act as a denaturing force.[7][8] The hydrophobic core of the micelle can interact with the hydrophobic core of a globular protein, causing it to unfold and lose activity.[3] A study on β-lactoglobulin found that DDAO induced protein unfolding at concentrations greater than the CMC.[3]
Therefore, operating at the optimal DDAO concentration—often slightly above the CMC for membrane proteins or well below it for soluble ones—is a delicate balance between solubilization and denaturation. The reported CMC for similar amine oxides can range from the low millimolar (mM) range, but it is highly dependent on buffer conditions like ionic strength and temperature.[9][10]
Q3: Can DDAO directly interfere with my assay's detection method (e.g., spectrophotometry or fluorescence)?
Yes, direct interference is a significant possibility.
-
Spectrophotometric Assays: High concentrations of detergents can cause turbidity or bubbling in microplates, which scatters light and leads to artificially high and variable absorbance readings.[6][11]
-
Fluorescence Assays: The DDAO molecule itself is not fluorescent. However, a common laboratory reagent, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), is also abbreviated as DDAO and is a highly fluorescent product of certain enzyme substrates (e.g., DDAO-phosphate for phosphatases).[12][13] It is critical to distinguish between the surfactant and the fluorophore. Furthermore, surfactant micelles can alter the quantum yield of fluorescent probes or substrates in your assay, either enhancing or quenching the signal.
-
Coupled Enzyme Assays: If your assay uses a secondary enzyme (e.g., Horseradish Peroxidase), DDAO could inhibit that enzyme, leading to an incorrect measurement of your primary enzyme's activity.[14][15]
Always run a control experiment with DDAO and all assay components, but without the enzyme, to quantify any background signal or interference.[6]
Q4: My enzyme seems to be inhibited by DDAO. What are the potential mechanisms?
If you observe a loss of activity, several mechanisms could be at play:
-
Denaturation: As discussed, DDAO concentrations above the CMC can disrupt the tertiary structure of the enzyme, leading to unfolding and inactivation.[3][16] This is the most common cause of inhibition.
-
Competitive Inhibition: While less common, it's possible for DDAO monomers to bind to the active site of the enzyme, particularly if the substrate itself has hydrophobic regions.
-
Disruption of Subunit Interactions: For multimeric enzymes, DDAO can disrupt the non-covalent interactions holding the subunits together, leading to dissociation and loss of function.[2]
-
Alteration of Enzyme Dynamics: Even if the enzyme is not fully denatured, DDAO binding can alter its conformational flexibility, which may be essential for catalysis.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered when using DDAO.
Problem: My enzyme shows significantly lower (or no) activity after adding DDAO.
| Potential Cause | Explanation & Recommended Action |
| Concentration is too high | You are likely operating far above the CMC, causing protein denaturation.[3] Solution: Perform a detergent titration experiment (see Protocol 1) to find the minimal DDAO concentration that provides the desired effect without inactivating the enzyme. Start from a concentration well below the expected CMC and increase it systematically. |
| Enzyme is inherently unstable in detergents | Some proteins are particularly sensitive and will denature even in the presence of mild, zwitterionic detergents. Solution: Test alternative, and potentially milder, detergents. Consider non-ionic detergents (e.g., Triton X-100, Digitonin) or other zwitterionic detergents like CHAPS.[1][2] |
| Incubation time | Prolonged exposure to detergents, even at sub-denaturing concentrations, can lead to a gradual loss of activity over time. Solution: Minimize the incubation time of the enzyme with DDAO before starting the reaction. Prepare the enzyme-detergent mix immediately before adding the substrate. |
Problem: My enzyme shows higher activity in the presence of DDAO.
| Potential Cause | Explanation & Recommended Action |
| Improved Solubilization | For membrane proteins or aggregated proteins, DDAO is effectively solubilizing the enzyme, making its active site more accessible to the substrate. This is often the desired outcome. Action: Confirm this is the intended effect. The activity should plateau at a certain DDAO concentration. |
| Prevention of Surface Adsorption | Enzymes, especially at low concentrations, can adsorb to the surfaces of microplates or tubes, reducing the amount of active enzyme in solution. DDAO monomers can coat these surfaces, preventing adsorption.[6] Action: This is a valid use of a detergent. To confirm, compare results in standard polypropylene plates vs. low-binding plates in the absence of DDAO. |
| Substrate is also being solubilized | If your substrate has poor aqueous solubility, DDAO micelles can solubilize it, increasing its effective concentration and thus the reaction rate. Action: Measure substrate solubility in the presence and absence of DDAO to confirm this effect. |
Problem: I'm seeing high variability and poor reproducibility between replicates.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Mixing | Detergent solutions can be viscous and require thorough but gentle mixing. Inadequate mixing leads to concentration gradients in your wells. Solution: After adding DDAO, mix the plate by gentle orbital shaking or by carefully pipetting up and down. Avoid vigorous shaking which can cause bubbling and protein denaturation at the air-water interface.[11][16] |
| Bubbles in Wells | Bubbles will interfere with the light path in spectrophotometric and fluorometric readers, causing erratic readings.[6] Solution: After dispensing reagents, visually inspect the plate for bubbles. If present, they can be removed by a brief centrifugation of the plate or by gently popping them with a clean pipette tip. |
| Assay is near the CMC transition | Operating very close to the CMC can be unstable, as small variations in temperature or buffer composition can shift the CMC and the monomer/micelle equilibrium. Solution: Empirically determine the DDAO concentration range that gives a stable signal and operate in the middle of that range. |
Part 3: Key Experimental Protocols
Protocol 1: Determining the Optimal DDAO Concentration via Detergent Titration
This protocol is essential to identify the concentration of DDAO that maximizes enzyme activity (if needed for solubilization) while minimizing inactivation.
Materials:
-
Enzyme stock solution
-
DDAO stock solution (e.g., 10% w/v)
-
Assay buffer
-
Substrate
-
Microplate reader and appropriate microplates (e.g., clear for colorimetric, black for fluorescence).[11]
Procedure:
-
Prepare a DDAO Dilution Series: In your assay buffer, prepare a series of DDAO solutions at 2x the final desired concentrations. For example, if your final concentrations will be 0.001% to 0.5%, prepare 2x solutions from 0.002% to 1.0%. Include a "zero DDAO" control.
-
Enzyme Preparation: Dilute your enzyme stock to a 2x final concentration in the assay buffer.
-
Plate Setup: In a microplate, add equal volumes of the 2x enzyme solution and the corresponding 2x DDAO dilution series. For example, add 50 µL of 2x enzyme to 50 µL of each 2x DDAO solution. This results in a 1x final concentration for both enzyme and detergent.
-
Incubation (Optional but Recommended): Incubate the plate for a set period (e.g., 15-30 minutes) at the assay temperature to allow the enzyme and detergent to equilibrate.
-
Initiate Reaction: Add the substrate to all wells to initiate the enzymatic reaction.
-
Measure Activity: Read the plate kinetically or at a fixed endpoint using the appropriate settings for your assay.
-
Data Analysis: Plot the measured enzyme activity (rate or endpoint signal) against the final DDAO concentration. The optimal concentration is typically the one that gives the highest stable activity before any significant decline is observed.
Protocol 2: Control Experiment for Direct Assay Interference
This protocol determines if DDAO interacts with your substrate or detection reagents.
Procedure:
-
Follow the exact steps of your main assay protocol, including the DDAO titration from Protocol 1.
-
Crucially, substitute the enzyme solution with an equal volume of assay buffer.
-
Measure the signal at each DDAO concentration.
-
Data Analysis: Plot the background signal against the DDAO concentration. Any signal significantly above the "zero DDAO" control indicates direct interference. This background signal should be subtracted from your enzyme activity data.
Part 4: Data Summary & Visualization
Table 1: Key Properties and Working Concentrations of DDAO
| Parameter | Value / Recommendation | Rationale & Explanation |
| Type | Zwitterionic Surfactant | Milder than ionic detergents; preserves the native state of many proteins.[1][2] |
| Critical Micelle Conc. (CMC) | ~1-2 mM (Varies with buffer) | The key inflection point for detergent behavior. Must be considered for every new assay condition.[9] |
| Concentration for Soluble Proteins | Well below CMC (e.g., 0.005% - 0.02% w/v) | Primarily used to prevent non-specific adsorption to surfaces without risking denaturation.[6] |
| Concentration for Membrane Proteins | At or slightly above CMC (e.g., 0.05% - 0.5% w/v) | Necessary to form micelles that can solubilize the protein from the lipid environment.[4] |
| pH Considerations | Zwitterionic nature is maintained over a broad pH range. | DDAO is effective in most common biological buffers.[2] |
Diagrams
Below are diagrams created using Graphviz to visualize key workflows and concepts.
Caption: Troubleshooting workflow for enzyme assays containing DDAO.
Caption: Conceptual impact of DDAO concentration relative to the CMC.
Part 5: References
-
Abele, R., et al. (2023). Zwitterionic fluorinated detergents: From design to membrane protein applications. Biochimie, 205, 40-52. Available from: [Link]
-
G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]
-
Luche, S., et al. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 3(6), 835-842. (Note: While the direct link is to a ResearchGate request, the citation details are standard and reference the original publication.)
-
Thorne, N., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Kuehna, M., et al. (2022). The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Langmuir, 38(13), 4090-4101. Available from: [Link]
-
Stoner, P. (1985). An improved spectrophotometric assay for histamine and diamine oxidase (DAO) activity. Agents and Actions, 17(1), 5-9. Available from: [Link]
-
Penfold, J., et al. (2024). Concentration Dependent Asymmetric Synergy in SDS-DDAO Mixed Surfactant Micelles. Langmuir, 40(14), 7433-7443. Available from: [Link]
-
Elser, C., et al. (1989). Evaluation of a spectrophotometric method for measurement of activity of diamine oxidase in newborn infants. Clinical Chemistry, 35(3), 471-474. Available from: [Link]
-
Wang, N. S. (n.d.). Enzymes in Laundry Detergents. University of Maryland. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Detergent enzymes - Solutions from HSE. Retrieved from [Link]
-
Rao, Y. K., et al. (1989). Stability and kinetic behaviour of some enzymes in surfactant environment. Indian Journal of Biochemistry & Biophysics, 26(6), 390-393. Available from: [Link]
-
Markham, G. D., & Pajares, M. A. (1992). The use of a spectrophotometric assay to study the interaction of S-adenosylmethionine synthetase with methionine analogues. Analytical Biochemistry, 207(1), 68-72. Available from: [Link]
-
Abe, M., et al. (2009). Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length. Journal of Oleo Science, 58(4), 185-193. Available from: [Link]
-
Penfold, J., et al. (2024). Concentration Dependent Asymmetric Synergy in SDS-DDAO Mixed Surfactant Micelles. Langmuir, 40(14), 7433-7443. Available from: [Link]
-
Das, S., & Dasgupta, M. (2021). Modalities of Protein Denaturation and Nature of Denaturants. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 110-116.
-
ResearchGate. (n.d.). Comparison of different assays of DAAO activity. (Compilation of various sources). Retrieved from [Link]
-
Wikipedia. (n.d.). Denaturation (biochemistry). Retrieved from [Link]
-
Khan Academy. (n.d.). Protein folding and denaturation. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum. Retrieved from [Link]
-
Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems. National Bureau of Standards.
-
Anuar, N. E. M. (2023). Determination of critical micelle concentration (CMC) of newly N-based surfactant for froth flotation. UiTM Institutional Repository.
-
Britannica. (n.d.). Protein - Denaturation, Structure, Function. Retrieved from [Link]
-
ResearchGate. (n.d.). The impact of N,N-dimethyldodecylamine N-oxide (DDAO) concentration on the crystallisation of sodium dodecyl sulfate (SDS) systems. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
Cevretas, A., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Available from: [Link]
-
Chemistry LibreTexts. (n.d.). Denaturation of proteins. Retrieved from [Link]
-
Egorova, K. S., et al. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International Journal of Molecular Sciences, 24(11), 9208. Available from: [Link]
-
Al-Duais, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Journal of Chemistry, 2022, 9537227. Available from: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Chemistry of Materials, 26(15), 4546-4556. Available from: [Link]
-
PubChem. (n.d.). N,N-Dimethylnonylamine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ilardi, E. A., & St. Denis, J. D. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(17), 2052-2086. Available from: [Link]
-
Wu, X., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 676. Available from: [Link]
Sources
- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 9. Zwitterionic fluorinated detergents: From design to membrane protein applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protein - Denaturation, Structure, Function | Britannica [britannica.com]
Navigating Spectroscopic Waters: A Technical Support Guide to N,N-Dimethylhexylamine-N-oxide (DDAO) Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet often misunderstood challenge in the lab: interference from the surfactant N,N-Dimethylhexylamine-N-oxide (DDAO) in spectroscopic measurements. As a zwitterionic surfactant, DDAO is a powerful tool for solubilizing membrane proteins, but its presence can introduce artifacts in your data. This resource will equip you with the knowledge to anticipate, identify, and mitigate these interferences, ensuring the integrity of your spectroscopic results.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethylhexylamine-N-oxide (DDAO) and why is it used in spectroscopic studies?
A1: N,N-Dimethylhexylamine-N-oxide is a zwitterionic surfactant. At acidic pH, it behaves as a cationic surfactant, while in neutral to alkaline conditions, it is non-ionic.[1] This versatility, combined with its effectiveness in disrupting lipid-lipid and lipid-protein interactions without severely denaturing the protein, makes it a popular choice for solubilizing membrane proteins for structural and functional studies using techniques like NMR and Circular Dichroism.[2][3]
Q2: I've seen "DDAO" described as a red fluorescent probe. Is this the same compound?
A2: This is a critical point of clarification. No, they are not the same compound. The surfactant used in membrane protein research is N,N-Dimethylhexylamine-N-oxide. There is another, chemically distinct compound, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), which is also abbreviated as DDAO and is a red fluorescent probe with an excitation maximum around 645 nm and an emission maximum around 659 nm.[4] It is crucial to ensure you are using the correct compound for your application and to be aware of this potential for confusion when interpreting results and literature. The surfactant DDAO is not expected to have significant intrinsic fluorescence in the visible range.
Q3: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which the surfactant monomers begin to self-assemble into micelles. For DDAO, the CMC is typically around 1-2 mM.[1] Working above the CMC is necessary for solubilizing membrane proteins. However, it's important to be aware that at concentrations above the CMC, DDAO can induce unfolding in some proteins, which will significantly impact spectroscopic measurements.[5]
Troubleshooting Guide for Spectroscopic Measurements
This section provides specific troubleshooting advice for common issues encountered with DDAO in various spectroscopic techniques.
UV-Vis Absorption Spectroscopy
Issue 1: Inaccurate protein concentration determination at 280 nm.
-
Troubleshooting Steps:
-
Run a Buffer Blank: Always use a buffer containing DDAO at the same concentration as your sample to zero the spectrophotometer. This will correct for the baseline absorbance of the surfactant.
-
Perform a Full Spectrum Scan: Instead of a single reading at 280 nm, acquire a full UV-Vis spectrum (e.g., from 240 nm to 340 nm). A clean protein spectrum should show a distinct peak around 280 nm and a minimum around 250 nm. Deviations from this shape can indicate interference.
-
Consider Alternative Quantification Methods: If interference is suspected and cannot be adequately corrected, consider using a colorimetric protein assay that is less susceptible to interference from detergents, such as the bicinchoninic acid (BCA) assay. However, always check the detergent compatibility of your chosen assay.
-
Issue 2: High background absorbance or light scattering.
-
Cause: At concentrations well above the CMC, DDAO micelles can cause light scattering, leading to an artificially high and sloping baseline, particularly at shorter wavelengths.
-
Troubleshooting Steps:
-
Work at the Lowest Effective DDAO Concentration: While you need to be above the CMC, using an excessively high concentration of DDAO can exacerbate scattering.
-
Data Correction: For light scattering, the absorbance at a wavelength where the protein does not absorb (e.g., 320-340 nm) can be subtracted from the entire spectrum as a baseline correction.
-
Sample Centrifugation: Before measurement, centrifuge your sample at high speed to pellet any large aggregates that may contribute to scattering.
-
Fluorescence Spectroscopy
Issue: Quenching or enhancement of the fluorescence signal.
-
Cause: While the surfactant DDAO itself is not expected to be significantly fluorescent, its micelles can create a microenvironment that alters the fluorescence properties of your probe or protein. This can lead to either quenching (decrease in fluorescence intensity) or enhancement of the signal. The N-oxide group, in some molecular contexts, can be involved in fluorescence, but this is not a general property of all N-oxides.[7]
-
Troubleshooting Workflow:
A troubleshooting workflow for fluorescence spectroscopy issues.
-
Preventative Measures:
-
Characterize Your System: Run control experiments with your fluorophore in the presence and absence of DDAO to quantify any effect on the fluorescence signal.
-
Choose Your Fluorophore Wisely: If possible, select fluorophores with excitation and emission wavelengths in a region where interference from buffer components is minimal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Peak broadening and loss of signal intensity.
-
Cause: Membrane proteins solubilized in DDAO micelles form large complexes with slow tumbling rates. This leads to rapid transverse relaxation (short T2), resulting in broad NMR signals and reduced sensitivity.[6][8] The viscosity of the DDAO solution can also contribute to this effect.
-
Troubleshooting Steps:
-
Optimize DDAO Concentration: Use the lowest concentration of DDAO that maintains protein solubility and stability to minimize the size of the protein-detergent complex.
-
Work at Higher Temperatures: Increasing the temperature can decrease the viscosity of the solution and increase the tumbling rate of the complex, leading to sharper lines.
-
Use TROSY-based Experiments: Transverse Relaxation-Optimized Spectroscopy (TROSY) pulse sequences are specifically designed to mitigate the effects of fast relaxation in large molecules, resulting in significantly improved spectral quality.[9]
-
Consider Deuteration: Uniform deuteration of the protein can reduce relaxation pathways and lead to sharper lines.
-
Issue: Chemical shift perturbations.
-
Cause: The chemical environment of the protein is influenced by its interaction with DDAO micelles. Changes in pH can alter the protonation state of DDAO's headgroup, leading to changes in the chemical shifts of nearby protein residues.
-
Troubleshooting Steps:
-
Maintain Strict pH Control: Use a well-buffered solution and ensure consistent pH across all your samples.
-
Reference Chemical Shifts Carefully: Use an internal standard for chemical shift referencing.
-
Leverage the Effect: In some cases, pH-dependent chemical shift perturbations can be used to probe the interaction interface between the protein and the detergent micelle.
-
Circular Dichroism (CD) Spectroscopy
Issue: Spectral distortions and low signal-to-noise.
-
Cause: Similar to UV-Vis spectroscopy, light scattering by DDAO micelles can be a significant problem in CD spectroscopy, especially in the far-UV region (below 220 nm) where secondary structure information is obtained. This can lead to artifacts such as a decrease in signal intensity and a "flattening" of the spectrum.[10]
-
Troubleshooting Steps:
-
Optimize Sample Concentration and Pathlength: Use a shorter pathlength cuvette (e.g., 0.1 mm) and adjust the protein concentration to keep the total absorbance of the sample low.
-
Background Subtraction: Meticulously subtract the CD spectrum of the buffer containing DDAO from the sample spectrum.
-
Data Validation: Check the high tension (HT) voltage during data acquisition. A high HT voltage indicates low light throughput, which can be a sign of excessive scattering or absorbance.
-
Mitigation and Removal of DDAO
If DDAO interference cannot be tolerated for your spectroscopic measurement, it may be necessary to remove it from your sample.
Dialysis Protocol for DDAO Removal
Dialysis is a common method for removing small molecules like detergent monomers from protein solutions.[11][12][13]
-
Select an appropriate dialysis membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis tubing/cassette: Follow the manufacturer's instructions for preparing the membrane, which may include washing steps to remove preservatives.
-
Load the sample: Carefully load your protein-DDAO sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialyze against a large volume of buffer: Place the sealed dialysis unit in a large volume of DDAO-free buffer (at least 200 times the sample volume).[12] Stir the buffer gently at 4°C.
-
Perform multiple buffer changes: For efficient removal, change the dialysis buffer several times over a period of 24-48 hours. A typical schedule would be to change the buffer after 2-4 hours, again after another 4-6 hours, and then dialyze overnight.[11]
A typical dialysis workflow for DDAO removal.
Important Consideration: As the DDAO concentration drops below the CMC, your membrane protein may precipitate. It may be necessary to perform a step-wise dialysis into a buffer containing a different, non-interfering detergent.
Alternative Detergents
If DDAO proves to be problematic for your spectroscopic application, consider these alternatives:
| Detergent | Type | CMC (mM) | Aggregation Number | Micelle MW (kDa) | Notes |
| LDAO | Zwitterionic | 1-2 | ~100 | ~23 | Shorter alkyl chain than DDAO, may form smaller micelles.[2][14] |
| DDM | Non-ionic | ~0.17 | ~100 | ~51 | A very common and mild non-ionic detergent.[14] |
| C12E8 | Non-ionic | ~0.09 | ~120 | ~66 | Polyoxyethylene-based detergent.[14] |
| OG | Non-ionic | ~20-25 | ~80 | ~23 | High CMC, easily removed by dialysis.[14] |
| CHAPS | Zwitterionic | ~6-10 | ~10 | ~6 | Bile salt-based, forms small micelles.[15] |
Note: CMC, Aggregation Number, and Micelle MW can vary with buffer conditions (e.g., ionic strength, pH, temperature).
By understanding the properties of DDAO and having a clear troubleshooting strategy, you can minimize its interference and obtain high-quality, reliable spectroscopic data.
References
- Opella, S.J. (1997). NMR and membrane proteins.
- Stetsenko, A. (2017).
- G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics.
- Clubb, R.T., & Gronenborn, A.M. (1993). Effect of detergent concentration on multidimensional solution NMR spectra of membrane proteins in micelles. Journal of Magnetic Resonance, Series B, 102(1), 120-125.
- Fernández, C., & Wüthrich, K. (2003). NMR of membrane proteins in micelles and bilayers. FEBS Letters, 555(1), 144-150.
- Lin, Y.-H., & Qi, J. (2019). Recent advances in drug loading and release of dialysis. Expert Opinion on Drug Delivery, 16(10), 1071-1084.
- Stetsenko, A. (2017).
- Current Protocols in Protein Science. (2001). Dialysis.
- Rucosky, K. A., et al. (2022).
- San Diego Mesa College. (2021). Biochem Lab Protein Dialysis Protocol F21.
- Creative Proteomics. (n.d.).
- Wallace, B. A. (2016). Circular dichroism spectroscopy of membrane proteins. CASSS.
- MedChemExpress. (n.d.). DDAO | Red Fluorescent Probe.
- ADVENT Chembio. (2024). Dr. Mohanty's Masterclass Ep. 15 | DDAO Decoded: The Surfactant Powering Precision Research. YouTube.
- Asano, H., et al. (2019). Relationship between relaxation time T 2 * and the AES/DDAO/nonionic...
- Zhang, Y., et al. (2019). Effect of LDAO on the kinetics of SPAAC.
- Royal Society of Chemistry. (2024).
- Macquarie University. (2021). Beginners guide to circular dichroism.
- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
- PubChem. (n.d.). N,N-Dimethylhexylamine.
- Ataman Kimya. (n.d.). N,N-DIMETHYLDECYLAMINE N-OXIDE.
- MedChemExpress. (n.d.). N,N-Dimethyldecylamine N-oxide (Decyldimethylamine oxide) | Biochemical Assay Reagent.
- Summerton, E., et al. (2018). The impact of N,N-dimethyldodecylamine N-oxide (DDAO) concentration on the crystallisation of sodium dodecyl sulfate (SDS) systems and the resulting changes to viscosity, crystal structure, shape and the kinetics of crystal growth. Journal of Colloid and Interface Science, 526, 253-262.
- Woolley, G. A. (2021). Beginners guide to circular dichroism.
- Kelly, S. M., & Price, N. C. (2000). The use of circular dichroism in the investigation of protein structure and function. Current Protein & Peptide Science, 1(4), 349-384.
- Szymańska, I. A., et al. (2021). Antiradical Properties of N-Oxide Surfactants—Two in One. Molecules, 26(16), 4955.
- Liguori, A., et al. (2020). Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N , N -Dimethylalkylamine Oxide Surfactant. Langmuir, 36(43), 12896-12905.
- Chemistry Stack Exchange. (2018). NMR: How the relaxation times T1 and T2 depend on the correlation time / amount of molecular tumbling.
- Bortolotti, A., et al. (2016). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Advances, 6(96), 93976-93984.
Sources
- 1. N,N-二甲基己胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Proton NMR T1, T2, and T1 rho relaxation studies of native and reconstituted sarcoplasmic reticulum and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis and properties of dodecyl trehaloside detergents for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-management.mq.edu.au [research-management.mq.edu.au]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. pure.rug.nl [pure.rug.nl]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylhexylamine-N-oxide Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethylhexylamine-N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Overview of the Synthesis
The conversion of a tertiary amine, such as N,N-Dimethylhexylamine, to its corresponding N-oxide is a fundamental and powerful transformation. This oxidation introduces a polar N-O dative bond, significantly altering the parent amine's physicochemical properties. The most common and environmentally benign method for this synthesis involves the oxidation of the tertiary amine with hydrogen peroxide (H₂O₂).[1][2] While straightforward in principle, the reaction is sensitive to several parameters that can drastically affect yield and purity.
This guide will address common challenges, including incomplete conversion, product decomposition, and purification difficulties.
Core Synthesis Workflow & Key Challenges
The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the oxidant.
Caption: General reaction scheme for N-oxide synthesis.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield or mostly unreacted starting material. What are the likely causes?
Answer: This is the most frequent challenge and can stem from several factors related to reagents, reaction conditions, or product stability.
-
Cause A: Inefficient Oxidant Activity
-
Explanation: Hydrogen peroxide is a cost-effective and clean oxidant, but its uncatalyzed reaction with tertiary amines can be sluggish.[1][3] The true oxidizing power often comes from a more potent species generated in situ.
-
Solution: The rate of oxidation can be dramatically increased by using carbon dioxide (or a bicarbonate salt like NH₄HCO₃) as a catalyst.[2][4] In an aqueous medium, CO₂ forms bicarbonate, which reacts with H₂O₂ to generate the peroxymonocarbonate ion (HCO₄⁻). This ion is a much stronger electrophilic oxidant than H₂O₂ itself, leading to rate enhancements of over 400-fold.[2][4]
-
Protocol Insight: Ensure your H₂O₂ solution is fresh. Older solutions may have disproportionated into water and oxygen, reducing the effective molar ratio of your oxidant.
-
-
Cause B: Inappropriate Reaction Temperature
-
Explanation: Temperature control is a delicate balance. While higher temperatures can increase reaction rates, N,N-Dimethylhexylamine-N-oxide, particularly if it has a β-hydrogen, is susceptible to thermal decomposition via Cope elimination at elevated temperatures (typically above 80-100°C).[1][5]
-
Solution: Maintain a moderate reaction temperature, typically between 50-65°C.[6] This range is generally sufficient to promote the oxidation without inducing significant product degradation. Monitor the reaction progress using a suitable technique (e.g., TLC, NMR) to avoid unnecessarily long heating times.
-
-
Cause C: Incorrect Stoichiometry or Solvent Choice
-
Explanation: While a slight excess of H₂O₂ is often used to drive the reaction to completion, a large excess can complicate purification.[3] The choice of solvent is also critical.
-
Solution: Start with a 1.1 to 1.5 molar equivalent of H₂O₂. The reaction is often performed in water or a protic solvent like isopropanol, which helps stabilize the polar N-oxide product.[6][7] Performing the synthesis without a solvent can lead to excessive foaming and poor mixing, especially during the addition of H₂O₂.[6]
-
| Parameter | Recommendation | Rationale |
| Oxidant | 30-50% H₂O₂ | Green, effective, water is the only byproduct.[1] |
| Catalyst | CO₂ (1 atm) or NaHCO₃ | Generates highly reactive peroxymonocarbonate.[2][4] |
| Temperature | 50-65°C | Balances reaction rate against thermal decomposition risk.[1][6] |
| Solvent | Water or Isopropanol | Stabilizes the polar product and facilitates mixing.[6] |
| Molar Ratio | 1.1-1.5 eq. H₂O₂ | Drives reaction to completion without excessive waste.[3] |
| Caption: Recommended starting conditions for synthesis. |
Issue 2: Product Purity and Purification Challenges
Question: I believe my reaction worked, but I'm struggling to isolate a pure product. What should I consider?
Answer: Purification is often complicated by the properties of the N-oxide and residual reagents.
-
Problem A: Removing Excess Hydrogen Peroxide
-
Explanation: N-oxides can form stable hydrogen bonds with H₂O₂, making it difficult to remove the excess oxidant by simple evaporation.[3] Residual H₂O₂ is a significant purity concern, as it can interfere with subsequent applications and assays.[1][3] Standard iodometric titration to detect H₂O₂ is unreliable due to the oxidative nature of the N-oxide itself.[1][3]
-
Solution: Excess H₂O₂ can be catalytically decomposed. A common method is the addition of a small amount of manganese dioxide (MnO₂) or by using activated carbon.[3] After decomposition (indicated by the cessation of gas evolution), the catalyst can be removed by filtration.
-
-
Problem B: Product is Highly Water-Soluble
-
Explanation: N,N-Dimethylhexylamine-N-oxide is an amphiphilic molecule with a highly polar head group, making it very soluble in water. Attempts to extract it from an aqueous reaction mixture with common organic solvents (e.g., ethyl acetate, dichloromethane) will likely fail.
-
Solution: The best method for isolation is to first remove the solvent in vacuo. The resulting crude product, which may be a viscous oil or a hygroscopic solid, can then be purified.[8] Trituration with a non-polar solvent like cold anhydrous diethyl ether can help precipitate the N-oxide while dissolving non-polar impurities.[9] For high purity, column chromatography on silica gel may be required, often using a polar eluent system such as Methanol/Dichloromethane.
-
Issue 3: Reaction Control and Safety
Question: The reaction seems to be very exothermic and difficult to control. How can I improve safety and reproducibility?
Answer: The oxidation of amines with hydrogen peroxide is exothermic and can lead to thermal runaways if not managed properly.
-
Explanation: The danger arises from the rapid, uncontrolled decomposition of H₂O₂ at elevated temperatures, which can be initiated by a vigorous amine oxidation.
-
Solution:
-
Slow, Controlled Addition: Add the hydrogen peroxide solution dropwise to the solution of the amine.[6] Never add the amine to the bulk H₂O₂.
-
Effective Cooling: Use an ice-water bath to maintain the target temperature during the H₂O₂ addition.[6]
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent the formation of localized hot spots.[6]
-
Safety Shield: Always perform reactions involving peroxides behind a safety shield.[9]
-
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Crude N,N-Dimethylhexylamine-N-oxide
Welcome to the technical support guide for the purification of N,N-Dimethylhexylamine-N-oxide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you achieve the highest purity for your compound.
N,N-Dimethylhexylamine-N-oxide is an aliphatic or tertiary amine oxide, a class of compounds widely used as surfactants, detergents, and foam stabilizers.[1][2] The synthesis, typically involving the oxidation of the parent tertiary amine (N,N-Dimethylhexylamine) with reagents like hydrogen peroxide or m-CPBA, often results in a crude product containing unreacted starting materials, residual oxidants, and various byproducts.[3][4] Effective purification is therefore critical to ensure the compound's performance and reproducibility in downstream applications.
Safety First: Essential Handling Precautions
Before beginning any purification protocol, it is imperative to handle all chemicals with appropriate safety measures.
-
Crude Material : The crude reaction mixture may contain unreacted N,N-Dimethylhexylamine, which is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5][6]
-
Oxidizing Agents : Residual hydrogen peroxide or peracids are strong oxidizers and potentially explosive. Ensure any residual peroxide is quenched before purification, for example, by treatment with sodium sulfite or catalase.[7][8]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated chemical fume hood. Wear safety goggles, a face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves.[9][10]
-
Thermal Stability : Amine oxides can undergo thermal decomposition, potentially releasing irritating vapors.[9][11] Avoid excessive heat during purification steps like solvent evaporation.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of N,N-Dimethylhexylamine-N-oxide in a direct question-and-answer format.
Question 1: My final product is a persistent oil or waxy solid that won't crystallize. What are my next steps?
Answer: This is a common issue, often caused by residual impurities (like the starting amine or solvent) that inhibit lattice formation.
-
Causality : The presence of even small amounts of the parent tertiary amine can act as a "eutectic impurity," significantly depressing the melting point and preventing crystallization. N,N-Dimethylhexylamine-N-oxide is also known to be hygroscopic, and absorbed water can prevent solidification.[4]
-
Recommended Actions :
-
Acid Wash : First, attempt to remove the basic starting amine. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute, weak acid like 1% citric acid solution. The basic N,N-dimethylhexylamine will be protonated and move to the aqueous layer, while the much less basic N-oxide product remains in the organic phase.
-
Drying : Ensure the product is rigorously dried. After solvent removal on a rotary evaporator, place the sample under high vacuum for several hours to remove residual water and solvent.
-
Chromatography : If the above steps fail, the product is likely contaminated with non-basic impurities. Silica gel column chromatography is the most effective next step for purifying oily or stubborn products (see Protocol 2).
-
Question 2: My NMR analysis shows a significant amount of unreacted N,N-Dimethylhexylamine. How can I remove it?
Answer: The most effective methods leverage the difference in basicity between the tertiary amine and the N-oxide.
-
Causality : N,N-Dimethylhexylamine is a typical tertiary amine and thus a relatively strong base. The corresponding N-oxide is a much weaker base (typical pKa values for similar compounds are around 4-5).[12] This difference allows for selective separation.
-
Recommended Actions :
-
Acid-Base Extraction : As detailed in the previous question, a dilute acid wash is highly effective. See Protocol 3 for a step-by-step guide.
-
Silica Gel Chromatography : This is also an excellent option. The starting amine is significantly less polar than the N-oxide. On a silica gel column, the amine will elute much faster than the highly polar N-oxide product. A gradient elution starting with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity (e.g., to 10-15% methanol in ethyl acetate) will provide excellent separation.
-
Question 3: My product has a yellow or brown discoloration, and I suspect decomposition. How can I prevent this?
Answer: Discoloration often indicates thermal decomposition or oxidation side reactions. Amine oxides can deoxygenate back to the tertiary amine or undergo Cope elimination to form an alkene and a hydroxylamine.[11]
-
Causality : Prolonged exposure to heat is the primary driver of decomposition.[13] The presence of trace metals from reagents or reaction vessels can also catalyze degradation pathways.
-
Recommended Actions :
-
Minimize Heat : When removing solvents via rotary evaporation, use a water bath temperature no higher than 40°C.
-
Avoid Distillation : While distillation is a common purification technique, it is generally not recommended for amine oxides unless performed under very high vacuum and at low temperatures due to their thermal instability.[13]
-
Use Activated Charcoal : If the color is due to minor, highly conjugated impurities, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[14]
-
Part 2: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method if the crude product is a solid. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[14]
Step-by-Step Methodology:
-
Solvent Selection : Test the solubility of a small amount of crude material in various solvents (see Table 1) to find one that dissolves the compound when hot but gives poor solubility when cold. Acetone or ethyl acetate are often good starting points. Solvent mixtures, like toluene/hexanes, can also be effective.[4]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling recrystallization solvent to just dissolve the solid completely.[14]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl.
-
Hot Filtration (Optional) : If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying : Dry the purified crystals under high vacuum. N,N-Dimethylhexylamine-N-oxide is hygroscopic, so drying and subsequent storage should be under anhydrous conditions.[4]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Acetone | Polar Aprotic | 56 | Good starting choice; dissolves many polar compounds when hot. |
| Ethyl Acetate | Mid-Polarity | 77 | Often effective for compounds with moderate polarity. |
| Toluene | Non-Polar | 111 | Has been used successfully for similar long-chain amine oxides.[4] |
| Isopropanol | Polar Protic | 82 | Can be a good solvent, but its protic nature may increase solubility.[15] |
| Hexanes/Heptane | Non-Polar | 69 / 98 | Typically used as an anti-solvent with a more polar solvent. |
Protocol 2: Purification by Column Chromatography
This method is ideal for oils or for separating impurities with polarities similar to the product.
Step-by-Step Methodology:
-
Stationary Phase Selection : Standard silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase Selection : N-oxides are very polar and require a polar eluent.[16] Use Thin Layer Chromatography (TLC) to find a solvent system that gives the product an Rf value of ~0.2-0.3. A good starting system is Dichloromethane (DCM) with a gradient of Methanol (MeOH) from 0% to 10%. Caution : Do not use basic mobile phases (e.g., containing ammonia) with high concentrations of methanol, as this can dissolve the silica gel.[16]
-
Column Packing : Pack the column with silica gel as a slurry in the initial, least polar solvent system.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the top of the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution : Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. The less polar starting amine will elute first, followed by the highly polar N-oxide.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C.
Protocol 3: Purification via Acid Wash
This liquid-liquid extraction technique is highly effective for removing the unreacted tertiary amine starting material.
Step-by-Step Methodology:
-
Dissolution : Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash : Add an equal volume of a dilute, weak acid solution (e.g., 1% aqueous citric acid or very dilute HCl, ~0.1 M). Stopper the funnel and shake vigorously, venting frequently.
-
Separation : Allow the layers to separate. The protonated N,N-dimethylhexylamine impurity will be in the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer. Drain and discard the aqueous layer.
-
Repeat : Repeat the wash step one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the most common impurities in a crude N,N-Dimethylhexylamine-N-oxide synthesis?
-
A: The primary impurities are typically:
-
Unreacted N,N-Dimethylhexylamine : The starting tertiary amine.
-
Excess Oxidizing Agent : Such as hydrogen peroxide.
-
Decomposition Products : Including 1-dodecene and N,N-dimethylhydroxylamine from Cope elimination, or the starting amine from deoxygenation.[11]
-
Solvent : Residual solvent from the reaction (e.g., isopropanol).[15]
-
-
-
Q: What analytical techniques are best for assessing the purity of the final product?
-
A: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation and can quantify impurities if an internal standard is used. Protons on the carbons adjacent to the N-oxide group will show a characteristic downfield shift compared to the parent amine.[17]
-
LC-MS : Excellent for confirming the molecular weight (M+H⁺) and assessing purity.
-
HPLC with UV or ELSD detection : A powerful tool for quantifying purity.
-
-
-
Q: Can I purify N,N-Dimethylhexylamine-N-oxide by distillation?
-
A: It is generally not recommended. Amine oxides are known to be thermally labile and can decompose upon heating.[13] If distillation is attempted, it must be performed under high vacuum and at the lowest possible temperature to minimize the risk of decomposition.[11][13] Recrystallization or chromatography are safer and often more effective methods.
-
-
Q: How should I store the purified N,N-Dimethylhexylamine-N-oxide?
Part 4: Visualization & Data Summary
Table 2: Common Impurities and Recommended Removal Strategies
| Impurity | Chemical Nature | Recommended Purification Strategy |
| N,N-Dimethylhexylamine | Basic, Less Polar | Acid Wash (Protocol 3) or Column Chromatography (Protocol 2) |
| Hydrogen Peroxide | Oxidizer, Polar | Aqueous workup with a reducing agent (e.g., Na₂SO₃) |
| 1-Dodecene | Non-polar, Neutral | Column Chromatography (elutes very quickly) or evaporation under vacuum |
| Water | Polar, Neutral | Anhydrous drying (Na₂SO₄), high vacuum, azeotropic distillation |
Diagram 1: Decision Workflow for Purification Strategy
This diagram provides a logical path to selecting the appropriate purification method based on the physical state of your crude product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. CN110088064B - Preparation of amine oxides by oxidation of tertiary amines - Google Patents [patents.google.com]
- 8. WO2018115443A1 - Production of an amine oxide by oxidation of a tertiary amine - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Thermal decomposition of dimethyllaurylamine oxide | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. US3332999A - Process for preparation of amine oxides - Google Patents [patents.google.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N,N-DIMETHYLHEXYLAMINE-N-OXIDE | 34418-88-7 [amp.chemicalbook.com]
Technical Support Center: Minimizing Foaming with N,N-Dimethylhexylamine-N-oxide Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethylhexylamine-N-oxide. This guide provides in-depth troubleshooting advice and practical solutions to a common challenge encountered during experimentation: foaming. Our goal is to equip you with the scientific understanding and procedural knowledge to effectively manage and minimize foam formation in your N,N-Dimethylhexylamine-N-oxide solutions.
Introduction to N,N-Dimethylhexylamine-N-oxide and Foaming
N,N-Dimethylhexylamine-N-oxide is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature makes it a surface-active agent, or surfactant, which is highly effective at reducing the surface tension of liquids. While this property is beneficial for many applications, it also contributes to the formation of stable foam—a dispersion of gas in a liquid.
Foaming occurs when air is incorporated into the solution through agitation, sparging, or rapid temperature changes, and the surfactant molecules arrange themselves at the air-liquid interface, creating a stable film that entraps the air. In a laboratory setting, excessive foaming can lead to volume inaccuracies, impede observation, and potentially compromise experimental results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about foaming with N,N-Dimethylhexylamine-N-oxide solutions:
Q1: Why is my N,N-Dimethylhexylamine-N-oxide solution foaming so much?
A1: N,N-Dimethylhexylamine-N-oxide is a surfactant, and its primary function is to reduce surface tension, which naturally facilitates foam formation. The intensity of foaming can be influenced by several factors including the concentration of the surfactant, the temperature of the solution, the pH, and the degree of agitation.
Q2: Can I do anything to quickly reduce the foam in my flask?
A2: Yes. If you are using a rotary evaporator, you can slowly and carefully open and close the stopcock to release the vacuum, which can help break the foam.[1][2] For other applications, gently swirling the flask instead of shaking it vigorously can minimize air incorporation. Using a larger flask than the working volume can also help contain the foam.[1][2]
Q3: Will heating or cooling the solution help reduce foaming?
A3: Generally, increasing the temperature of a surfactant solution will decrease foam stability. However, rapid heating can cause bumping and initial outgassing that may increase foaming. A slow and controlled increase in temperature is more likely to be effective.
Q4: Are there any chemical additives that can prevent foam?
A4: Yes, anti-foaming agents (also known as defoamers) can be added in small quantities to prevent or break foam. These are typically inert chemicals with low surface tension. Common types include silicone-based and oil-based agents.
Q5: How do I choose the right anti-foaming agent?
A5: The selection of an anti-foaming agent depends on the specific requirements of your experiment. Key considerations include the agent's compatibility with your solution and its potential to interfere with downstream applications. It's crucial that the anti-foaming agent is insoluble enough to remain as fine droplets but compatible enough to disperse effectively.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying the cause of foaming and implementing effective solutions.
Understanding the Critical Micelle Concentration (CMC)
| Amine Oxide Surfactant | Chain Length | CMC (in water) |
| n-Dodecyl-N,N-Dimethylamine-N-Oxide | C12 | ~1-2 mM[6] |
| N,N-dimethyl tetradecylamine N-oxide | C14 | ~0.14 mM (in 0.1M NaCl)[6] |
Note: This table is for illustrative purposes to show the effect of chain length on CMC. The CMC of N,N-Dimethylhexylamine-N-oxide (C6) will be significantly higher.
Causality: Working with concentrations significantly above the CMC may lead to more persistent foam. If your protocol allows, consider reducing the concentration of N,N-Dimethylhexylamine-N-oxide.
The Role of pH
Amine oxides are pH-sensitive. At a neutral or high pH, they are non-ionic and are excellent foam producers. At a lower, acidic pH, they become protonated and behave as cationic surfactants. This change in their ionic character can alter their foaming properties.
Experimental Insight: If your experimental conditions permit, adjusting the pH of the solution may help in controlling foam. A slight decrease in pH could potentially reduce foam stability. However, the effect of pH on foaming can be complex and should be evaluated on a case-by-case basis.
Troubleshooting Workflow
The following diagram outlines a step-by-step approach to troubleshooting foaming issues.
Caption: A troubleshooting workflow for addressing foaming issues.
Experimental Protocols
Protocol 1: Minimizing Foam During Solution Preparation and Handling
This protocol provides best practices for preparing and handling N,N-Dimethylhexylamine-N-oxide solutions to minimize foam generation from the outset.
Materials:
-
N,N-Dimethylhexylamine-N-oxide
-
Solvent (e.g., deionized water, buffer)
-
Appropriately sized beaker or flask (at least double the final volume)
-
Magnetic stirrer and stir bar (or overhead stirrer with a low-shear impeller)
Procedure:
-
Vessel Selection: Choose a vessel that is large enough to comfortably contain the final volume of your solution, ideally with at least 50% headspace to accommodate any foam that does form.[1][2]
-
Initial Dissolution: Add the solvent to the vessel first.
-
Controlled Agitation: Begin stirring the solvent at a low speed to create a gentle vortex.
-
Avoid High Shear: If using an overhead stirrer, select an impeller designed for low shear mixing. High-speed homogenization or vigorous shaking should be avoided.
-
Degassing (Optional): If your application is sensitive to dissolved gases, you can degas the solvent before adding the surfactant. This can reduce the amount of gas available to form foam.
-
Temperature Control: Prepare the solution at a controlled temperature. Avoid sudden temperature changes that can alter the solubility and foaming properties of the surfactant.
Protocol 2: Selection and Use of an Anti-foaming Agent
This protocol outlines a general procedure for selecting and testing an anti-foaming agent for your N,N-Dimethylhexylamine-N-oxide solution.
Materials:
-
Foaming N,N-Dimethylhexylamine-N-oxide solution
-
A selection of anti-foaming agents (e.g., silicone-based, fatty alcohol-based)
-
Micropipette
-
Graduated cylinders or other suitable vessels for testing
Procedure:
-
Candidate Selection: Based on the chemistry of your system, select a few candidate anti-foaming agents. For aqueous systems, silicone-based emulsions or polyglycol-based defoamers are often a good starting point.
-
Initial Screening:
-
In a small, graduated cylinder, generate a known volume of foam with your N,N-Dimethylhexylamine-N-oxide solution by gentle, standardized agitation.
-
Record the initial foam volume.
-
Add a very small, measured amount of the anti-foaming agent (e.g., 1-10 µL to 10 mL of solution).
-
Observe the effect on the foam. A good anti-foaming agent will cause the foam to collapse rapidly.
-
Record the time it takes for the foam to dissipate.
-
-
Compatibility Check: After the foam has collapsed, visually inspect the solution. The anti-foaming agent should disperse without causing cloudiness or precipitation.
-
Dose Optimization: Repeat the screening process with varying concentrations of the most effective anti-foaming agent to determine the minimum amount required for effective foam control.
-
Downstream Impact Assessment: Before implementing the use of an anti-foaming agent in your main experiment, it is crucial to perform a small-scale test to ensure it does not interfere with your analysis or product performance.
Mechanism of Action of Anti-foaming Agents:
Caption: The mechanism of action of an anti-foaming agent.
References
-
How to Minimize Bumping and Foaming. (2017, June 26). Laboratory Supply Network. [Link]
-
How to Deal with Solvent Bumping and Foaming During Lab Evaporation. (2017, April 20). Lab Manager. [Link]
-
Medicated Foams and Film Forming Dosage Forms as Tools to Improve the Thermodynamic Activity of Drugs to be Administered Through the Skin. (n.d.). National Institutes of Health. [Link]
-
Key Considerations for Selecting an Antifoam/Defoamer. (2021, March 29). Applied Material Solutions. [Link]
-
Chapter 20: Foams. (2020, November 17). The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. [Link]
Sources
- 1. labsup.net [labsup.net]
- 2. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 3. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 4. Medicated Foams and Film Forming Dosage Forms as Tools to Improve the Thermodynamic Activity of Drugs to be Administered Through the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. Anatrace.com [anatrace.com]
Validation & Comparative
A Senior Application Scientist's Guide to Detergent Selection: N,N-Dimethylamine-N-oxide vs. CHAPS for Membrane Protein Extraction
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical first step in membrane protein analysis: extraction. The solubilization of integral membrane proteins from their native lipid bilayer is a formidable challenge, requiring the delicate disruption of the membrane while preserving the protein's structural and functional integrity.[1][2] The choice of detergent is paramount to this process, acting as the primary tool to transition a protein from its hydrophobic environment into an aqueous solution.[3]
This guide provides an in-depth, objective comparison of two widely utilized detergents: N,N-Dimethyldodecylamine-N-oxide (LDAO), a representative amine oxide, and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). We will move beyond simple catalog descriptions to explore the causal biochemistry behind their mechanisms, present supporting experimental data, and provide actionable protocols to empower your research.
A Note on Nomenclature: The topic specifies N,N-Dimethylhexylamine-N-oxide. However, in the context of membrane protein biochemistry, the C12 alkyl chain version, N,N-Dimethyldodecylamine-N-oxide (LDAO), is far more prevalent and extensively characterized. To provide a meaningful and data-supported comparison, this guide will focus on LDAO as the representative amine-N-oxide detergent, a compound often referred to simply as DDAO in literature. We will refer to it as LDAO to maintain clarity.
Pillar 1: Understanding the Contenders - Physicochemical Profiles
The efficacy of a detergent is dictated by its molecular architecture and behavior in solution. Let's dissect our two molecules of interest.
CHAPS: The Gentle Zwitterionic Workhorse
CHAPS is a non-denaturing, zwitterionic detergent prized for its gentle action.[4][5] Its structure is a hybrid, featuring a rigid, hydrophobic steroid backbone derived from cholic acid and a polar, zwitterionic sulfobetaine headgroup.[6] This unique combination allows it to effectively break protein-lipid and protein-protein interactions without typically inducing denaturation.[5][7]
Caption: Chemical structure of CHAPS.
Its defining characteristic is its zwitterionic nature, possessing both a positive and a negative charge on its headgroup, resulting in a net neutral charge over a broad pH range (pH 2-12).[4][8] This makes CHAPS exceptionally useful for applications sensitive to charge, such as isoelectric focusing (IEF) and ion-exchange chromatography.[4]
LDAO: The Compact Amine Oxide
N,N-Dimethyldodecylamine-N-oxide (LDAO) is an amphoteric surfactant with a simple structure: a C12 hydrophobic tail and a polar N-oxide headgroup.[9] The charge of this headgroup is pH-dependent; it is cationic at low pH and becomes nonionic at neutral to high pH.[9][10] LDAO is considered a mild detergent, but its behavior is distinct from CHAPS, primarily due to the smaller, more compact micelles it forms.[10]
Caption: Chemical structure of LDAO.
This property of forming small micelles can be a significant advantage in structural biology, particularly for X-ray crystallography, as it may facilitate tighter packing within the crystal lattice and lead to better diffraction.[10][11] However, these smaller micelles can sometimes offer a less protective environment for the protein, potentially leading to destabilization for a subset of sensitive membrane proteins.[10]
Pillar 2: Head-to-Head Performance - A Data-Driven Comparison
The theoretical properties of detergents only become meaningful when translated into experimental performance. The optimal choice is always protein-dependent, but a comparative analysis reveals general trends that can guide your initial screening.[1][12]
Quantitative Physicochemical Properties
The behavior of a detergent in solution is governed by key parameters like the Critical Micelle Concentration (CMC)—the concentration at which micelles form—and the size of those micelles.[13]
| Property | CHAPS | LDAO (DDAO) | Significance for Researchers |
| Detergent Class | Zwitterionic[4][14] | Zwitterionic / Amphoteric[9][15] | CHAPS is net-neutral over a wide pH range. LDAO's headgroup charge is pH-dependent. |
| Molecular Weight | 614.9 g/mol [8] | 229.4 g/mol | Affects w/v percentage calculations and detergent-protein ratios. |
| CMC | 6 - 10 mM[4][5][6] | ~1-2 mM[15] | High CMC (CHAPS): Easier to remove by dialysis or dilution. Low CMC (LDAO): Economical at working concentrations, but harder to remove. |
| Aggregation Number | 4 - 14[6][16] | ~75 | The number of monomers per micelle. LDAO forms significantly larger aggregates. |
| Micellar Weight | ~6,150 Da[5][7] | ~17,200 Da | Small Micelle (CHAPS): Less likely to interfere with protein-protein interactions. Larger Micelle (LDAO): Can sometimes offer more stability but may also mask interaction sites. |
Qualitative Performance Metrics
| Metric | CHAPS | LDAO (DDAO) | Causality and Experimental Insight |
| Solubilization Power | Moderate to Good | Moderate to Good | Both are effective, but efficiency is target-specific. In one study, LDAO was less effective for a specific E. coli protein than other detergents. The choice often requires empirical screening. |
| Preservation of Activity | Generally Excellent | Good, but can be destabilizing | CHAPS is renowned for maintaining protein conformation and is ideal for Co-IP and functional assays.[6] LDAO's smaller micelles can sometimes lead to protein unfolding or destabilization.[9][10] |
| Downstream Compatibility | 2D-PAGE/IEF: Excellent.[6][7]Co-IP: Excellent.[6]Crystallography: Used, but less common as a primary detergent.[17] | Crystallography: Excellent, small micelles can improve crystal packing.[10][11]Cryo-EM: Good.Functional Assays: Requires validation. | The best choice is dictated by the final application. CHAPS excels in analytical techniques where charge neutrality is key, while LDAO is a strong candidate for structural biology. |
| Removability | Easy | Difficult | The high CMC of CHAPS allows it to be easily removed by dialysis, a critical step for reconstitution or detergent exchange protocols.[5][7][18] |
Pillar 3: In the Lab - Protocols and Decision Making
This section translates the comparative data into practical, actionable steps for your laboratory work.
Workflow for Detergent Selection and Protein Extraction
The journey from a cell pellet to a purified membrane protein involves several key stages. The choice of detergent is a critical decision point early in this process.
Caption: General workflow for membrane protein extraction.
Decision-Making Guide: Which Detergent to Choose?
Use this logic tree to guide your initial detergent choice. Remember, this is a starting point for empirical optimization.
Caption: Logic chart for initial detergent selection.
Protocol 1: Membrane Protein Solubilization with CHAPS
This protocol is a self-validating starting point. The optimal concentration and ratios must be determined empirically for each specific protein.
-
Prepare CHAPS Solubilization Buffer:
-
Components: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% (v/v) Glycerol.
-
Detergent: Add CHAPS from a 10% (w/v) stock solution to a final concentration of 1.0% (w/v) . This is a robust starting point above the CMC.[6][7]
-
Additives: Immediately before use, add a protease inhibitor cocktail and 1 mM DTT.
-
-
Determine Protein Concentration:
-
Quantify the total protein concentration of your isolated membrane preparation (e.g., via BCA or Bradford assay).
-
-
Solubilization:
-
Resuspend the membrane pellet in the CHAPS Solubilization Buffer.
-
Aim for a starting detergent-to-protein ratio between 2:1 and 4:1 (w/w) .[8][19] Adjust the buffer volume to achieve a final total protein concentration of 5-10 mg/mL.
-
Incubate for 1 hour at 4°C with gentle, end-over-end rotation. Avoid vigorous vortexing, which can cause denaturation.
-
-
Clarification:
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated protein.
-
-
Collection and Analysis:
-
Carefully collect the supernatant, which contains your solubilized membrane protein in CHAPS micelles.
-
Analyze a small aliquot by SDS-PAGE and Western blot to confirm successful extraction of your target protein.
-
Protocol 2: Membrane Protein Solubilization with LDAO
The workflow is similar, but the concentrations are adjusted to account for LDAO's different properties.
-
Prepare LDAO Solubilization Buffer:
-
Components: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5% (v/v) Glycerol.
-
Detergent: Add LDAO from a 10% (w/v) stock solution to a final concentration of 1.0% (w/v) .
-
Additives: Immediately before use, add a protease inhibitor cocktail.
-
-
Determine Protein Concentration:
-
Quantify the total protein concentration of your isolated membrane preparation.
-
-
Solubilization:
-
Resuspend the membrane pellet in the LDAO Solubilization Buffer.
-
Aim for a starting detergent-to-protein ratio between 2:1 and 4:1 (w/w) .
-
Incubate for 1 hour at 4°C with gentle, end-over-end rotation.
-
-
Clarification:
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C.
-
-
Collection and Analysis:
-
Collect the supernatant containing the solubilized protein.
-
Analyze by SDS-PAGE and Western blot to validate extraction efficiency.
-
Conclusion: An Empirical Science
The choice between LDAO and CHAPS is not a matter of one being definitively "better" than the other; it is a matter of selecting the right tool for the specific job.
-
Choose CHAPS as your initial detergent when the primary goal is to preserve protein-protein interactions, maintain enzymatic function, or for applications like 2D electrophoresis where charge neutrality is critical.[6] Its gentleness and ease of removal make it a reliable choice for functional studies.[5][7]
-
Choose LDAO as a strong first candidate for structural biology pursuits.[11] Its ability to form small, compact micelles can be highly advantageous for crystallization and may offer unique solubilization properties for certain classes of proteins like transporters.[10][11]
Ultimately, the most robust scientific approach for a novel membrane protein is to perform a detergent screen. Testing CHAPS, LDAO, and other common detergents like DDM and OG in parallel is the most effective strategy to identify the optimal conditions that maximize yield while preserving the stability and integrity of your protein of interest.[12] This guide provides the foundational knowledge and validated starting points to begin that critical process.
References
-
BioCrick. (n.d.). CHAPS | CAS:75621-03-3. Retrieved from [Link]
-
Wikipedia. (2023). CHAPS (detergent). Retrieved from [Link]
-
Vinković, V., & Vrielink, A. (2016). Detergents in Membrane Protein Purification and Crystallisation. In Methods in Molecular Biology (pp. 23-41). Humana Press. Retrieved from [Link]
-
Protocol Place. (n.d.). Protocol: Detergent Selection and Optimization for Membrane Protein Purification. Retrieved from [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(9), 274. Retrieved from [Link]
-
Lu, Y., & Chakrabartty, A. (2007). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Proteome Science, 5, 10. Retrieved from [Link]
-
G-Biosciences. (2018). Detergent Screening For Membrane Protein Extraction: What To Choose? Retrieved from [Link]
-
Gellman, S. H., et al. (2011). Tripod Amphiphiles for Membrane Protein Manipulation. Biochemistry, 50(10), 1603–1605. Retrieved from [Link]
-
Garcia-Linares, S., et al. (2019). Membrane Protein Stabilization Strategies for Structural and Functional Studies. International Journal of Molecular Sciences, 20(19), 4783. Retrieved from [Link]
-
ResearchGate. (n.d.). The performances of CHAPS, DDM, SDC, LDAO, and OG for membrane protein lysis and extraction. Retrieved from [Link]
-
Rabilloud, T. (1998). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. Retrieved from [Link]
-
Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]
-
Pozsonyi, J. L., et al. (2022). The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Biomacromolecules, 23(5), 2214-2224. Retrieved from [Link]
-
Brown, W. M., et al. (2013). Concentration Dependent Asymmetric Synergy in SDS–DDAO Mixed Surfactant Micelles. Langmuir, 29(37), 11556-11565. Retrieved from [Link]
-
Guan, L., & Dong, M. (2018). Stabilization and structure determination of integral membrane proteins by termini restraining. Nature Protocols, 13(6), 1333–1359. Retrieved from [Link]
-
Sonoda, M. T., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific Reports, 9, 10332. Retrieved from [Link]
Sources
- 1. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization and structure determination of integral membrane proteins by termini restraining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. apexbt.com [apexbt.com]
- 5. CHAPS FOR BIOCHEMISTRY | Ennore India Chemicals [ennoreindiachemicals.com]
- 6. agscientific.com [agscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CHAPS | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane Protein Stabilization Strategies for Structural and Functional Studies [mdpi.com]
- 11. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of detergent selection: Are you choosing the right detergent for your membrane protein? [xray.cz]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 15. Concentration Dependent Asymmetric Synergy in SDS–DDAO Mixed Surfactant Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Tripod Amphiphiles for Membrane Protein Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to N,N-Dimethylhexylamine-N-oxide and Other Non-ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and pharmaceutical research, the selection of an appropriate surfactant is a critical decision that can profoundly impact experimental outcomes. Non-ionic surfactants, prized for their mild nature and ability to preserve protein structure, are indispensable tools for a myriad of applications, from the solubilization of membrane proteins to the formulation of therapeutic drugs.[1] This guide provides an in-depth, objective comparison of N,N-Dimethylhexylamine-N-oxide (DDAO) with other commonly employed non-ionic surfactants, namely Triton X-100, Tween 20, Octyl Glucoside, and Pluronics. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions tailored to their specific research needs.
Understanding the Contenders: A Physicochemical Overview
The efficacy of a surfactant is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles, and the aggregation number, the number of monomers per micelle, are fundamental parameters that dictate a surfactant's behavior and utility.[2]
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| N,N-Dimethylhexylamine-N-oxide (DDAO) | CH₃(CH₂)₅N(CH₃)₂O | 145.24 | ~110-130 | Not widely reported |
| Triton X-100 | C₁₄H₂₂(C₂H₄O)n (n≈9.5) | ~625 | 0.2-0.9[3] | 100-155[4] |
| Tween 20 | C₅₈H₁₁₄O₂₆ | ~1228 | ~0.06 | ~60-70 |
| Octyl Glucoside | C₁₄H₂₈O₆ | 292.37 | 20-25 | 27-100 |
| Pluronic F-127 | (C₂H₄O)₁₀₆(C₃H₆O)₇₀(C₂H₄O)₁₀₆ | ~12600 | ~0.005-0.7 | Varies with temp. |
Note: CMC and aggregation numbers can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Performance in Action: A Comparative Analysis
The choice of a non-ionic surfactant is often dictated by the specific application. Here, we delve into a comparative analysis of DDAO and its counterparts in two critical areas: membrane protein solubilization and drug formulation.
Membrane Protein Solubilization and Stabilization
The extraction of integral membrane proteins from their native lipid bilayer is a notoriously challenging yet crucial step in their structural and functional characterization. The ideal surfactant must effectively disrupt the membrane while preserving the protein's native conformation and activity.
DDAO has emerged as a promising surfactant for membrane protein research due to its mild nature and ability to maintain the chemical integrity of sensitive molecules.[5] Its zwitterionic character at physiological pH allows for effective solubilization without introducing a net charge, which can be advantageous in downstream applications. While direct comparative studies are limited, its utility in solubilizing and stabilizing membrane proteins for structural studies is well-documented.
Triton X-100 is a widely used and cost-effective non-ionic detergent for membrane protein solubilization.[4] However, its harsher nature compared to other non-ionic surfactants can sometimes lead to protein denaturation.[6] Furthermore, its aromatic ring interferes with UV-spectroscopic protein quantification at 280 nm. A "dual-detergent" strategy, using Triton X-100 for initial solubilization followed by exchange to a milder detergent, has been proposed as a cost-effective approach.
Octyl Glucoside is another popular choice for membrane protein studies, particularly for its high CMC, which facilitates its removal by dialysis.[4] It is considered a mild detergent and is often used for the reconstitution of membrane proteins into liposomes. Comparative studies have shown that the choice between Triton X-100 and Octyl Glucoside can be protein-dependent, with each showing superiority for different membrane protein complexes.[7]
Tween 20 , while a gentle surfactant, is generally less effective for the initial solubilization of integral membrane proteins from the lipid bilayer compared to Triton X-100 or Octyl Glucoside. It is more commonly used in washing buffers to reduce non-specific binding in immunoassays and to prevent protein aggregation in solution.
Pluronics , with their unique triblock copolymer structure, are generally not the first choice for membrane protein extraction. Their primary applications lie in drug delivery and cell culture.
Experimental Data Snapshot: A Hypothetical Comparison
To illustrate a direct comparison, the following table presents hypothetical data from an experiment evaluating the efficiency of different surfactants in solubilizing a target membrane protein.
| Surfactant | Protein Yield (mg/g of membrane) | Specific Activity (% of native) |
| DDAO | 1.8 | 95 |
| Triton X-100 | 2.5 | 70 |
| Octyl Glucoside | 1.5 | 90 |
| Tween 20 | 0.8 | 85 |
This data is illustrative and the optimal surfactant will vary depending on the specific membrane protein and experimental conditions.
Drug Solubilization and Formulation
The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant challenge in drug development. Non-ionic surfactants are widely employed to enhance the solubility and bioavailability of these compounds.[1][8][9]
DDAO has demonstrated superior performance in solubilizing certain drugs compared to other non-ionic surfactants.[10] Its ability to provide effective solubilization without ionic interference makes it a valuable excipient for sensitive drug formulations.[5] Furthermore, DDAO produces moderate and stable foam, which can be advantageous in certain liquid formulations.[5]
Tween 20 and other polysorbates are extensively used in pharmaceutical formulations as solubilizing and emulsifying agents.[2][11] They are generally considered safe and are well-tolerated. Their effectiveness in solubilizing a wide range of hydrophobic drugs is well-established.
Triton X-100 , while an effective solubilizing agent, is less commonly used in final drug formulations for human use due to potential toxicity concerns compared to polysorbates and Pluronics.
Octyl Glucoside , due to its high CMC, is less suitable for formulations where dilution in the body could lead to micelle dissociation and drug precipitation.
Pluronics , particularly Pluronic F-127, are widely investigated for their potential in drug delivery systems.[12][13] Their ability to form temperature-responsive gels and their low toxicity make them attractive for a variety of applications, including topical and injectable formulations.
Experimental Methodologies: A Practical Guide
To facilitate the rational selection of a non-ionic surfactant, this section provides detailed protocols for key experiments.
Protocol 1: Comparative Solubilization of Membrane Proteins
This protocol outlines a systematic approach to compare the efficiency of different non-ionic surfactants in extracting a target membrane protein.
Caption: Workflow for comparing membrane protein solubilization efficiency.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet to remove cytosolic contaminants.[14]
-
-
Surfactant Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., Tris-HCl, NaCl, glycerol).
-
Aliquot the membrane suspension into separate tubes for each surfactant to be tested.
-
Add the respective non-ionic surfactant (DDAO, Triton X-100, Tween 20, Octyl Glucoside) to a final concentration above its CMC (typically 1-2% w/v).
-
Incubate the samples with gentle agitation for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C).
-
Pellet the insoluble material by ultracentrifugation.
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Determine the protein concentration of each supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze the solubilized proteins by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the yield and purity.
-
If the protein has a measurable activity (e.g., enzymatic activity, ligand binding), perform an activity assay to assess the preservation of its functional state.
-
Protocol 2: Assessing Protein Stability using Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and to monitor changes in its conformation upon interaction with surfactants.[15][16]
Caption: Workflow for assessing protein stability by Circular Dichroism.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable CD buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare stock solutions of each non-ionic surfactant in the same buffer.
-
Prepare a series of samples containing a fixed concentration of the protein and varying concentrations of each surfactant (both below and above the CMC).
-
Allow the samples to equilibrate for a specific time before measurement.
-
-
CD Measurement:
-
Set up the CD spectrometer according to the manufacturer's instructions.
-
For each surfactant concentration, acquire a baseline spectrum of the buffer containing the surfactant.
-
Acquire the CD spectrum of the corresponding protein-surfactant sample in the far-UV region (e.g., 190-260 nm).[16]
-
Subtract the baseline spectrum from the sample spectrum to obtain the CD spectrum of the protein.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).
-
Compare the CD spectra of the protein in the presence and absence of each surfactant. Significant changes in the spectral shape and intensity indicate conformational changes.
-
Use deconvolution algorithms to estimate the secondary structure content (α-helix, β-sheet, etc.) of the protein under each condition.
-
Mechanistic Insights: How Non-ionic Surfactants Interact with Proteins
The interaction between non-ionic surfactants and proteins is a complex phenomenon driven primarily by hydrophobic interactions.[17] Below their CMC, surfactant monomers can bind to hydrophobic patches on the protein surface. Above the CMC, protein-surfactant complexes can form, where the hydrophobic domains of the protein are shielded from the aqueous environment by the surfactant micelles.[18]
DDAO , with its amine oxide headgroup, is capable of forming hydrogen bonds with protein residues, which may contribute to its stabilizing effect. The mechanism of protein stabilization by amine oxides is thought to involve a combination of preferential hydration and direct interaction with the protein surface, effectively creating a stabilizing hydration shell.[19][20][21]
Triton X-100 and Tween 20 , with their polyoxyethylene headgroups, also interact with proteins through hydrophobic and hydrogen bonding interactions. The longer polyoxyethylene chains of Tween 20 can provide a greater steric hindrance, which may contribute to its effectiveness in preventing protein aggregation.
Octyl Glucoside , with its carbohydrate headgroup, is considered a very mild surfactant. The bulky and hydrophilic glucose headgroup is thought to minimize disruptive interactions with the protein's secondary and tertiary structure.
Conclusion: Selecting the Right Tool for the Job
The choice of a non-ionic surfactant is a critical parameter in a wide range of research and development applications. There is no single "best" surfactant; the optimal choice depends on a careful consideration of the specific requirements of the experiment.
-
For membrane protein solubilization , DDAO and Octyl Glucoside are often preferred for their mildness and ability to preserve protein function. Triton X-100 remains a viable, cost-effective option, particularly when followed by detergent exchange.
-
For drug formulation , DDAO shows promise for its high solubilization capacity and compatibility with sensitive APIs. Polysorbates (Tween series) and Pluronics are well-established and widely used excipients with a long history of safe use.
It is imperative for researchers to empirically test a panel of surfactants to identify the most suitable candidate for their specific protein or drug molecule. The protocols and comparative data presented in this guide provide a framework for making a rational and evidence-based selection, ultimately contributing to the success of their research endeavors.
References
-
Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023). MDPI. Retrieved from [Link]
- The effects of Triton X-100 and n-octyl beta-D-glucopyranoside on energy transfer in photosynthetic membranes. (1984). Biochemical Journal.
- Using circular dichroism spectra to estimate protein secondary structure. (2006).
- Low level detection of nonionic surfactants of pharmaceutical interest. (2012). RSC Publishing.
- Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. (2017).
-
Critical micelle concentration values of F127 at different temperatures. ResearchGate. Retrieved from [Link]
- The effects of Triton X-100 and n-octyl beta-D-glucopyranoside on energy transfer in photosynthetic membranes. (1984). Portland Press.
-
Solubility of LIDOCAINE in ionic, nonionic and zwitterionic surfactants. ResearchGate. Retrieved from [Link]
- Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. (2021). PubMed Central.
- Micellar size and phase behavior in n-octyl-β-d-thioglucoside/Triton X-100 mixtures. (2012). Fluid Phase Equilibria.
-
17055 PDFs | Review articles in NONIONIC SURFACTANTS. ResearchGate. Retrieved from [Link]
- Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evalu
- Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2023). Analytical Chemistry.
-
A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. ResearchGate. Retrieved from [Link]
-
(PDF) Tools and methods for circular dichroism spectroscopy of proteins: A tutorial review. ResearchGate. Retrieved from [Link]
- Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. (2017). PubMed.
- A recent overview of surfactant–drug interactions and their importance. (2023). PubMed Central.
- Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. (2022). bioRxiv.
-
Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021). YouTube. Retrieved from [Link]
- A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. (1998). PubMed.
- AGGREGATION OF PLURONIC F127 AND POLYDIMETHYLSILOXANE-GRAFT-POLYETHER BLOCK COPOLYMERS IN WATER AND MICROSTRUCTURE OF AGGREG
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2022). PubMed Central.
- An Overview of the Top Ten Detergents Used for Membrane Protein Crystalliz
-
Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. ResearchGate. Retrieved from [Link]
- Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein. (2021). RSC Publishing.
-
Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. ResearchGate. Retrieved from [Link]
- Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Prepar
- Protection mechanism of N,N-dimethylformamide on stability of few-layer black phosphorus. (2023). Frontiers.
- Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). SciSpace.
- Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). (2017). PubMed Central.
-
Critical micelle concentration of Pluronics and their amine derivatives. ResearchGate. Retrieved from [Link]
-
Dr. Mohanty's Masterclass Ep. 15 | DDAO Decoded: The Surfactant Powering Precision Research. (2024). YouTube. Retrieved from [Link]
- Comparative Membrane Extraction Methods for Identifying Membrane Proteome of SW900 Squamous Lung Cancer Cell Line. (2014). ThaiScience.
-
How to study proteins by circular dichroism. Semantic Scholar. Retrieved from [Link]
- Comparative Study of Triton X-100 and DMSO in Protein Solubilization. (2024).
-
DDAO Surfactant in Pharma | Mohanty Masterclass. (2024). Advent Chembio. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Low level detection of nonionic surfactants of pharmaceutical interest - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N,N-Dimethyldodecylamine N-oxide (DDAO) and Triton X-100 for Life Science Research
A Senior Application Scientist's Guide to Selecting the Optimal Detergent for Your Experimental Needs
For researchers, scientists, and drug development professionals, the choice of detergent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an in-depth, objective comparison of two widely used non-ionic/zwitterionic surfactants: N,N-Dimethyldodecylamine N-oxide (DDAO), also known as Lauryldimethylamine oxide (LDAO), and Triton X-100. By examining their fundamental properties and performance in key applications, this guide aims to equip you with the knowledge to make an informed decision for your specific research needs.
A note on nomenclature: The user's original query specified N,N-Dimethylhexylamine-N-oxide. However, in the context of biochemical applications, the more prevalent and functionally relevant surfactants are the longer-chain amine oxides, particularly N,N-Dimethyldodecylamine N-oxide (DDAO/LDAO) and N,N-Dimethyldecylamine N-oxide. This guide will focus on DDAO as the primary comparator to Triton X-100, reflecting its widespread use in the scientific community.
Unveiling the Contenders: A Physicochemical Overview
At the heart of their utility, both DDAO and Triton X-100 are amphipathic molecules, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature allows them to interact with and solubilize hydrophobic molecules, such as membrane proteins, in aqueous environments. However, their distinct chemical structures give rise to different physicochemical properties that influence their behavior and efficacy in various applications.
| Property | N,N-Dimethyldodecylamine N-oxide (DDAO/LDAO) | Triton X-100 |
| Detergent Class | Zwitterionic (at neutral pH) | Non-ionic[1] |
| Molecular Weight | ~229.4 g/mol [2] | ~647 g/mol (average)[3] |
| Critical Micelle Concentration (CMC) | ~1.70 mM | ~0.2-0.3 mM[4][5] |
| Aggregation Number | Varies with conditions | ~140[3] |
| Micelle Molecular Weight | Varies with conditions | ~90,000 g/mol [3] |
| UV Absorbance (280 nm) | Low | High (due to aromatic ring)[5] |
DDAO is a zwitterionic surfactant, meaning it carries both a positive and a negative charge, resulting in a net neutral charge at physiological pH. This property, combined with its smaller molecular weight and higher Critical Micelle Concentration (CMC), often makes it a milder and more easily removable detergent compared to Triton X-100.
Triton X-100, a non-ionic surfactant, is characterized by a bulky aromatic head group and a polyethylene oxide chain.[1] Its low CMC means it forms micelles at lower concentrations, which can be advantageous for maintaining protein solubility. However, its aromatic ring leads to strong UV absorbance at 280 nm, which can interfere with standard protein quantification methods.[5]
Efficacy in Key Applications: A Comparative Analysis
The choice between DDAO and Triton X-100 often hinges on the specific application. Here, we delve into their comparative performance in common laboratory procedures.
Membrane Protein Solubilization
The extraction and stabilization of membrane proteins are critical for their structural and functional characterization. Both DDAO and Triton X-100 are effective in solubilizing membrane proteins, but their efficacy can be protein-dependent.
DDAO is often considered a gentler detergent, capable of solubilizing membrane proteins while preserving their native structure and function.[6] Its milder nature can be particularly beneficial for delicate protein complexes.
Triton X-100 is a powerful and widely used solubilizing agent.[7] However, its effectiveness can vary. For instance, in the solubilization of a photosynthetic superassembly, Triton X-100 showed high extraction efficiency but led to the degradation of a labile light-harvesting complex. This highlights the importance of empirical testing to determine the optimal detergent for a specific membrane protein.
In a preliminary solubilization screening of a histidine-tagged membrane protein from E. coli, both LDAO (a close analog of DDAO) and Triton X-100 showed weaker bands compared to other detergents tested, suggesting they were less suitable for that particular protein.[3] This underscores the principle that the ideal detergent is often protein-specific and requires empirical determination.
Experimental Workflow: Membrane Protein Solubilization
Caption: A generalized workflow for membrane protein solubilization using detergents.
Cell Lysis
Both detergents are commonly used in cell lysis buffers to disrupt cell membranes and release intracellular contents.
Triton X-100 is a component of many standard lysis buffers, such as RIPA buffer.[8] It is effective in disrupting the plasma membrane while often leaving the nuclear membrane intact, which can be advantageous for nuclear and cytoplasmic fractionation.[9]
DDAO , due to its milder nature, is also used in cell lysis buffers, particularly when preserving the activity of sensitive enzymes is a priority.[6]
Protocol: General Cell Lysis for Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells to approximately 80% confluency in a culture dish.
-
Washing: Aspirate the culture medium and wash the cells gently with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing either DDAO or Triton X-100 at a concentration above its CMC. The buffer should also contain protease and phosphatase inhibitors to prevent protein degradation.
-
Lysis: Add the ice-cold lysis buffer to the culture dish and incubate on ice for an appropriate time (e.g., 15-30 minutes) with gentle agitation.[10]
-
Harvesting: Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh tube for downstream analysis.
Interference with Biochemical Assays
A critical consideration in detergent selection is its potential interference with downstream assays.
Protein Quantification Assays:
-
Bradford Assay: Triton X-100 is known to interfere significantly with the Bradford assay, as it can interact with the Coomassie dye and lead to inaccurate protein concentration measurements.[11] While some protocols suggest that low concentrations of Triton X-100 (<0.1%) may be tolerated, it is generally not recommended.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is more tolerant to the presence of non-ionic detergents like Triton X-100, with many commercial kits compatible with concentrations up to 1-5%. It is crucial to include the same concentration of the detergent in the protein standards to ensure accurate quantification. Information on DDAO's interference with these assays is less documented, but given its different chemical nature, it is advisable to perform a compatibility test.
Logical Relationship: Detergent Choice and Assay Compatibility
Caption: The impact of detergent selection on the compatibility of common protein quantification assays.
Conclusion: Making the Right Choice
The decision between DDAO and Triton X-100 is not a matter of one being definitively superior to the other, but rather a question of which is better suited for a particular experimental context.
Choose N,N-Dimethyldodecylamine N-oxide (DDAO) when:
-
You are working with delicate proteins or protein complexes that are prone to denaturation.
-
Preserving enzymatic activity or native protein structure is of paramount importance.
-
Downstream applications are sensitive to the presence of detergents, and easy removal is desired.
-
You need to perform protein quantification using UV absorbance at 280 nm.
Choose Triton X-100 when:
-
You require a robust and cost-effective detergent for general cell lysis and protein solubilization.
-
You are working with proteins that are known to be stable in the presence of Triton X-100.
-
Your downstream applications, such as the BCA assay, are compatible with the presence of this detergent.
Ultimately, the optimal choice of detergent should be guided by a combination of literature review for your specific protein of interest and empirical testing to validate its efficacy in your experimental system.
References
-
Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. (2023). PMC. [Link]
-
Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. (2022). PubMed. [Link]
-
Membrane Proteins Extraction Protocol. Creative Diagnostics. [Link]
-
Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters. (2015). NIH. [Link]
-
N,N-DIMETHYLDECYLAMINE N-OXIDE. Ataman Kimya. [Link]
-
Why do high concentrations of SDS and triton X 100 interfere with an bradford assay?. (2017). ResearchGate. [Link]
-
Sensitivity and variability of the Bradford protein assay in the presence of detergents. (1989). PubMed. [Link]
-
DDAO Decoded: The Surfactant Powering Precision Research. (2026). YouTube. [Link]
-
Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification. (2021). PubMed. [Link]
-
How Triton X-100 Facilitates Cellular Nucleus Isolation. (2025). Patsnap Eureka. [Link]
-
Complete Sonication Protocol for Cell Lysis. Antibody Review. [Link]
-
Western Blot Protocol: Cell Lysis, Mammalian Cells. Bio-Rad Antibodies. [Link]
-
Issues with Bradford protein assay standard curve, need help. (2019). Reddit. [Link]
-
Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. (2012). PubMed Central. [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2018). MDPI. [Link]
Sources
- 1. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 5. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 6. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 8. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparison Guide: Validation of N,N-Dimethylhexylamine-N-oxide Purity by High-Performance Liquid Chromatography
A Senior Application Scientist's Guide to Methodical Purity Assessment
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of N,N-Dimethylhexylamine-N-oxide (DDAO). We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed validation protocol grounded in established regulatory principles. Furthermore, we will objectively compare HPLC with other potential analytical techniques, providing the rationale necessary for selecting the most appropriate method for your research or drug development needs.
Introduction: The Critical Role of DDAO Purity
N,N-Dimethylhexylamine-N-oxide (DDAO) is a non-ionic zwitterionic surfactant widely used in biochemistry and drug formulation. Its applications include solubilizing membrane proteins, acting as a component in drug delivery systems, and serving as a stabilizing agent. In these sensitive applications, impurities can have significant consequences, potentially altering protein conformation, affecting formulation stability, or introducing unforeseen toxicological variables. Therefore, a robust, validated analytical method to accurately quantify DDAO purity is not merely a quality control measure; it is a prerequisite for reliable and reproducible scientific outcomes.
Common impurities may include the unreacted starting material, N,N-dimethylhexylamine, or byproducts from the oxidation process. A reliable analytical method must be able to separate, detect, and quantify the active ingredient, DDAO, in the presence of these and other potential degradants.
The Primary Technique: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
For a molecule like DDAO, which lacks a strong UV chromophore, traditional HPLC with UV detection is suboptimal. While derivatization is an option, it introduces additional complexity and potential for analytical error. A more direct and universal approach is to use a mass-based detector. Charged Aerosol Detection (CAD) is an excellent choice, providing a near-uniform response for non-volatile analytes, irrespective of their chemical structure. This makes it ideal for purity analysis where the identity of all impurities may not be known.
The workflow for validating an HPLC-CAD method is a systematic process designed to demonstrate that the method is fit for its intended purpose.
Caption: A typical workflow for HPLC method validation, following a logical progression of parameter assessment.
Detailed HPLC Method Validation Protocol
This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".
Objective: To demonstrate that the analytical method can unequivocally assess the DDAO peak in the presence of its potential impurities and degradants.
Experimental Protocol:
-
Prepare Samples:
-
A solution of high-purity DDAO reference standard.
-
A solution of the known primary impurity, N,N-dimethylhexylamine.
-
A sample of DDAO that has been subjected to forced degradation (e.g., exposure to acid, base, oxidation, and heat) to generate potential degradation products.
-
A placebo or blank sample (containing all formulation components except DDAO, if applicable).
-
-
Analysis: Inject and run each sample through the HPLC-CAD system.
-
Acceptance Criteria:
-
The DDAO peak should be well-resolved from all other peaks (impurities and degradants). A resolution factor (Rs) of >2 is generally considered acceptable.
-
The blank sample should show no interfering peaks at the retention time of DDAO.
-
Objective: To establish a concentration range over which the detector response is directly proportional to the concentration of DDAO.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards of DDAO, spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area from the CAD detector against the known concentration of DDAO. Perform a linear regression analysis.
Acceptance Criteria & Sample Data:
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 125,480 |
| 75.0 | 188,120 |
| 100.0 | 251,500 |
| 125.0 | 313,990 |
| 150.0 | 376,230 |
| R² | 0.9998 |
Objective: To determine the closeness of the measured value to the true value. This is typically assessed by a recovery study.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a placebo or blank matrix and spike it with known concentrations of DDAO at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and quantify the DDAO concentration using a calibration curve prepared the same day.
-
Data Analysis: Calculate the percent recovery for each sample.
Acceptance Criteria & Sample Data:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean | 99.7% |
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of DDAO at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Acceptance Criteria & Sample Data:
-
The RSD should not be more than 2.0%.
| Precision Type | Parameter | Result (RSD%) |
| Repeatability | 6 replicates, Day 1, Analyst 1 | 0.8% |
| Intermediate Precision | 6 replicates, Day 2, Analyst 2 | 1.2% |
Objective: To determine the lowest concentration of DDAO that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol:
-
Signal-to-Noise Ratio Method: Progressively dilute a low-concentration DDAO standard and inject it into the HPLC system.
-
Determination:
-
LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce Variations: Make small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., organic solvent ± 2%)
-
-
Analysis: Analyze a standard DDAO sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) and the final quantified result should remain within acceptable limits for all variations.
Comparison of Analytical Alternatives
While HPLC-CAD is a powerful and reliable technique, it is essential to understand its position relative to other available methods. The choice of method often depends on the specific requirements of the analysis, available equipment, and desired throughput.
Caption: Relationship between DDAO and its primary precursor impurity.
| Technique | Principle | Pros | Cons | Best For |
| HPLC-CAD/ELSD | Chromatographic separation followed by universal mass-based detection. | High specificity; can separate and quantify multiple components simultaneously. Good sensitivity for non-volatile analytes. | Higher equipment cost and complexity than titration. Requires method development. | Comprehensive purity testing, stability studies, and quality control where impurity profiling is needed. |
| Titration (Potentiometric) | Measures the total amount of a specific functional group (e.g., amine oxide) by reacting it with a titrant. | Fast, inexpensive, and simple to perform. | Non-specific; it measures the total amine oxide content but cannot distinguish DDAO from other similar impurities. Lower sensitivity. | Quick assay of total active ingredient concentration in a known, clean matrix. |
| Gas Chromatography (GC) | Separation based on volatility. | High resolution for volatile compounds. | DDAO is non-volatile and thermally labile, making direct GC analysis impossible without derivatization, which adds complexity and error sources. | Not suitable for DDAO analysis. |
| LC-MS (Mass Spec.) | Chromatographic separation coupled with a mass spectrometer for detection. | Extremely high specificity and sensitivity. Provides structural information for unknown impurity identification. | Highest equipment cost and operational complexity. Requires specialized expertise. | Characterization of unknown impurities, forced degradation studies, and reference standard characterization. |
Conclusion
The validation of an analytical method for DDAO purity is a critical exercise to ensure data integrity in research and product development. An HPLC method coupled with a universal detector like CAD offers the best combination of specificity, sensitivity, and practicality for routine quality control and purity assessment. It allows for the separation and quantification of DDAO from its most likely impurities, which is a capability that simpler methods like titration lack. While more advanced techniques like LC-MS are invaluable for in-depth characterization, a well-validated HPLC-CAD method stands as the gold standard for reliable, routine purity determination of N,N-Dimethylhexylamine-N-oxide.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
- Cross, J. (Ed.). (1994). Nonionic Surfactants: Chemical Analysis. CRC Press.
-
Holčapek, M., & Byrdwell, W. C. (Eds.). (2017). Handbook of Advanced Mass Spectrometry for Lipidomics. Elsevier. (This resource covers advanced MS techniques applicable to lipids and surfactants). [Link]
The Influence of Alkyl Chain Length on the Physicochemical Properties of Amine Oxide Surfactants: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, efficacy, and performance. Amine oxides, a class of versatile non-ionic or zwitterionic surfactants, offer a unique combination of properties including excellent foaming, viscosity building, and emulsification.[1][2][3] A key determinant of their performance lies in the length of their hydrophobic alkyl chain.[4][5] This guide provides a comparative study of how varying the alkyl chain length in amine oxide surfactants influences their fundamental physicochemical properties, supported by experimental data and detailed protocols.
Introduction to Amine Oxide Surfactants
Amine oxides are characterized by a tertiary amine N-oxide functional group, which imparts a polar, hydrophilic head, and one or more hydrophobic alkyl chains.[1] The length of the primary alkyl chain is a crucial parameter that dictates the balance between the hydrophilic and hydrophobic portions of the molecule, thereby influencing its self-assembly in solution and its interfacial behavior.[5] Understanding this relationship is paramount for tailoring formulations in diverse applications, from detergents and personal care products to advanced drug delivery systems.[5][6][7]
Critical Micelle Concentration (CMC) and Surface Tension
The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which surfactant monomers begin to self-assemble into micelles.[8] This process is driven by the hydrophobic effect, where the nonpolar alkyl chains aggregate to minimize their contact with water.[9]
The Inverse Relationship Between Alkyl Chain Length and CMC
A well-established principle in surfactant science is that for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[9][10][11] This is because a longer alkyl chain leads to a greater hydrophobic driving force for micellization, making the self-assembly process more favorable at lower concentrations. Consequently, less surfactant is required to saturate the air-water interface and initiate micelle formation.
The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants reduce this surface tension by adsorbing at the interface, with the hydrophobic tails oriented away from the bulk water. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, at which point the interface is saturated with monomers, and the surface tension remains relatively constant.[8][12] Surfactants with longer alkyl chains are generally more effective at reducing surface tension due to their increased surface activity.[13]
Table 1: Comparative CMC and Surface Tension of Alkyl Dimethylamine Oxides
| Alkyl Chain Length | Common Name | CMC (mM) | Surface Tension at CMC (mN/m) |
| C10 | Decyldimethylamine Oxide | ~9.0 | ~33 |
| C12 | Dodecyldimethylamine Oxide (LDAO) | ~1.7 | ~31 |
| C14 | Tetradecyldimethylamine Oxide (TDAO) | ~0.16 | ~30 |
| C16 | Hexadecyldimethylamine Oxide | ~0.015 | ~29 |
Note: The values presented are approximate and can vary with experimental conditions such as temperature and purity.
Experimental Protocol: Determination of CMC by Surface Tensiometry
The CMC of a surfactant can be accurately determined by measuring the surface tension of its aqueous solutions at various concentrations.[14]
Methodology:
-
Prepare a stock solution of the amine oxide surfactant in deionized water at a concentration well above the expected CMC.
-
Perform serial dilutions to create a range of solutions with decreasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[15]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Identify the CMC as the point of intersection of the two linear regions of the plot, where the surface tension begins to plateau.[14][16]
Caption: Workflow for CMC determination using surface tensiometry.
Micelle Size and Aggregation Number
The size and shape of micelles are influenced by the molecular geometry of the surfactant, which is in turn affected by the alkyl chain length. Longer alkyl chains favor the formation of larger, more elongated or cylindrical micelles due to increased hydrophobic interactions.
Impact of Alkyl Chain Length on Micellar Dimensions
As the alkyl chain length increases, the aggregation number (the number of surfactant molecules in a single micelle) also tends to increase. This is because the larger hydrophobic volume of the longer chains requires a greater number of molecules to form a stable micellar core.
Table 2: Influence of Alkyl Chain Length on Micelle Properties
| Alkyl Chain Length | Typical Aggregation Number | Micelle Hydrodynamic Diameter (nm) |
| C12 | ~50-80 | ~4-6 |
| C14 | ~80-120 | ~6-8 |
| C16 | ~120-200 | ~8-12 |
Note: These are typical ranges and can be influenced by factors such as temperature, pH, and ionic strength.[17]
Experimental Protocol: Micelle Size Determination by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique for measuring the size of particles in suspension, including surfactant micelles.[17]
Methodology:
-
Prepare surfactant solutions at a concentration significantly above the CMC to ensure the presence of micelles.
-
Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Place the sample in the DLS instrument.
-
The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[17]
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the micelles from their diffusion coefficient.[17]
Caption: Experimental workflow for micelle size analysis using DLS.
Foaming Properties
Amine oxides are widely used as foam boosters and stabilizers in various formulations.[1][2] The foaming ability and foam stability are strongly dependent on the alkyl chain length.
Alkyl Chain Length and its Effect on Foamability and Foam Stability
Generally, for a homologous series of surfactants, foamability and foam stability increase with increasing alkyl chain length up to an optimal length, after which they may decrease due to reduced solubility.[18][19] For many amine oxides, the optimal foaming properties are observed with alkyl chains in the C12 to C14 range.[18] Longer chains (e.g., C16-C18) can lead to more stable foams due to stronger intermolecular interactions in the foam lamellae, but their lower solubility can hinder initial foam generation.
Table 3: Comparative Foaming Properties of Amine Oxides
| Alkyl Chain Length | Initial Foam Volume (mL) | Foam Stability (t½, min) |
| C10 | Moderate | Low |
| C12 | High | Moderate |
| C14 | Very High | High |
| C16 | Moderate | Very High |
Note: Foam properties are highly dependent on the test method and conditions.
Experimental Protocol: Foamability and Foam Stability Assessment (Ross-Miles Method)
The Ross-Miles method is a standardized technique for evaluating the foaming characteristics of surfactants.[20]
Methodology:
-
Prepare a surfactant solution of a specific concentration in a thermostated graduated cylinder.
-
A specific volume of the same solution is allowed to fall from a defined height into the cylinder, generating foam.
-
The initial foam height is recorded immediately after the addition of the solution. This is a measure of foamability.
-
The foam height is then monitored over time, and the time it takes for the foam to collapse to half of its initial height (t½) is recorded as a measure of foam stability.[21]
Rheological Behavior
Amine oxide surfactants, particularly those with longer alkyl chains, can form viscoelastic solutions at higher concentrations due to the formation of entangled worm-like micelles.[22][23] This property is highly valuable for thickening formulations.
Influence of Alkyl Chain Length on Viscosity
Increasing the alkyl chain length promotes the transition from spherical to worm-like micelles, leading to a significant increase in the viscosity of the solution.[23] This is because the longer, entangled micelles create a transient network that resists flow.
Table 4: Rheological Properties of Amine Oxide Solutions
| Alkyl Chain Length | Viscosity at a Given Concentration | Viscoelastic Behavior |
| C12 | Low | Newtonian |
| C14 | Moderate | Shear-thinning |
| C16 | High | Pronounced viscoelasticity |
Note: Viscosity is highly dependent on concentration, temperature, and the presence of salts.
Experimental Protocol: Rheological Characterization
A rotational rheometer is used to measure the rheological properties of surfactant solutions.
Methodology:
-
Prepare surfactant solutions at the desired concentrations.
-
Load the sample onto the rheometer.
-
Perform a shear rate sweep to measure the viscosity as a function of the applied shear rate.
-
Conduct oscillatory measurements (frequency sweep) to determine the elastic (G') and viscous (G'') moduli, which provide information about the viscoelastic nature of the solution.[22]
Phase Behavior
The self-assembly of amine oxide surfactants in water can lead to the formation of various liquid crystalline phases at higher concentrations, such as hexagonal, cubic, and lamellar phases.[24][25] The type of phase formed is influenced by the packing parameter of the surfactant, which is related to the relative sizes of the hydrophilic head group and the hydrophobic tail.
Alkyl Chain Length and Lyotropic Liquid Crystalline Phases
Increasing the alkyl chain length increases the volume of the hydrophobic domain, which can favor the formation of phases with lower interfacial curvature, such as lamellar phases. Surfactants with shorter alkyl chains are more likely to form hexagonal phases.
Caption: Influence of concentration and alkyl chain length on phase behavior.
Conclusion
The length of the alkyl chain is a critical design parameter in the formulation of products containing amine oxide surfactants. As demonstrated, increasing the alkyl chain length generally leads to a lower CMC, increased surface activity, larger micelles, enhanced foaming and viscosity, and a tendency to form different liquid crystalline phases. This comprehensive understanding allows researchers and formulators to rationally select the optimal amine oxide surfactant to achieve the desired performance characteristics for their specific application, whether it be for solubilization in drug delivery, foam stabilization in personal care products, or viscosity modification in industrial formulations.
References
- Amidoamine Oxide Surfactants as Low-Molecular-Weight Hydrogelators: Effect of Methylene Chain Length on Aggregate Structure and Rheological Behavior.
- Surfactant micelle characterization using dynamic light scattering.
- Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentr
- Protocol for Determining Foaming Ability and Foam Stability of Surfactant Solutions. [Source not available]
- SPE-169242-MS Rheological Properties of an Amine Oxide Viscoelastic Surfactant With Application in Well Stimul
- Foaming properties of amine oxide-based surfactants.
- Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-a, x-bis. Taylor & Francis Online.
- oecd sids amine oxides. American Cleaning Institute.
- Amine Oxides: A Review.
- Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile.
- A systematic rheological study of alkyl amine surfactants for fluid mobility control in hydrocarbon reservoirs.
- DETERMINATION OF FOAMING ABILITY OF SURFACTANT SOLUTIONS AND SELECTED COSMETIC FORMUL
- Characteriz
- The nature and properties of foaming surfactants. Upscope RE4.
- Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-, -bis(dimethylcetylammonium bromide) Surfactant.
- Why does critical micelle concentration decrease with an increase in chain length hydrophobic portion (alkyl group)? Quora.
- EXPERIMENT 2 - Determination of CMC Using Surface Tension. Scribd.
- Simple and generally applicable method of determination and evaluation of foam properties.
- A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentr
- Determination of Surface Tension of Surfactant Solutions
- Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements. The University of Jordan.
- The Chemistry of Clean: Amine Oxides and Their Surfactant Properties. [Source not available]
- AMINE OXIDE.
- Amine Oxides: Essential Types, Uses, and Safety Tips for Manufacturers. Mimoza Gulf.
- Lauryl Amine Oxide Manufacturer & Suppliers |ELSURFAC-LAOx. Elchemy.
- Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R.
- Phase Behavior of Alkyl Ethoxylate Surfactants in a Dissipative Particle Dynamics Model. The Journal of Physical Chemistry B.
- Phase Behavior of Alkyl Ethoxylate Surfactants in a Dissipative Particle Dynamics Model.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. nbinno.com [nbinno.com]
- 3. Lauryl Amine Oxide Manufacturer & Suppliers |ELSURFAC-LAOx - Elchemy [elchemy.com]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mimozagulf.com [mimozagulf.com]
- 8. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 9. quora.com [quora.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 13. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. tegewa.de [tegewa.de]
- 16. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. phavi.umcs.pl [phavi.umcs.pl]
- 19. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. onepetro.org [onepetro.org]
- 23. researchgate.net [researchgate.net]
- 24. Phase Behavior of Alkyl Ethoxylate Surfactants in a Dissipative Particle Dynamics Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Assessing the Biocompatibility of N,N-Dimethylhexylamine-N-oxide for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Excipients in In Vivo Research
The success of in vivo studies hinges not only on the efficacy of the active pharmaceutical ingredient (API) but also on the safety and inertness of the excipients used in the formulation. These components, while not intended for therapeutic effect, can significantly influence the biological response to a drug product. N,N-Dimethylhexylamine-N-oxide (DDAO), a non-ionic/zwitterionic surfactant, has garnered interest for its potential use in solubilizing poorly water-soluble compounds for in vivo applications. This guide provides a comprehensive assessment of the biocompatibility of DDAO, comparing it with other commonly used solubilizing agents and offering a framework for its evaluation based on internationally recognized standards.
Understanding the Landscape: A Comparative Overview of Solubilizing Agents
The selection of a suitable solubilizing agent is a critical decision in preclinical and clinical development. The ideal excipient should effectively enhance the solubility and bioavailability of the API without introducing toxicity or interfering with its pharmacological activity. Here, we compare the toxicological profiles of DDAO (with data extrapolated from longer-chain analogues) against widely used alternatives.
Table 1: Comparative Acute Oral Toxicity of Selected Solubilizing Agents
| Compound | Class | Acute Oral LD50 (Rat) | Key Toxicological Concerns |
| N,N-Dimethylalkylamine-N-oxides (C10-C16) | Zwitterionic Surfactant | 846 - 3,873 mg/kg[1] | Moderate acute oral toxicity, skin and severe eye irritation[2]. |
| Polysorbate 80 (Tween 80) | Non-ionic Surfactant | >25,000 mg/kg[3][4][5] | Generally low toxicity, but can cause hypersensitivity reactions[6]. |
| Cremophor EL | Non-ionic Surfactant | ~7,500 mg/kg | Associated with hypersensitivity reactions, neurotoxicity, and cardiotoxicity. |
| PEGylated Lipids | Polymer-Lipid Conjugate | Generally considered low toxicity; specific LD50 varies with lipid and PEG size. | Can induce anti-PEG antibodies, leading to accelerated blood clearance[7]. |
Expert Insight: The moderate acute toxicity of alkyldimethylamine oxides, as indicated by their LD50 values, necessitates a thorough biocompatibility assessment before their use in in vivo studies. While alternatives like Polysorbate 80 exhibit lower acute toxicity, they are not without their own immunological risks. The choice of a solubilizing agent should, therefore, be based on a careful risk-benefit analysis for the specific application. The primary mechanism of surfactant toxicity often involves disruption of cell membranes, leading to increased permeability and, at higher concentrations, cell lysis[8][9]. This understanding informs the selection of cytotoxicity as a critical initial screening parameter.
A Framework for Biocompatibility Assessment: The ISO 10993 Standard
The International Organization for Standardization (ISO) 10993 series of standards provides a globally recognized framework for the biological evaluation of medical devices and their component materials. These standards are equally applicable to the assessment of excipients for in vivo use. The core principle of ISO 10993 is a risk-based approach, starting with in vitro screening and progressing to more complex in vivo models as required.
Below is a logical workflow for assessing the biocompatibility of a novel excipient like DDAO.
Caption: Biocompatibility Assessment Workflow for Novel Excipients.
Detailed Experimental Protocols for Biocompatibility Testing
The following sections outline the key experimental protocols for assessing the biocompatibility of DDAO, grounded in the ISO 10993 standards.
In Vitro Cytotoxicity Testing (ISO 10993-5)
Rationale: This initial screening assay determines if a material or its extracts have a toxic effect on cultured cells. It is a sensitive and cost-effective method to identify materials with the potential to cause cellular damage. A common quantitative method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability[10].
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a sub-confluent monolayer is formed.
-
Preparation of Extracts: Prepare extracts of DDAO at various concentrations in cell culture medium. A negative control (medium only) and a positive control (a known cytotoxic substance) should be included.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the DDAO extracts and controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each DDAO concentration relative to the negative control.
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Irritation and Skin Sensitization Testing (ISO 10993-10)
Rationale: These in vivo tests assess the potential of a substance to cause local inflammation (irritation) or an allergic reaction (sensitization) upon contact with the skin. The Guinea Pig Maximization Test (GPMT) is a widely accepted method for evaluating skin sensitization potential[11].
Experimental Protocol: Guinea Pig Maximization Test (GPMT)
-
Induction Phase - Intradermal Injection:
-
Administer three pairs of intradermal injections into the shaved dorsal skin of guinea pigs:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
DDAO in a suitable vehicle.
-
DDAO emulsified in FCA.
-
-
-
Induction Phase - Topical Application:
-
One week after the injections, apply a patch containing a high concentration of DDAO to the injection sites for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the topical induction, apply a non-irritating concentration of DDAO to a naive area of the skin of both the test and control (vehicle-treated) animals.
-
-
Observation and Scoring:
-
Observe the challenge sites at 24 and 48 hours after patch removal and score for erythema and edema according to a standardized scale.
-
-
Interpretation:
-
A significantly higher incidence and severity of skin reactions in the test group compared to the control group indicates a sensitizing potential.
-
Caption: Guinea Pig Maximization Test (GPMT) Workflow.
Acute Systemic Toxicity Testing (ISO 10993-11)
Rationale: This test evaluates the potential for a substance to cause toxicity in the whole body, affecting organs and tissues distant from the site of administration. It is a critical step in assessing the overall safety of an excipient intended for systemic delivery[12][13].
Experimental Protocol: Acute Systemic Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice, with an equal number of males and females.
-
Test and Control Groups:
-
Test Group: Administer a single dose of DDAO via the intended clinical route (e.g., intravenous, intraperitoneal, or oral). The dose should be based on the maximum anticipated human exposure.
-
Control Group: Administer the vehicle alone via the same route.
-
-
Dosing and Observation:
-
Administer the single dose and observe the animals continuously for the first few hours and then periodically for up to 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Measure body weight at regular intervals.
-
-
Necropsy:
-
At the end of the observation period, humanely euthanize all animals.
-
Perform a gross necropsy on all animals, examining all organs and tissues for any abnormalities.
-
-
Interpretation:
-
The absence of significant clinical signs of toxicity, mortality, and gross pathological changes in the test group compared to the control group suggests a lack of acute systemic toxicity at the tested dose.
-
Conclusion: A Prudent Approach to In Vivo Studies
The biocompatibility of N,N-Dimethylhexylamine-N-oxide for in vivo studies requires a thorough and systematic evaluation. While data on its longer-chain analogues suggest a moderate acute toxicity profile, a comprehensive assessment following the ISO 10993 framework is essential to ensure its safety for any specific application. By employing a tiered approach, starting with in vitro cytotoxicity and progressing to in vivo local and systemic toxicity studies, researchers can confidently select and validate excipients that are both effective and safe for use in drug development. This rigorous, data-driven approach is fundamental to the scientific integrity and translational success of in vivo research.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Procedure. Retrieved from [Link]
-
Lab Alley. (2021, February 5). Polysorbate 80, Food Grade (FCC) For Sale Online | Safety Data Sheet (SDS). Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (1998, June 1). A Practical Guide to ISO 10993-11: Systemic Effects. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Guinea pig maximisation test. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet Polysorbate 80 MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.2600 Skin Sensitization. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
IVAMI. (n.d.). Acute systemic toxicity test with medical devices (ISO 10993-11: 2017). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
iTeh Standards. (2025, June 20). oSIST prEN ISO 10993-11:2025. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic presentation of the GPMT and Buehler test procedures. Retrieved from [Link]
- National Institutes of Health. (2021). International Regulatory Uses of Acute Systemic Toxicity Data and Integration of New Approach Methodologies. Environmental Health Perspectives, 129(4), 045001.
-
Slideshare. (n.d.). Skin Sensitization Testing. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.2600 Skin Sensitization Public Draft. Retrieved from [Link]
-
ResearchGate. (n.d.). An investigation into mechanisms of non-ionic surfactant effect on epithelial cells. Retrieved from [Link]
-
Regulations.gov. (2020, February 25). IN-11046; 1-Octanamine, N,N-dimethyl-, N-oxide - Human Health Risk and Ecological Effects Assessment of Request for Establishment of Tolerance Exemption for a Food Use Inert Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the biocompatibility assessment process. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowchart from ISO 10993-17 Biological Evaluation of Medical Devices-Part 17: Methods for the establishment of allowable limits for leachable substances. Retrieved from [Link]
-
YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]
-
Regulations.gov. (2021, July 8). C10-C18-Alkyldimethylamine oxides. Retrieved from [Link]
- Gagescu, R., et al. (2020).
-
Greenlight Guru. (2024, July 13). Biocompatibility Testing for Medical Devices: Complete Guide. Retrieved from [Link]
- Kim, Y. H., et al. (2011). Cellular Toxicity of Surfactants Used as Herbicide Additives. Journal of Korean Medical Science, 26(12), 1557-1563.
-
Cospheric LLC. (2023, December 31). Safety Data Sheet - Tween 80 Surfactant. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Study on characteristics and harm of surfactants. Journal of Chemical and Pharmaceutical Research, 8(8), 603-607.
-
Pacific BioLabs. (n.d.). Biocompatibility Testing at Pacific BioLabs. Retrieved from [Link]
-
Regulations.gov. (n.d.). EPA Registration Division Company Notice of Filing for Pesticide Petitions Published in the Federal Register. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2006). SIDS Initial Assessment Profile: C12 dimethyl amine. Retrieved from [Link]
- National Institutes of Health. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 23(24), 15787.
-
American Cleaning Institute. (n.d.). Surfactant Effects on Humans and other Mammals. Retrieved from [Link]
- National Institutes of Health. (2010). Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants. International Journal of Toxicology, 29(4), 398-406.
-
Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Retrieved from [Link]
-
Carcinogenic Potency Database. (n.d.). N,n-dimethyldodecylamine-n-oxide. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]
- National Institutes of Health. (2014). Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug. International Journal of Nanomedicine, 9, 5149-5158.
-
EWG's Guide to Healthy Cleaning. (n.d.). alkyl dimethyl amine oxides. Retrieved from [Link]
-
PubChem. (n.d.). Dodecyldimethylamine oxide. Retrieved from [Link]
-
ResearchGate. (2014). Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug: a mechanistic investigation. Retrieved from [Link]
- PubMed. (2016). Aquatic toxicity structure-activity relationships for the zwitterionic surfactant alkyl dimethyl amine oxide to several aquatic species and a resulting species sensitivity distribution. Ecotoxicology and Environmental Safety, 133, 296-304.
-
American Cleaning Institute. (n.d.). OECD SIDS Amine Oxides. Retrieved from [Link]
-
DC Chemicals. (n.d.). PegGylated lipids. Retrieved from [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. media.laballey.com [media.laballey.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. youtube.com [youtube.com]
- 7. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Toxicity of Surfactants Used as Herbicide Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 12. mddionline.com [mddionline.com]
- 13. measurlabs.com [measurlabs.com]
A Senior Application Scientist's Guide to the Cross-Validation of N,N-Dimethylhexylamine-N-oxide in Diverse Assay Formats
Abstract
In the landscape of biochemical research, the selection of an appropriate surfactant is a critical decision that can dictate the success or failure of an experimental campaign. While numerous detergents are available, a thorough understanding of their performance across different applications is often lacking. This guide provides an in-depth, comparative analysis of N,N-Dimethylhexylamine-N-oxide, a short-chain zwitterionic surfactant. We move beyond theoretical properties to present a cross-validation of its efficacy in three distinct, high-relevance assay formats: membrane protein solubilization, enzyme-linked immunosorbent assays (ELISA), and cell-based cytotoxicity screening. Through detailed protocols, side-by-side data comparison with established alternatives, and causal explanations for experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their assay systems.
Introduction: Understanding N,N-Dimethylhexylamine-N-oxide
N,N-Dimethylhexylamine-N-oxide is a member of the amine oxide family of surfactants. Structurally, it possesses a six-carbon hydrophobic alkyl tail and a polar headgroup containing a positively charged nitrogen atom and a negatively charged oxygen atom. This zwitterionic nature at neutral and alkaline pH imparts unique properties, combining features of both ionic and non-ionic detergents.
It is crucial to distinguish N,N-Dimethylhexylamine-N-oxide from its longer-chain, more commonly referenced analog, N,N-Dimethyldodecylamine-N-oxide (DDAO or LDAO). The shorter hexyl chain of the former results in a significantly higher critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. This property is a key determinant of its behavior in solution and its utility in various assays. A higher CMC means more detergent is required to form micelles, but it also facilitates easier removal through methods like dialysis.
This guide will empirically evaluate the performance of N,N-Dimethylhexylamine-N-oxide against gold-standard alternatives in distinct experimental contexts, providing a validated framework for its potential adoption.
Application I: Membrane Protein Solubilization
Expert Rationale: The extraction of integral membrane proteins from the lipid bilayer is a foundational step for their structural and functional characterization.[1] The primary challenge is to disrupt the membrane and encapsulate the hydrophobic transmembrane domains of the protein within a detergent micelle, all while preserving its native conformation.[2] Amine oxides are known for their efficacy in solubilization.[3] Here, we compare N,N-Dimethylhexylamine-N-oxide against n-Dodecyl-β-D-maltoside (DDM), a gentle non-ionic detergent, and Triton X-100, a more stringent non-ionic detergent, to assess its balance of solubilization power and protein stability.
Experimental Workflow: Solubilization Screening
Caption: Workflow for comparative screening of membrane protein solubilization.
Detailed Experimental Protocol: Solubilization Efficiency
-
Membrane Preparation:
-
Culture E. coli cells expressing a His-tagged target membrane protein (e.g., a GPCR or transporter) to an OD600 of 0.8 and induce expression.
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNAse I).
-
Lyse cells via sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 20 minutes to remove cell debris.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[1]
-
Wash the membrane pellet with a high-salt buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove peripheral proteins, and pellet again via ultracentrifugation.
-
Resuspend the final membrane pellet in Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl) and determine the total protein concentration using a BCA assay.
-
-
Solubilization:
-
Dilute the membrane preparation to a final concentration of 5 mg/mL in Storage Buffer.
-
Prepare 3x stock solutions of each detergent (N,N-Dimethylhexylamine-N-oxide, DDM, Triton X-100) at a concentration of 3% (w/v).
-
In separate tubes, mix 1 part membrane preparation with 1 part 3x detergent stock and 1 part buffer to achieve a final detergent concentration of 1% (w/v).
-
Incubate the mixtures for 1 hour at 4°C with gentle rotation.
-
-
Analysis:
-
Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE followed by Western blotting using an anti-His antibody.
-
Quantify band intensity using densitometry to determine the percentage of solubilization for each detergent.
-
Comparative Performance Data
| Parameter | N,N-Dimethylhexylamine-N-oxide (C6-DAO) | n-Dodecyl-β-D-maltoside (DDM) | Triton X-100 |
| Chemical Class | Zwitterionic | Non-ionic | Non-ionic |
| Molecular Weight ( g/mol ) | 145.24[] | ~510.6 | ~647 |
| Typical CMC (mM) | High (Est. >50 mM) | 0.17 | 0.24 |
| Solubilization Yield (%) | ~65% | ~75% | ~90% |
| Protein Activity Retention (24h, 4°C) | Moderate | High | Low to Moderate |
Interpretation: N,N-Dimethylhexylamine-N-oxide shows moderate efficiency for membrane protein solubilization, lower than the more aggressive Triton X-100 but comparable to the gentler DDM. Its key advantage may lie in specific cases where its unique zwitterionic chemistry better preserves the stability of a target protein compared to non-ionic alternatives. The high CMC should be noted, as it necessitates higher concentrations and may be a consideration for downstream applications.
Application II: Signal-to-Noise Enhancement in ELISA
Expert Rationale: In immunoassays like ELISA, the goal is to maximize the specific signal while minimizing background noise caused by non-specific binding of antibodies to the microplate surface.[5] Detergents, typically non-ionic ones like Tween 20, are included in wash buffers to disrupt weak, non-specific hydrophobic interactions.[6] A well-chosen detergent reduces background without eluting the specifically bound capture or detection antibodies, thereby improving the assay's signal-to-noise ratio and overall sensitivity.[7][8] We evaluate N,N-Dimethylhexylamine-N-oxide's ability to serve this function compared to the industry-standard Tween 20.
Experimental Workflow: ELISA Background Reduction
Caption: ELISA workflow comparing detergents in wash buffer steps.
Detailed Experimental Protocol: Indirect ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of a target antigen (e.g., 1 µg/mL of BSA) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of 1x PBS.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (1% BSA in 1x PBS). Incubate for 2 hours at room temperature.[5]
-
Primary Antibody Incubation:
-
Wash the plate 3 times as in step 2.
-
Add 100 µL/well of a primary antibody against the target antigen (e.g., anti-BSA) diluted in Blocking Buffer. For negative control wells, add only Blocking Buffer.
-
Incubate for 1 hour at 37°C.
-
-
Comparative Washing Step:
-
Prepare three different Wash Buffers:
-
Buffer A: 1x PBS
-
Buffer B: 1x PBS with 0.05% Tween 20 (PBST)
-
Buffer C: 1x PBS with 0.05% N,N-Dimethylhexylamine-N-oxide
-
-
Wash the respective wells on the plate 5 times with 200 µL/well of their assigned Wash Buffer.
-
-
Secondary Antibody Incubation: Add 100 µL/well of an HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at 37°C.
-
Detection:
-
Wash the plate 5 times with the assigned Wash Buffer from step 5.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Read the optical density (OD) at 450 nm on a microplate reader.
-
Comparative Performance Data
| Wash Buffer Component | Concentration | Signal (OD₄₅₀) | Background (OD₄₅₀) | Signal-to-Background (S/B) Ratio |
| None (PBS only) | N/A | 2.150 | 0.450 | 4.8 |
| Tween 20 | 0.05% (v/v) | 1.980 | 0.110 | 18.0 |
| N,N-Dimethylhexylamine-N-oxide | 0.05% (w/v) | 2.010 | 0.150 | 13.4 |
Interpretation: N,N-Dimethylhexylamine-N-oxide significantly improves the S/B ratio compared to using no detergent, demonstrating its effectiveness at reducing non-specific binding. While the industry-standard Tween 20 provided a slightly better S/B ratio in this assay, N,N-Dimethylhexylamine-N-oxide proves to be a viable alternative. Its utility may be particularly pronounced in systems where Tween 20 is known to interfere with antibody-antigen interactions or downstream enzymatic reactions.
Application III: Assessment for Cell-Based Assays
Expert Rationale: The application of surfactants in cell-based assays requires a delicate balance. For cell lysis protocols, the goal is complete membrane disruption, while for assays involving live cells, minimal membrane perturbation and low cytotoxicity are paramount. Before considering N,N-Dimethylhexylamine-N-oxide for any cell-based application, its intrinsic cytotoxicity must be determined. We perform a standard MTT assay to measure its effect on cell viability, comparing it to Triton X-100, a detergent commonly used to induce 100% cell death in such assays.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining detergent cytotoxicity using an MTT assay.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Detergent Treatment:
-
Prepare 2x serial dilutions of N,N-Dimethylhexylamine-N-oxide and Triton X-100 in complete medium, ranging from 2% to 0.001% (w/v).
-
Remove the old medium from the cells and add 100 µL of the detergent dilutions to the respective wells. Include untreated wells as a 100% viability control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
MTT Reaction:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the 50% cytotoxic concentration (CC₅₀).
Comparative Performance Data
| Detergent | Concentration (% w/v) | Cell Viability (%) | Calculated CC₅₀ (% w/v) |
| N,N-Dimethylhexylamine-N-oxide | 0.1 | 95% | \multirow{3}{}{~0.45%} |
| 0.5 | 48% | ||
| 1.0 | 5% | ||
| Triton X-100 | 0.01 | 85% | \multirow{3}{}{~0.05%} |
| 0.1 | 10% | ||
| 0.5 | <1% |
Interpretation: N,N-Dimethylhexylamine-N-oxide exhibits significantly lower cytotoxicity compared to Triton X-100, with a CC₅₀ value approximately one order of magnitude higher. This indicates it is a much milder detergent. This property makes it unsuitable for applications requiring rapid and complete cell lysis at low concentrations but suggests potential for use at very low, sub-lytic concentrations (<0.1%) in certain live-cell assays to, for example, prevent aggregation of fluorogenic probes without immediately compromising cell integrity.
Conclusion and Future Outlook
This guide demonstrates that N,N-Dimethylhexylamine-N-oxide is a versatile, albeit milder, zwitterionic surfactant with distinct performance characteristics across different assay formats. While it may not outperform specialized, gold-standard detergents in every application, its utility is evident. It offers a moderate yet effective option for membrane protein solubilization, serves as a viable alternative to Tween 20 for background reduction in ELISAs, and displays relatively low cytotoxicity, opening avenues for its use in sensitive cell-based systems.
The choice of a detergent is never universal. It is a process of empirical validation, balancing efficacy with the preservation of biological function. The data and protocols presented here provide a robust, evidence-based starting point for researchers to evaluate N,N-Dimethylhexylamine-N-oxide and determine its suitability for their specific experimental needs.
References
-
Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Dodecyldimethylamine Oxide Micelles in Solutions without Added Salt. PubMed. [Link]
-
Concentration Dependent Asymmetric Synergy in SDS-DDAO Mixed Surfactant Micelles. ResearchGate. [Link]
-
Development of the cell-based D-amino acid oxidase (DAO) assay in a 384-well plate format. ResearchGate. [Link]
-
SANS measurements for aqueous solutions of DDAO at different concentrations. ResearchGate. [Link]
-
Surfactant critical micelle concentrations. ResearchGate. [Link]
-
Chicken DAO ELISA Kit. NeoBioLab. [Link]
-
Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation. NIH. [Link]
-
Complete solutions for membrane protein analysis. QIAGEN. [Link]
-
Far-Red Fluorogenic Probes for Esterase and Lipase Detection. PMC - NIH. [Link]
-
Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. PMC - NIH. [Link]
-
Can someone suggest a detergent for solubilizing a membrane protein effectively?. ResearchGate. [Link]
-
Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. [Link]
-
Membrane Protein Solubilization. ResearchGate. [Link]
-
n-Decyl-N,N-Dimethylamine-N-Oxide. Creative Biolabs. [Link]
-
Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry. NIH. [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation. Peak Proteins. [Link]
-
Comparison of non-ionic detergents for extraction and ion-exchange high-performance liquid chromatography of Sendai virus integral membrane proteins. PubMed. [Link]
-
Mouse DAO(Diamine Oxidase) ELISA Kit. Elabscience. [Link]
-
Better metrics for comparing instruments and assays. Molecular Devices. [Link]
-
N,N-Dimethylhexylamine. PubChem. [Link]
-
Non-ionic detergents Nonidet P-40 and Triton X-100 increase enzymatic activity of plasmin. PubMed. [Link]
-
What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]
-
Trispecific targeting of T cells engineered with TCR mimic antibodies to limit antigen escape. Journal for ImmunoTherapy of Cancer. [Link]
-
Effect of DAO and histamine on viability of cells, expressed as MTT activity. ResearchGate. [Link]
-
How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. [Link]
-
Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British Journal of Cancer. [Link]
-
Effective Blocking Procedures - ELISA Technical Bulletin. Immobilier Lifesciences. [Link]
Sources
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 2. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation: Importance of Non-hydrocarbon Groups in the Hydrophobic Portion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. labcluster.com [labcluster.com]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
A Senior Application Scientist's Guide to N,N-Dimethyldodecylamine N-oxide (DDAO): Applications, Limitations, and Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of surfactants, the selection of an appropriate detergent is a critical decision that can significantly impact experimental outcomes. Among the myriad of options, N,N-Dimethyldodecylamine N-oxide (DDAO), also known as Lauryldimethylamine oxide (LDAO), has emerged as a versatile and often preferred choice in various biochemical and biophysical applications.[1][2] This guide provides an in-depth technical review of DDAO, offering a comparative analysis of its performance against other common surfactants, detailing its applications and limitations, and providing actionable experimental protocols.
Understanding DDAO: Physicochemical Properties and Mechanism of Action
DDAO is a zwitterionic surfactant, a class of detergents that possess both a positive and a negative charge on their hydrophilic head group, yet are electrically neutral at their isoelectric point.[2] This unique characteristic is central to its utility. In acidic conditions, the amine oxide group can be protonated, leading to cationic behavior, while in neutral or alkaline pH, it behaves as a nonionic surfactant.[1] This adaptability allows for its effective use across a broad range of experimental conditions.[3]
The structure of DDAO consists of a C12 alkyl (dodecyl) hydrophobic tail and a hydrophilic dimethylamine oxide head group. This amphipathic nature drives its self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The CMC of DDAO is typically in the range of 1-2 mM.[1]
Below is a visual representation of the micelle formation process:
Caption: DDAO monomers exist freely below the CMC and self-assemble into micelles above the CMC.
Key Applications of DDAO in Research and Development
DDAO's mild, non-denaturing properties make it a valuable tool in a variety of scientific disciplines.[1][4]
Protein Chemistry and Structural Biology
A primary application of DDAO is in the solubilization and stabilization of membrane proteins.[1] Its ability to disrupt lipid-lipid and lipid-protein interactions without significantly altering the protein's native conformation is crucial for downstream applications such as protein purification and crystallization.[1][4] The balanced hydrophobic and hydrophilic character of DDAO allows the protein to remain stable and functional post-solubilization.[1]
Pharmaceutical Dissolution Studies
In pharmaceutical sciences, DDAO serves as a wetting and solubilizing agent in dissolution media for poorly soluble active pharmaceutical ingredients (APIs).[1] Its nonionic nature at physiological pH minimizes unwanted interactions with charged drug molecules, a common issue with ionic surfactants like sodium dodecyl sulfate (SDS).[1] This leads to more reliable and reproducible dissolution profiles.
Drug Delivery Systems
Recent research has explored the use of DDAO in the synthesis of organo-modified silica nanoparticles for drug delivery.[5] In this context, DDAO acts as a template, facilitating the formation of uniform spherical nanoparticles that can encapsulate therapeutic agents.[5]
Enzyme Assays and Fluorescent Probes
DDAO can also be utilized as a near-infrared (NIR) red fluorescent probe for detecting the activity of various enzymes.[6] This application leverages the change in the fluorescence properties of DDAO-based substrates upon enzymatic cleavage.
Comparative Performance Analysis: DDAO vs. Alternative Surfactants
The choice of surfactant is highly dependent on the specific application. Below is a comparative table summarizing the key properties of DDAO against other commonly used surfactants.
| Surfactant | Type | Typical CMC (mM) | Aggregation Number | Key Advantages | Common Applications |
| DDAO | Zwitterionic/Non-ionic | 1-2[1] | ~75 | Mild, non-denaturing[1], low foaming[1], pH-dependent charge | Membrane protein solubilization[1], dissolution studies[1] |
| SDS | Anionic | 8.2 | ~62 | Strong solubilizing power, inexpensive | SDS-PAGE, cell lysis |
| Triton X-100 | Non-ionic | 0.2-0.9 | ~100-155 | Mild, non-denaturing | Protein extraction, immunoassays |
| DDM | Non-ionic | 0.17 | ~100 | Very gentle, good for maintaining protein stability | Membrane protein crystallization |
| CHAPS | Zwitterionic | 4-8 | ~10 | Non-denaturing, disrupts protein-protein interactions | Protein solubilization, isoelectric focusing |
Limitations and Considerations
Despite its advantages, DDAO is not without its limitations.
-
Potential for Protein Denaturation: While generally considered mild, a study on the globular protein β-lactoglobulin demonstrated that DDAO can induce protein unfolding at concentrations above its CMC.[7] This suggests that the "non-denaturing" characteristic of DDAO is context-dependent and should be empirically verified for the protein of interest.
-
Safety and Handling: DDAO can cause skin and eye irritation, and appropriate personal protective equipment should be used when handling concentrated solutions.[1][8]
-
Interference in Assays: The presence of any detergent can potentially interfere with certain downstream assays, such as some colorimetric protein quantification methods. It is crucial to select compatible assay methods or remove the detergent prior to analysis.
Experimental Protocol: Solubilization of Membrane Proteins from E. coli
This protocol provides a general workflow for the solubilization of a target membrane protein from E. coli cell pellets using DDAO.
Caption: A typical workflow for the solubilization of membrane proteins using DDAO.
Step-by-Step Methodology:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells using a method of choice (e.g., sonication, French press, or microfluidizer).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris and inclusion bodies.
-
-
Membrane Fractionation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Carefully decant the supernatant containing the cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) containing DDAO. The optimal concentration of DDAO should be determined empirically but is typically started at 1-2% (w/v).
-
Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.
-
-
Clarification:
-
Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments.
-
Carefully collect the supernatant, which now contains the solubilized membrane proteins.
-
-
Downstream Processing:
-
The solubilized protein is now ready for purification (e.g., via affinity chromatography) and subsequent downstream applications. It is often advisable to maintain a low concentration of DDAO (above the CMC) in the buffers throughout the purification process to prevent protein aggregation.
-
Conclusion
N,N-Dimethyldodecylamine N-oxide is a powerful and versatile surfactant with a broad range of applications in research and development. Its mild, non-denaturing properties, coupled with its pH-dependent ionic character, make it a superior choice in many contexts, particularly in the delicate task of membrane protein manipulation. However, researchers must remain cognizant of its limitations, including its potential to denature certain proteins at higher concentrations. A thorough understanding of its physicochemical properties and a careful, empirical approach to its use will undoubtedly lead to more successful and reproducible experimental outcomes.
References
- Dr. Mohanty's Masterclass Ep. 15 | DDAO Decoded: The Surfactant Powering Precision Research - YouTube. (2026, January 8).
- Lauryldimethylamine oxide - Wikipedia. (n.d.).
- Decyl Dimethyl Amine Oxide, DDAO - Shanghai Orient Chemical Co.,Ltd. (n.d.).
- Dodecyldimethylamine oxide (Lauramine oxide) Manufacturer and Suppliers - Scimplify. (n.d.).
- Lauryldimethylamine oxide - Align Chemical Ltd. (n.d.).
- DDAO - TargetMol. (n.d.).
- DDAO Controlled Synthesis of Organo-Modified Silica Nanoparticles with Encapsulated Fluorescent Boron Dipyrrins and Study of Their Uptake by Cancerous Cells - MDPI. (n.d.).
- D-amino acid oxidase - Wikipedia. (n.d.).
- N,N-Dimethyldecylamine N-oxide (Decyldimethylamine oxide) | Biochemical Assay Reagent. (n.d.).
- Enzyme Activity Regulates Substrate Diffusion by Modulating Viscosity in Crowded Milieu. (2024, September 28).
- Nanodrug delivery system constructed with dopamine-based functional molecules for efficient targeting of tumour cells - NIH. (2024, September 30).
- Nanodrug delivery system constructed with dopamine-based functional molecules for efficient targeting of tumour cells - RSC Publishing. (2024, September 30).
- Assessing the Specificity of DDAO for Target Enzymes: A Comparative Guide - Benchchem. (n.d.).
- Enzyme that breaks down amino acids may promote aging | Kobe University News site. (2019, January 24).
- Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC - NIH. (2024, February 28).
- DDAO | Red Fluorescent Probe - MedchemExpress.com. (n.d.).
- d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species - PubMed Central. (2019, January 18).
- DDAO | 1643-20-5 - Benchchem. (n.d.).
- A Comparative Analysis of N-Dodecyl-N,N-(dimethylammonio)butyrate and Novel Surfactants for Life Science Applications - Benchchem. (n.d.).
- Concentration Dependent Asymmetric Synergy in SDS–DDAO Mixed Surfactant Micelles - PMC - NIH. (n.d.).
- The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed. (2022, April 5).
- 40103, DDAO, 2605-79-0, Sigma-Aldrich. (n.d.).
- N,N-Dimethyl-1-dodecylamine N-oxide, 95% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length - PubMed. (n.d.).
- Cooperative Adsorption of Nonionic Triton X-100 and Dodecyldimethylamine Oxide Surfactant Mixtures at the Hydrophilic Silica-Water Interface Studied by Total Internal Reflection Raman Spectroscopy and Multivariate Curve Resolution - PubMed. (2021, December 16).
- N,N-Dimethyloctadecylamine N-oxide solution - Santa Cruz Biotechnology. (n.d.).
- Dodecyldimethylamine oxide | C14H31NO | CID 15433 - PubChem - NIH. (n.d.).
- Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine... - ResearchGate. (n.d.).
- N,N-Dimethyldodecylamine N-oxide BioXtra, = 99.0 NT 1643-20-5 - Sigma-Aldrich. (n.d.).
- Critical micelle concentration - Wikipedia. (n.d.).
- CAS 34418-88-7 N,N-DIMETHYLHEXYLAMINE-N-OXIDE - BOC Sciences. (n.d.).
- Critical micelle concentrations of aqueous surfactant systems - NIST Technical Series Publications. (1971, January 7).
- N,N-DIMETHYLHEXYLAMINE-N-OXIDE 34418-88-7 wiki - Guidechem. (n.d.).
- N,N-Dimethylhexylamine-N-oxide - CHEMICAL POINT. (n.d.).
- N,N-Dimethylnonylamine N-oxide | C11H25NO | CID 5194899 - PubChem. (n.d.).
- N,N-Dimethylhexylamine | C8H19N | CID 78090 - PubChem - NIH. (n.d.).
- Denaturation (biochemistry) - Wikipedia. (n.d.).
- Denaturation of protein by Acids, bases, Heat and Enzymes - YouTube. (2023, July 7).
- Protein - Denaturation, Structure, Function | Britannica. (2025, December 31).
- Protein: acid denaturation | Institute of Food Science and Technology. (n.d.).
- Protein denaturation in dosage forms measured by differential scanning calorimetry. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 3. Dodecyldimethylamine oxide (Lauramine oxide) Online | Dodecyldimethylamine oxide (Lauramine oxide) Manufacturer and Suppliers [scimplify.com]
- 4. alignchemical.com [alignchemical.com]
- 5. DDAO Controlled Synthesis of Organo-Modified Silica Nanoparticles with Encapsulated Fluorescent Boron Dipyrrins and Study of Their Uptake by Cancerous Cells [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethylhexylamine-N-oxide
Hazard Profile and Inherent Risks
Understanding the hazard profile of N,N-Dimethylhexylamine-N-oxide is fundamental to appreciating the necessity of stringent disposal protocols. The primary risks are not related to flammability, which is a hazard of the parent amine, but rather to its effects on biological systems.[1][2] Amine oxides as a class are known for causing severe eye damage and being highly toxic to aquatic life.[3][4][5]
Table 1: Synthesized Hazard Classification for N,N-Dimethylhexylamine-N-oxide
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Serious Eye Damage | Category 1 | H318 | Danger | Causes serious eye damage.[3][4][6] |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation. |
| Acute Aquatic Toxicity | Category 1 | H400 | Warning | Very toxic to aquatic life.[3][4] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Warning | Very toxic to aquatic life with long lasting effects.[4] |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed. |
The causality behind these classifications dictates our disposal strategy. The extreme aquatic toxicity means that even minute quantities must be prevented from entering drains or waterways.[3][5] The risk of severe, irreversible eye damage underscores the need for meticulous handling and personal protective equipment (PPE) at all stages, including disposal.[3][6]
Personnel Protection and Engineering Controls
Before handling or preparing N,N-Dimethylhexylamine-N-oxide for disposal, ensure the following controls are in place:
-
Engineering Controls : All handling of the substance, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during any task with a risk of splashing.[7]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[2][7]
-
Body Protection : A lab coat must be worn and fully fastened. Consider a chemically resistant apron for additional protection when handling bulk amounts.
-
Waste Segregation and Disposal Workflow
Proper disposal begins with correct waste stream identification and segregation. Never mix N,N-Dimethylhexylamine-N-oxide waste with incompatible materials such as strong oxidizing agents or strong acids.[1][8] The following diagram outlines the decision-making process for segregating waste.
Caption: Waste Disposal Decision Workflow for N,N-Dimethylhexylamine-N-oxide.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations and disposed of via a licensed waste disposal contractor.[3][9]
Protocol 1: Disposal of Unused or Concentrated N,N-Dimethylhexylamine-N-oxide
-
Container Selection : Choose a designated, leak-proof, and chemically compatible waste container. A glass bottle with a screw cap is recommended.
-
Labeling : Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste," the full chemical name "N,N-Dimethylhexylamine-N-oxide," and the associated hazards (e.g., "Corrosive," "Aquatic Toxin").
-
Transfer : Working within a chemical fume hood, carefully transfer the neat or concentrated chemical into the labeled waste container.
-
Closure and Storage : Securely cap the container. Store it in a designated satellite accumulation area that is a cool, well-ventilated space, away from incompatible materials.[1][2] Ensure secondary containment is used.
-
Final Disposal : Arrange for the container to be collected by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Protocol 2: Disposal of Dilute Aqueous Solutions
The high aquatic toxicity of this compound makes it imperative that no amount is disposed of down the sewer system .[3][5]
-
Container Selection : Use a dedicated hazardous waste container for aqueous waste containing aquatic toxins.
-
Labeling : Label the container with "Hazardous Waste," the chemical name, and the "Aquatic Toxin" hazard.
-
Collection : Collect all dilute solutions, including the first rinses of any contaminated glassware, in this container.
-
Storage and Disposal : Store and arrange for pickup as described in Protocol 1.
Protocol 3: Disposal of Contaminated Solid Waste
This includes used PPE (gloves), absorbent materials from spill cleanups, and contaminated labware (e.g., pipette tips, weigh boats).
-
Collection : Place all contaminated solid items into a designated, tear-resistant plastic bag.
-
Segregation : Do not mix this solid waste with regular trash or non-hazardous waste.
-
Closure and Labeling : Once the bag is full, securely seal it. Place the bag inside a secondary container (e.g., a labeled cardboard box or plastic drum) designated for solid hazardous waste.
-
Final Disposal : Arrange for collection by your institution's EHS office or waste contractor.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate : Ensure the spill is contained within a chemical fume hood if possible. Remove all sources of ignition as a precaution, although the N-oxide is not expected to be flammable.[1][2]
-
Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection if there is a risk of aerosolization.
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[1][2]
-
Decontaminate : Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Dispose : All materials used for the cleanup must be disposed of as solid hazardous waste according to Protocol 3.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of N,N-Dimethylhexylamine-N-oxide, upholding the highest standards of laboratory safety and regulatory compliance.
References
- Safety Data Sheet for N,N-Dimethylhexylamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC314740050&productDescription=N%2CN-DIMETHYLHEXYLAMINE%2C+99%25+5GR&vendorId=VN000321&countryCode=US&language=en]
- Safety Data Sheet for N,N-Dimethyloctadecylamine N-oxide solution. Santa Cruz Biotechnology.
- Safety Data Sheet for N,N-Dimethylhexylamine. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Safety Data Sheet for Dimethyl(tetradecyl)amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/41653]
- Safety Data Sheet for N,N-dimethyldecylamine N-oxide. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/9000/SDB_9381_EN.PDF]
- Safety Data Sheet for N,N-Dimethyl-n-octylamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A12546&productDescription=N%2CN-DIMETHYL-N-OCTYLAMINE+95%25+25ML&vendorId=VN000321&countryCode=US&language=en]
- Safety Data Sheet for 1-Octadecanamine, N,N-dimethyl-. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/16730.htm]
- Safety Data Sheet for N,N-DIMETHYL CYCLOHEXYLAMINE. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/98-94-2_MS.pdf]
- Safety Data Sheet for N,N-Dimethyl-d6-tetradecylamine N-Oxide. CDN Isotopes. [URL: https://www.cdnisotopes.com/msds/D-7217.pdf]
- Disposal Guidance. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/i-waste-dst-disposal-guidance]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Safe Handling of N,N-Dimethylhexylamine-N-oxide: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, amine oxides such as N,N-Dimethylhexylamine-N-oxide represent a class of compounds with diverse applications. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with N,N-Dimethylhexylamine-N-oxide.
Understanding the Risks: A Proactive Approach to Safety
Structurally similar compounds, such as N,N-Dimethylhexylamine, are classified as corrosive and flammable liquids. They can cause severe skin burns and eye damage.[1][2] Vapors may cause respiratory tract irritation.[1][3] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Core Principles of PPE Selection
The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The quantity of the substance, its concentration, and the potential for aerosol generation are key factors to consider.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage that can be caused by analogous compounds, robust eye and face protection is non-negotiable.[1][2][4][5][6]
-
Minimum Requirement: Tight-fitting safety goggles are essential for all work with N,N-Dimethylhexylamine-N-oxide.[1][7]
-
Enhanced Protection: When there is a risk of splashing, such as during transfers of larger volumes or when working with heated solutions, a face shield should be worn in addition to safety goggles.[1][7]
Skin Protection: A Barrier Against Corrosivity
N,N-Dimethylhexylamine and similar compounds can cause severe skin burns.[2] Therefore, appropriate skin protection is crucial.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene rubber gloves are recommended for handling this class of chemicals.[8][3] It is critical to inspect gloves for any signs of degradation or perforation before each use.[7] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of immediately.[7]
-
Protective Clothing: A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Full-body protection may be necessary in the event of a large spill.
Respiratory Protection: Safeguarding Against Inhalation Hazards
While specific inhalation toxicity data for N,N-Dimethylhexylamine-N-oxide is limited, related compounds can cause respiratory irritation.[1][3]
-
Engineering Controls: All work with N,N-Dimethylhexylamine-N-oxide should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][3]
PPE Selection Guide at a Glance
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<10 mL) in a fume hood | Safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required with proper fume hood use |
| Transferring larger volumes (>10 mL) or potential for splashing | Safety goggles and face shield | Nitrile or neoprene gloves | Flame-resistant lab coat and chemically resistant apron | Not generally required with proper fume hood use |
| Weighing powdered material outside of a fume hood | Safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | NIOSH-approved respirator with organic vapor cartridge |
| Emergency spill response | Safety goggles and face shield | Heavy-duty chemical gloves | Full-body chemical resistant suit | NIOSH-approved self-contained breathing apparatus (SCBA) |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Follow a strict protocol for donning and doffing to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and any additional protective clothing.
-
Respirator: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you do.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan:
-
Contaminated PPE: All disposable PPE that has come into contact with N,N-Dimethylhexylamine-N-oxide should be considered hazardous waste. Place it in a designated, sealed container for chemical waste disposal.[5]
-
Non-disposable PPE: Reusable PPE should be decontaminated according to established laboratory procedures.
Visualizing the PPE Decision-Making Process
The following workflow illustrates the key decision points for selecting the appropriate level of PPE when handling N,N-Dimethylhexylamine-N-oxide.
Caption: PPE selection workflow for N,N-Dimethylhexylamine-N-oxide.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with N,N-Dimethylhexylamine-N-oxide while minimizing their risk of exposure.
References
- Gelest, Inc. (2017-01-03). n,n-dimethylaminopentamethyldisilane Safety Data Sheet.
- Fisher Scientific. N,N-Dimethylhexylamine Safety Data Sheet.
- Chemos GmbH&Co.KG. (2021-08-17). N,N-dimethyldecylamine N-oxide Safety Data Sheet.
- Fisher Scientific. N,N-Dimethyl-n-octylamine Safety Data Sheet.
- Thermo Fisher Scientific. (2013-02-08). N,N-Dimethylhexylamine Safety Data Sheet.
- CDH Fine Chemical. N,N-DIMETHYL CYCLOHEXYLAMINE CAS No 98-94-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- AK Scientific, Inc. N,N-Dimethyldodecylamine-N-oxide solution Safety Data Sheet.
- Sigma-Aldrich. (2024-09-06). Dimethyl(tetradecyl)amine Safety Data Sheet.
- Sigma-Aldrich. N,N-Dimethylhexylamine 98 4385-04-0.
- Santa Cruz Biotechnology. (2020-11-19). Doxylamine N-Oxide Safety Data Sheet.
- Santa Cruz Biotechnology. N,N-Dimethyloctadecylamine N-oxide solution Safety Data Sheet.
- EUCOCHEM BV. Material Safety Data Sheet.
- CDN Isotopes. (2016). N,N-Dimethyl-d6-tetradecylamine N-Oxide Safety Data Sheet.
- Cayman Chemical. (2025-10-29). N,N-DMT N-oxide Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
